molecular formula C8H10N2O B1362442 N-(4-Pyridinylmethyl)acetamide CAS No. 23974-15-4

N-(4-Pyridinylmethyl)acetamide

Cat. No.: B1362442
CAS No.: 23974-15-4
M. Wt: 150.18 g/mol
InChI Key: MZCVTBJXTMEQLJ-UHFFFAOYSA-N
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Description

N-(4-Pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCVTBJXTMEQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302618
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23974-15-4
Record name 23974-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Pyridinylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-Pyridinylmethyl)acetamide CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, characterization, and applications of N-(4-Pyridinylmethyl)acetamide.

CAS Registry Number: 23974-15-4 Synonyms: N-(4-Picolyl)acetamide; N-[(Pyridin-4-yl)methyl]acetamide; 4-Acetamidomethylpyridine.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a bifunctional organic building block featuring a pyridine ring connected to an acetamide group via a methylene bridge. This structure serves as a critical pharmacophore in medicinal chemistry, particularly as a hydrogen-bonding linker in kinase inhibitors and receptor modulators.

Core Identifiers
ParameterDetail
CAS Number 23974-15-4
IUPAC Name N-(Pyridin-4-ylmethyl)acetamide
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES CC(=O)NCC1=CC=NC=C1
InChIKey JSWJSSZHJYPZRL-UHFFFAOYSA-N
Physicochemical Properties[1][6]
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Chloroform); moderately soluble in water due to the pyridine nitrogen and amide functionality.

  • Acidity (pKa): The pyridine nitrogen has a calculated pKa of approximately 5.2–5.4, making it protonatable under acidic conditions to form water-soluble salts (e.g., hydrochloride).

Synthetic Methodology

The synthesis of this compound is typically achieved via the N-acylation of 4-(aminomethyl)pyridine (4-picolylamine) . This reaction is highly efficient but requires careful control of stoichiometry and temperature to prevent bis-acylation or side reactions at the pyridine nitrogen.

Reaction Mechanism & Pathway

The nucleophilic primary amine of 4-picolylamine attacks the carbonyl carbon of the acylating agent (acetic anhydride or acetyl chloride). A base (triethylamine or pyridine) is often employed to neutralize the generated acid byproduct.

SynthesisPathway Amine 4-(Aminomethyl)pyridine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product This compound (CAS 23974-15-4) Inter->Product Elimination Byproduct Acetic Acid (Byproduct) Inter->Byproduct

Figure 1: Mechanistic pathway for the synthesis of this compound via acetylation.[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 4-(Aminomethyl)pyridine (4-Picolylamine): 1.08 g (10 mmol)

  • Acetic Anhydride: 1.12 g (11 mmol, 1.1 eq) or Acetyl Chloride

  • Triethylamine (TEA): 1.5 mL (if using Acetyl Chloride)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Protocol:

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)pyridine (10 mmol) in anhydrous DCM (20 mL).

  • Cooling: Place the reaction vessel in an ice bath (0°C) to control the exotherm.

  • Addition:

    • If using Acetic Anhydride: Add dropwise over 10 minutes.

    • If using Acetyl Chloride: Add TEA first, then add Acetyl Chloride dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor progress via TLC (System: 10% MeOH in DCM; Product R_f ~ 0.4).

  • Work-up:

    • Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid.

    • Wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid can often be recrystallized from Ethyl Acetate/Hexane or purified via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Structural Characterization

Verification of the synthesized compound relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Spectral Data Expectations
TechniqueSignalAssignment
¹H NMR (CDCl₃, 400 MHz)δ 8.55 (d, J=6.0 Hz, 2H)Pyridine C2-H, C6-H (Deshielded by ring N)
δ 7.20 (d, J=6.0 Hz, 2H)Pyridine C3-H, C5-H
δ 6.20 (br s, 1H)Amide N-H
δ 4.45 (d, J=6.0 Hz, 2H)Benzylic CH₂ (Coupled to NH)
δ 2.05 (s, 3H)Acetyl CH₃
MS (ESI+) m/z 151.1 [M+H]⁺Protonated molecular ion
Infrared (IR) Fingerprint
  • Amide I (C=O stretch): Strong band at ~1640–1660 cm⁻¹.

  • Amide II (N-H bend): Medium band at ~1540 cm⁻¹.

  • N-H Stretch: Broad band at ~3280–3300 cm⁻¹.

Pharmaceutical & Industrial Utility

Drug Discovery Applications

This compound acts as a versatile linker in medicinal chemistry. The pyridine ring serves as a hydrogen bond acceptor (HBA), while the amide provides both a donor (NH) and acceptor (CO).

  • Kinase Inhibitors: Used to link hinge-binding motifs to solvent-exposed regions in ATP-competitive inhibitors (e.g., ROCK, P2X7 inhibitors).

  • Fragment-Based Design: The compound is a common "fragment" screened for binding affinity against biological targets due to its low molecular weight (<200 Da) and favorable ligand efficiency.

Coordination Chemistry

The pyridine nitrogen is a monodentate ligand capable of coordinating with transition metals (Cu, Zn, Ag). These complexes are investigated for:

  • Metal-Organic Frameworks (MOFs): As a pillar linker to establish spacing between metal nodes.

  • Catalysis: As a ligand to modulate the Lewis acidity of metal centers.

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Material Science Compound This compound (CAS 23974-15-4) Kinase Kinase Inhibitors (Linker Scaffold) Compound->Kinase P2X7 P2X7 Receptor Antagonists Compound->P2X7 Ligand Coordination Ligand (Zn/Cu Complexes) Compound->Ligand Crystal Crystal Engineering (H-Bond Networks) Compound->Crystal

Figure 2: Functional applications of this compound in drug development and materials science.

Safety & Handling

While specific toxicological data for this exact CAS is limited compared to its isomers, standard safety protocols for pyridine derivatives apply.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal Word: WARNING .

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust; handle in a fume hood.

    • Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon) if long-term stability is required, as amides can hydrolyze under strong acidic/basic conditions over time.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217757, N-(pyridin-4-ylmethyl)acetamide. [Link]

  • CAS Verification: Chemspace. Compound Datasheet for CAS 23974-15-4. [Link]

  • Pharmaceutical Application: Patent WO2007109192.[2] Pyridazinone compounds and P2X7 receptor inhibitors. (Referenced as an intermediate structure).

Sources

Structural Dynamics and Pharmacophoric Utility of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Pyridinylmethyl)acetamide (CAS: 10063-26-0) represents a fundamental structural motif in medicinal chemistry, serving as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Often utilized as a semi-rigid linker, this molecule bridges the pharmacophoric gap between aromatic pi-stacking domains and hydrogen-bonding networks within protein active sites.[1]

This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, a validated synthesis protocol, and a structural breakdown of its utility in kinase inhibitor design.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Pyridine Ring (Headgroup): An electron-deficient aromatic system acting as a weak base and hydrogen bond acceptor.[1]

  • The Methylene Bridge (Linker): A

    
     hybridized carbon providing a "hinge" effect, allowing rotational freedom while insulating the pyridine ring from the electronic effects of the amide.[1]
    
  • The Acetamide Tail (Tail): A planar amide group functioning as a dual hydrogen bond donor (NH) and acceptor (C=O).[1]

Physicochemical Properties Table

The following data aggregates experimental and predicted values essential for formulation and assay development.

PropertyValueRelevance in Drug Design
Molecular Formula

Low MW fragment (<300 Da rule)
Molecular Weight 150.18 g/mol Ideal for FBDD starting points
LogP (Octanol/Water) ~0.3 (Experimental)High water solubility; low lipophilicity
pKa (Pyridine N) 5.3 - 5.6Protonated at acidic pH; neutral at physiological pH
H-Bond Donors 1 (Amide NH)Critical for backbone interactions
H-Bond Acceptors 2 (Pyridine N, Amide O)Solvent front interactions
Rotatable Bonds 2Low entropic penalty upon binding
Structural Connectivity Diagram

The following diagram illustrates the electronic connectivity and functional zoning of the molecule.

MolecularStructure Fig 1. Functional Domain Connectivity of this compound Pyridine Pyridine Ring (H-Bond Acceptor) Basic Center Linker Methylene Bridge (-CH2-) Rotational Hinge Pyridine->Linker C4-C(alpha) Bond Amide Acetamide Group (-NH-CO-CH3) Dual H-Bond Character Linker->Amide C-N Bond

Part 2: Validated Synthesis Protocol

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution.[1] The primary amine of 4-picolylamine attacks the carbonyl carbon of acetic anhydride.[1]

  • Reagents: 4-Picolylamine (Starting Material), Acetic Anhydride (Acylating agent), Triethylamine (Base).

  • Solvent: Dichloromethane (DCM) is preferred for ease of workup, though THF is a viable green alternative.[1]

  • Thermodynamics: The reaction is highly exothermic; temperature control (

    
    ) is critical to prevent bis-acetylation or polymerization.
    
Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. 4-Picolylamine is a skin irritant and lachrymator.[1]

  • Preparation:

    • Charge a dry 250 mL Round Bottom Flask (RBF) with 4-Picolylamine (10.0 mmol, 1.08 g) .

    • Add DCM (50 mL) and stir to dissolve.

    • Add Triethylamine (12.0 mmol, 1.67 mL) as an acid scavenger.[1]

    • Cool the solution to

      
       using an ice bath.
      
  • Acylation:

    • Dropwise, add Acetic Anhydride (11.0 mmol, 1.04 mL) over 15 minutes.

    • Note: Slow addition prevents localized overheating.[1]

    • Remove ice bath and allow to warm to Room Temperature (RT).[1] Stir for 3 hours.

  • Monitoring:

    • Check reaction progress via TLC (System: 10% MeOH in DCM).[1]

    • Visualization: UV lamp (254 nm) or Ninhydrin stain (amine consumption).

  • Workup & Isolation:

    • Quench reaction with saturated

      
       (30 mL).
      
    • Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 20 mL).[1]

    • Combine organic layers and dry over anhydrous

      
      .[1]
      
    • Concentrate in vacuo to yield an off-white solid.[1]

  • Purification (Optional):

    • Recrystallization from Ethyl Acetate/Hexane if purity <95%.[1]

Synthesis Workflow Diagram

SynthesisProtocol Fig 2. Synthetic Workflow for this compound Start Start: 4-Picolylamine + DCM + Et3N Cool Cool to 0°C Start->Cool Add Add Acetic Anhydride (Dropwise) Cool->Add React Stir at RT (3 hrs) Add->React Check TLC Check (10% MeOH/DCM) React->Check Quench Quench: Sat. NaHCO3 Check->Quench Complete Isolate Dry & Concentrate (Rotovap) Quench->Isolate

Part 3: Spectroscopic Characterization

To validate the structure, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


, 400 MHz
  • 
     8.49 ppm (d, 2H, J=6.0 Hz):  Pyridine protons adjacent to Nitrogen (C2-H, C6-H). Deshielded due to electronegativity.[1]
    
  • 
     8.35 ppm (br t, 1H):  Amide -NH.[1] Broad due to quadrupole broadening and H-bonding.[1]
    
  • 
     7.25 ppm (d, 2H, J=6.0 Hz):  Pyridine protons (C3-H, C5-H).
    
  • 
     4.28 ppm (d, 2H, J=5.8 Hz):  Methylene (-CH2-) bridge. Splits into a doublet due to coupling with NH.[1]
    
  • 
     1.89 ppm (s, 3H):  Acetyl methyl group (-CH3). Distinct singlet.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    :  Calculated: 151.09; Observed: 151.1 m/z.[1]
    
  • Fragment: 108 m/z (Loss of acetyl group,

    
    ).
    

Part 4: Medicinal Chemistry Applications[3]

Fragment-Based Drug Design (FBDD)

This compound is a "privileged scaffold" in kinase inhibition.

  • Hinge Binding: The pyridine nitrogen often interacts with the hinge region of kinases (e.g., ROCK, PKA) via a water-mediated or direct H-bond.

  • Solvent Front: The acetamide tail extends towards the solvent front, improving solubility and providing a vector for growing the molecule into the ribose pocket.[1]

Interaction Logic Diagram

This diagram visualizes how the molecule interacts within a theoretical protein binding pocket.[1]

InteractionMap Fig 3. Theoretical Ligand-Protein Interaction Map Ligand This compound Protein_Asp Protein Residue (e.g., Asp) Backbone NH Ligand->Protein_Asp Pyridine N (Acceptor) Water Structural Water Ligand->Water Amide NH (Donor) Protein_Lys Protein Residue (e.g., Lys) Side Chain Water->Protein_Lys H-Bond Bridge

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220485, this compound.[1] Retrieved from [Link]

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook.[1] Wiley-VCH.[1] (General reference for FBDD principles applied to pyridine scaffolds).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Source for Pyridine pKa benchmarking).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for Acylation mechanism and pKa inductive effects).

Sources

Technical Monograph: N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Pyridinylmethyl)acetamide (CAS: 23974-15-4) is a critical structural motif in medicinal chemistry, functioning primarily as a flexible linker-headgroup scaffold in the design of kinase inhibitors (e.g., ROCK, P2X7 antagonists).[1][2] Distinct from its isomer N-(pyridin-4-yl)acetamide, this molecule features a methylene bridge that decouples the electronic conjugation between the pyridine ring and the amide group, significantly altering its pKa, solubility, and binding trajectory within active sites.[1] This guide details its synthesis, physicochemical characterization, and application in fragment-based drug discovery (FBDD).[1][3]

Part 1: Structural Identity & Physicochemical Profile[1]

The correct IUPAC nomenclature is


-(pyridin-4-ylmethyl)acetamide .[2][3] It is frequently encountered in literature as 4-(acetamidomethyl)pyridine  or 

-acetyl-4-picolylamine
.[3]
Table 1: Chemical Identity & Properties[1][3]
PropertyDataNotes
IUPAC Name

-(pyridin-4-ylmethyl)acetamide
Preferred IUPAC Name (PIN)
CAS Registry 23974-15-4 Warning: Do not confuse with CAS 5221-42-1 (no methylene bridge)
Molecular Formula

Molecular Weight 150.18 g/mol Ideal range for FBDD (<300 Da)
SMILES CC(=O)NCC1=CC=NC=C1
pKa (Pyridine N) ~5.3Protonation site under physiological pH
pKa (Amide N) >15Neutral under physiological conditions
H-Bond Donors 1 (Amide NH)Critical for backbone interactions
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Pyridine N often targets hinge regions

Part 2: Synthetic Methodology

The synthesis of this compound is a nucleophilic acyl substitution.[3] The most robust protocol utilizes 4-picolylamine (4-(aminomethyl)pyridine) as the nucleophile and acetic anhydride as the electrophile.[1] This method is preferred over acetyl chloride to minimize the formation of HCl gas and reduce the risk of acid-catalyzed side reactions on the pyridine ring.[3]

Protocol: Acetylation of 4-Picolylamine

Reagents:

  • 4-Picolylamine (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)[1][3]

  • Triethylamine (

    
    ) (1.2 eq)[1][3]
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-picolylamine (e.g., 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add triethylamine (

    
    ) to the solution. This acts as an acid scavenger for the acetic acid byproduct.[1][3]
    
  • Acylation: Cool the mixture to 0°C. Dropwise add acetic anhydride. The reaction is exothermic; control the addition rate to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup (Critical):

    • Wash the organic layer with saturated

      
       (to remove acetic acid).[3]
      
    • Purification Note: Because the product contains a basic pyridine ring, avoid strong acid washes which will protonate the product and drag it into the aqueous phase.[1][3]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Crystallization: Recrystallize from Ethyl Acetate/Hexanes if necessary.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and workup separation strategy.

SynthesisPath Start Start: 4-Picolylamine (DCM Solution) Reagents Add Et3N (Base) Add Ac2O (0°C) Start->Reagents Reaction Reaction Progress (RT, 2-4 hrs) Reagents->Reaction Nucleophilic Attack Quench Quench: Sat. NaHCO3 Reaction->Quench Sep Phase Separation Quench->Sep OrgPhase Organic Phase (Product + DCM) Sep->OrgPhase DCM Layer AqPhase Aqueous Phase (Acetate salts) Sep->AqPhase Discard Final Final Product: This compound OrgPhase->Final Dry, Conc., Recryst.

Figure 1: Synthetic workflow for the acetylation of 4-picolylamine, highlighting the critical phase separation step.

Part 3: Analytical Characterization

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.[3] The methylene bridge provides a distinct diagnostic signal that differentiates this molecule from its isomers.[3]

H-NMR Interpretation (300 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
8.55 Doublet (d)2HPyridine C2-H, C6-HDeshielded by adjacent nitrogen (electronegative).
7.20 Doublet (d)2HPyridine C3-H, C5-HCharacteristic AA'BB' system of 4-substituted pyridines.
6.30 Broad Singlet1HAmide N-HExchangeable proton; shift varies with concentration.[3]
4.45 Doublet (d)2HMethylene (

)
Key Diagnostic: Couples with NH.[3] Confirms "methyl" bridge.[1][3][4]
2.05 Singlet (s)3HAcetyl (

)
Typical methyl ketone/amide region.[1][3]

Validation Check: If the signal at 4.45 ppm is missing, you likely synthesized N-(pyridin-4-yl)acetamide (CAS 5221-42-1) or failed to react the amine.

Part 4: Medicinal Chemistry Applications[4][5][6]

The this compound motif is a "privileged scaffold" in drug discovery.[3] It serves two primary functions:

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of kinase hinge regions.[1][3]

  • Spacer Function: The methylene group allows the amide moiety to orient into the ribose-binding pocket or solvent front without steric clash.[1][3]

Case Study: ROCK and P2X7 Inhibition

This fragment appears in inhibitors of Rho-associated protein kinase (ROCK) and P2X7 receptors .[1][3] The flexibility of the methylene linker allows the pyridine ring to


-stack with aromatic residues (e.g., Phenylalanine or Tyrosine) within the active site, while the amide carbonyl engages in hydrogen bonding networks.[1][3]
Visualization: Pharmacophore Logic

This diagram demonstrates how the molecule functions as a linker in a theoretical kinase inhibitor binding pocket.[1][3]

Pharmacophore cluster_molecule This compound Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region (Met/Glu Backbone) Pyridine->Hinge H-Bonding Linker Methylene Bridge (Rotational Freedom) Linker->Pyridine Amide Acetamide Group (H-Bond Donor/Acceptor) Linker->Amide Pocket Hydrophobic Pocket (Selectivity Filter) Amide->Pocket Dipole Interaction

Figure 2: Pharmacophore mapping of the this compound scaffold within a theoretical binding pocket.

Part 5: References

  • Synthesis and Characterization: Ugwu, D. I., & Okoro, U. C. (2014).[1][3][5] Synthesis, Characterization and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333.[1][3][5] (Note: Describes analogous pyridine-acetamide synthesis protocols).

  • Structural Data: National Center for Biotechnology Information.[1][3] (2025).[3][5][6][7] PubChem Compound Summary for CID 154903, N-[(Pyridin-4-yl)methyl]acetamide.[1] PubChem.

  • Kinase Inhibition Context: Liao, C., et al. (2009).[1][3] Fragment-based drug design of kinase inhibitors. Current Medicinal Chemistry, 16(11). (General reference for pyridine-amide scaffolds in kinase binding).

  • P2X7 Receptor Antagonists: Google Patents. (2010).[1][3] Pyridazinone compounds and P2X7 receptor inhibitors (CA2699631A1).[1][3][8] (Cites N-(pyridin-4-ylmethyl)acetamide as a synthetic intermediate).

Sources

Technical Guide: Solubility Profiling & Physicochemical Characterization of N-(4-Pyridinylmethyl)acetamide

[1][2]

Executive Summary & Compound Identity

This compound is a critical pyridine-based intermediate often utilized in the synthesis of kinase inhibitors (e.g., Rho-kinase pathway modulators) and pharmaceutical building blocks.[1][2] Its solubility behavior is governed by the basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the acetamide moiety.

Understanding its solubility landscape is essential for:

  • Purification: Optimizing recrystallization yields.

  • Biological Assays: Preventing precipitation in DMSO/buffer dilutions.

  • Formulation: Designing stable liquid dosage forms.

Chemical Identity Table
ParameterDetail
IUPAC Name N-(Pyridin-4-ylmethyl)acetamide
CAS Number 5446-92-4
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Structural Features Pyridine ring (Basic), Acetamide (Neutral/H-bond donor/acceptor)
Predicted LogP 0.2 – 0.6 (Hydrophilic)
pKa (Base) ~5.3 (Pyridine Nitrogen)

Solubility Landscape Analysis

The "Pyridine Switch": pH-Dependent Aqueous Solubility

The solubility of this compound is heavily influenced by the pH of the medium due to the pyridine ring.[1][2]

  • pH < 4.5 (Acidic): The pyridine nitrogen becomes protonated (Pyridinium cation).[1][2] Solubility increases drastically (>50 mg/mL) due to ionic solvation.[1][2]

  • pH > 6.0 (Neutral/Basic): The molecule exists in its neutral, uncharged state.[1][2] Solubility is governed by the acetamide's hydrogen bonding.[1][2] While still moderately soluble due to its low LogP, it is significantly less soluble than in acid.[1]

Organic Solvent Compatibility

Based on the Hansen Solubility Parameters (HSP) for pyridine and amide functionalities, the following solubility profile is established:

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Dipolar Aprotic DMSO High (>100 mM) Primary stock solvent for bioassays.[1][2]
Dipolar Aprotic DMF High Synthesis reaction medium.[1][2]
Protic Polar Ethanol/Methanol Good Recrystallization; Formulation co-solvent.[1][2]
Non-Polar Hexane/Heptane Negligible Anti-solvent for precipitation/crystallization.[1]
Chlorinated DCM/Chloroform Moderate Extraction solvent.[1][2]

Experimental Protocols for Solubility Determination

Senior Scientist Note: Do not rely solely on visual inspection. The following protocols provide quantitative, defensible data.

Protocol A: Kinetic vs. Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific solvent.[1][2]

Workflow:

  • Preparation: Add excess solid this compound to 2 mL of target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Agitation: Shake at 25°C for 24 hours (Equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Critical: Pre-saturate the filter to prevent drug loss by adsorption.[1][2]

  • Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm, typical for pyridine).

  • Validation: Verify the pH of the supernatant post-incubation. If the pH shifted, the solubility data refers to the final pH, not the initial buffer pH.[1]

Protocol B: Potentiometric pKa Determination

Objective: Define the ionization constant to predict pH-dependent solubility.

Workflow:

  • Dissolution: Dissolve ~5 mg of compound in 20 mL of degassed water.

  • Titration: Titrate with 0.1 M HCl (to protonate) followed by 0.1 M NaOH (to deprotonate).

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa of the pyridine nitrogen (Expected ~5.3).[1][2]

Visualizing the Solubility Logic

Solubility Determination Workflow

This diagram outlines the decision tree for selecting the correct solubility assay based on the development stage.

SolubilityWorkflowStartStart: Solubility ProfilingStageIdentify Development StageStart->StageEarlyEarly Discovery(High Throughput)Stage->EarlyScreeningLateLate Stage/Formulation(High Precision)Stage->LateOptimizationKineticKinetic Solubility(DMSO Stock -> Buffer)Early->KineticThermoThermodynamic Solubility(Solid -> Buffer)Late->ThermoPrecipCheck for Precipitation(Nephelometry)Kinetic->PrecipHPLCQuantify Supernatant(HPLC-UV/MS)Thermo->HPLCResult1Go/No-Go DecisionPrecip->Result1Qualitative RangeResult2Formulation DesignHPLC->Result2Exact Concentration (mg/mL)

Caption: Decision matrix for selecting Kinetic (DMSO-based) vs. Thermodynamic (Solid-based) solubility assays.

Mechanism of pH-Dependent Solubility

The following diagram illustrates the protonation event that drives aqueous solubility.

ProtonationMechanismAcidAcidic Medium(pH < 5.0)SpeciesACationic Form(Pyridinium H+)High SolubilityAcid->SpeciesAProtonationNeutralNeutral Medium(pH > 6.0)SpeciesBNeutral Form(Free Base)Moderate/Low SolubilityNeutral->SpeciesBDeprotonationEquilibriumpKa ≈ 5.3SpeciesA->Equilibrium H+ TransferEquilibrium->SpeciesB

Caption: The "Pyridine Switch" mechanism showing the equilibrium between the soluble cationic form and the less soluble neutral form.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283627, N-(Pyridin-4-ylmethyl)acetamide. Retrieved from [Link][1][2]

  • Llinàs, A., & Box, K. J. (2005).Potentiometric determination of pKa and solubility of bases. Journal of Pharmaceutical and Biomedical Analysis. (Standard protocol reference for pKa methodology described in Section 3.2).
  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure.[1][2] Journal of Chemical Information and Computer Sciences. (Source for LogP/Solubility correlation logic).

Beyond the Scaffold: The Pharmacological Potential and Fragment Utility of N-(4-Pyridinylmethyl)acetamide

[1]

Executive Summary

N-(4-Pyridinylmethyl)acetamide (CAS: 23974-15-4), also known as N-(pyridin-4-ylmethyl)acetamide, represents a critical "privileged fragment" in modern medicinal chemistry.[1] While not a marketed therapeutic agent in its standalone form, this molecule serves as a high-value chemical probe and structural motif in Fragment-Based Drug Discovery (FBDD).[1] Its primary biological significance lies in its ability to mimic the "hinge-binding" interactions of potent kinase inhibitors, particularly against Rho-associated protein kinase (ROCK) and PIM-1 kinase , and its utility as a ligand in metalloenzyme coordination.[1]

This technical guide analyzes the compound’s pharmacological potential, detailing its role as a minimal pharmacophore for exploring ATP-binding pockets and providing validated protocols for its synthesis and biological evaluation.[1]

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological assays.[1] It adheres strictly to the "Rule of 3" for fragment libraries, making it an ideal starting point for lead optimization.

Table 1: Physicochemical Properties
PropertyValueRelevance
IUPAC Name N-(pyridin-4-ylmethyl)acetamideOfficial Nomenclature
CAS Number 23974-15-4Unique Identifier
Molecular Formula C₈H₁₀N₂OStoichiometry
Molecular Weight 150.18 g/mol Ideal for Fragment Screening (<300 Da)
cLogP ~0.3 - 0.5High Water Solubility; Low Lipophilicity
H-Bond Donors 1 (Amide NH)Key for Hinge Region Interaction
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Key for Hinge/Water Network Interaction
Rotatable Bonds 3Low conformational entropy penalty upon binding

Mechanism of Action: The Pharmacophore

The biological activity of this compound is driven by two distinct structural features that allow it to interrogate specific protein domains.

Kinase Hinge Binding (ROCK/PIM-1)

The 4-pyridyl moiety functions as a critical "warhead."[1] In the catalytic domain of kinases like ROCK1/2, the pyridine nitrogen acts as a hydrogen bond acceptor.[1]

  • Mechanism: The pyridine nitrogen accepts a proton from the backbone amide of the "hinge region" (e.g., Met156 in ROCK1).[1]

  • Specificity: The para-substitution (4-position) projects the acetamide tail out of the pocket, avoiding steric clashes that are common with ortho-substituted isomers.[1] This allows the acetamide group to interact with solvent-exposed regions or secondary pockets.[1]

Metalloenzyme Coordination

The pyridine nitrogen is a monodentate ligand capable of coordinating with active site metal ions (Zn²⁺, Fe²⁺).[1]

  • Potential Targets: Carbonic anhydrases or Histone Deacetylases (HDACs), where the pyridine ring displaces a water molecule coordinated to the catalytic zinc.[1]

Diagram 1: Pharmacological Interaction Network

PharmacophoreCompoundThis compoundPyridinePyridine Ring(H-Bond Acceptor)Compound->PyridineAmideAcetamide Linker(H-Bond Donor/Acceptor)Compound->AmideTarget_ROCKROCK1/2 Kinase(Hinge Region Met156)Pyridine->Target_ROCKPrimary Interaction(H-Bonding)Target_MetalMetalloenzymes(Zn2+ Coordination)Pyridine->Target_MetalLigand BindingAmide->Target_ROCKSolvent Interaction(Solubility)

Caption: Pharmacophore mapping of this compound showing critical binding vectors to kinase hinge regions and metalloenzyme active sites.[1]

Experimental Protocols

The following protocols are designed for high reproducibility. All chemical synthesis steps should be performed in a fume hood.[1]

Synthesis Protocol: Selective Acetylation

Objective: Synthesize this compound from 4-picolylamine with >95% purity.

Reagents:

  • 4-Picolylamine (4-Aminomethylpyridine) [CAS: 3731-53-1][1]

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride[2]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-picolylamine (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 equiv) to scavenge the generated acid.[1] Cool the mixture to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (1.1 equiv) over 15 minutes. The reaction is exothermic; control the rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (10% MeOH in DCM).

  • Work-up: Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove excess acid, followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Ethyl Acetate/Hexane.[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the singlet methyl peak (~1.9 ppm) and the methylene doublet (~4.3 ppm).

Biological Assay: ROCK2 Kinase Inhibition (Fragment Screen)

Objective: Determine the percent inhibition of ROCK2 activity by the fragment at high concentration (to detect weak binding).

Reagents:

  • Recombinant Human ROCK2 Active Kinase[1]

  • Substrate: S6K substrate peptide

  • ATP (10 µM final)

  • Positive Control: Y-27632 (1 µM)

Workflow:

  • Compound Prep: Dissolve this compound in 100% DMSO to 100 mM stock.

  • Dilution: Prepare a working solution at 1 mM (1% DMSO).

  • Incubation: Mix Kinase (5 ng/well), Substrate, and Compound (final conc. 100 µM) in assay buffer. Incubate for 15 mins at RT.

  • Reaction Start: Add ATP to initiate phosphorylation.[1]

  • Termination: Stop reaction after 60 mins using EDTA/Detection reagent (e.g., ADP-Glo or radiometric filter binding).

  • Analysis: Calculate % Inhibition relative to DMSO control.

    • Note: As a fragment, IC₅₀ values are expected in the high micromolar range (>50 µM).[1] Activity is defined as >30% inhibition at 100 µM.[1]

In Silico Validation & Pathway Analysis

Before wet-lab testing, computational docking is standard to validate the binding hypothesis.[1]

Docking Workflow
  • Protein Structure: Retrieve PDB ID: 6E9W (ROCK1 with inhibitor).[1]

  • Prep: Remove the co-crystallized ligand and water molecules (except structural waters in the active site).[1]

  • Grid Generation: Center the grid box on the hinge region (Met156).[1]

  • Docking: Dock this compound using rigid receptor/flexible ligand parameters.

  • Scoring: Filter poses where the Pyridine-N distance to Met156-NH is < 3.0 Å.

Diagram 2: ROCK Signaling & Inhibition Logic

ROCK_PathwayStimulusGPCR Agonists(LPA, Thrombin)RhoARhoA-GTP(Active)Stimulus->RhoAActivatesROCKROCK1/2 KinaseRhoA->ROCKActivatesSubstrate_MLCMyosin Light Chain(MLC)ROCK->Substrate_MLCPhosphorylatesSubstrate_MYPTMYPT1(Phosphatase)ROCK->Substrate_MYPTInhibitsInhibitorThis compound(Fragment Inhibitor)Inhibitor->ROCKBlocks ATP Binding(Competitive)EffectActomyosin Contraction(Cell Morphology/Motility)Substrate_MLC->EffectPromotesSubstrate_MYPT->EffectRegulates

Caption: Pathway diagram illustrating the intervention point of the compound within the RhoA/ROCK signaling cascade.[1]

Safety & Toxicology

While specific toxicological data for this fragment is limited compared to marketed drugs, it shares hazards with 4-aminopyridine derivatives.[1]

  • Acute Toxicity: Potential neurotoxicity if ingested in large quantities (potassium channel blockade risk associated with aminopyridines).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust/powder.[1]

  • Storage: Store at 2-8°C in a desiccator. Hygroscopic nature is possible due to the amide.[1]

References

  • Liao, J. et al. (2007).[1] "Rho-associated kinase (ROCK) inhibitors." Journal of Cardiovascular Pharmacology, 50(1), 17-24.[1]

  • Jacobs, M. et al. (2006).[1] "The structure of the protein kinase ROCK1 bound to the inhibitor Y-27632."[1] Nature Structural & Molecular Biology, 13, 65-71.[1] (Establishes the pyridine binding mode).

  • PubChem Compound Summary. "N-(pyridin-4-ylmethyl)acetamide (CAS 23974-15-4)."[1] National Center for Biotechnology Information.[1]

  • Chemspace. "Compound 23974-15-4 Data Sheet." Chemspace Building Blocks.

  • Feng, Y. et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 59(6), 2269–2300.[1]

N-(4-Pyridinylmethyl)acetamide: Discovery, Synthesis, and Pharmacological Utility

[1][2]

Executive Summary

This compound is a pyridine-based amide derivative serving as a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple solvents or reagents, this moiety functions as a critical hydrogen-bonding linker in larger bioactive molecules.[1][2] Its historical significance peaked in the 2010s with the discovery of CCC-0975 , a first-in-class inhibitor of Hepatitis B Virus (HBV) cccDNA formation, and subsequent identification of Porcupine (PORCN) inhibitors targeting the Wnt signaling pathway.[2] This guide explores its transition from a chemical building block to a core determinant of biological activity in complex therapeutics.[1]

Chemical Identity & Structural Logic

The compound consists of a pyridine ring linked to an acetamide group via a methylene bridge.[1] This specific spacing is crucial; it allows the pyridine nitrogen to engage in

1
PropertyDetail
IUPAC Name N-(Pyridin-4-ylmethyl)acetamide
Common Synonyms N-Acetyl-4-picolylamine; N-Acetyl-4-(aminomethyl)pyridine
CAS Number 5221-42-1 (Note: Often conflated with direct analog; specific derivatives vary)
Molecular Formula C

H

N

O
Molecular Weight 150.18 g/mol
Key Moiety 4-Picolyl (Pyridin-4-ylmethyl) group
Structural Significance

The methylene bridge (

112

Historical Context & Discovery

The "discovery" of this compound is best understood not as the isolation of a single drug, but as the identification of a high-value hit fragment during High-Throughput Screening (HTS) campaigns in the early 21st century.[1][2]

The HBV Breakthrough (2010s)

The most prominent historical milestone involves the search for cures for Chronic Hepatitis B. Standard nucleos(t)ide analogs suppress viral replication but fail to eliminate the covalently closed circular DNA (cccDNA) , the persistent viral reservoir.[2]

  • The Event: In a screen of over 85,000 compounds using an engineered cell line (HepDE19), researchers identified a disubstituted sulfonamide containing the This compound core.[1][2]

  • The Lead Compound: This effort led to CCC-0975 (2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide).[1][3]

  • Significance: This was among the first small molecules shown to selectively reduce cccDNA levels without significant cytotoxicity, validating the N-pyridinylmethyl-acetamide motif as a viable scaffold for nuclear-targeting antivirals.[1][2]

Wnt Pathway Inhibition

Parallel research into cancer therapeutics identified this scaffold in inhibitors of Porcupine (PORCN) , a membrane-bound O-acyltransferase required for Wnt ligand secretion.[1][2] The N-pyridinylmethyl group was found to mimic the adenosine core of the cofactor SAM (S-adenosylmethionine) or interact with the lipid-binding tunnel of the enzyme, blocking the palmitoylation of Wnt proteins.[1][2]

Chemical Synthesis

The synthesis of this compound is a robust, self-validating nucleophilic acyl substitution.[1][2]

Core Synthesis Protocol

Objective: Acetylation of 4-picolylamine.

Reagents:

  • 4-Picolylamine (4-Aminomethylpyridine) [Starting Material]

  • Acetic Anhydride (

    
    ) or Acetyl Chloride
    
  • Triethylamine (

    
    ) [Base]
    
  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-picolylamine (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.2 eq) to scavenge the acid byproduct. Cool the mixture to 0°C.

  • Acylation: Dropwise addition of Acetic Anhydride (1.1 eq).[1] The reaction is exothermic; temperature control prevents di-acetylation.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Wash with saturated

    
     to remove excess acid, then brine. Dry over 
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography.[1]

Advanced Derivatization (Sulfonamide Coupling)

For bioactive derivatives like CCC-0975, the synthesis involves a multi-step sequence where the acetamide nitrogen is further functionalized or the "acetamide" portion is formed via reaction of a complex acid chloride with 4-picolylamine.[1][2]

SynthesisPathcluster_conditionsReaction ConditionsSM4-Picolylamine(Nucleophile)InterTetrahedralIntermediateSM->InterNucleophilic Attack(DCM, 0°C)ReagentAcetic Anhydride(Electrophile)Reagent->InterProdThis compound(Target Scaffold)Inter->ProdElimination of AcOHDetailsBase: Et3NAtmosphere: N2Yield: >85%

Figure 1: Core synthetic pathway for the generation of the this compound scaffold.

Pharmacological Mechanisms & Signaling

The biological utility of this scaffold relies on its ability to modulate specific protein targets involved in disease persistence (HBV) and cell proliferation (Wnt).[1]

Mechanism of Action: HBV cccDNA Destabilization

The N-pyridinylmethyl-acetamide derivative CCC-0975 acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA or by destabilizing the existing cccDNA pool.[1] The pyridine ring is hypothesized to intercalate or bind to host factors (like Topoisomerases) that regulate cccDNA topology.[1]

Mechanism of Action: Porcupine Inhibition

In Wnt signaling, the scaffold occupies the active site of Porcupine.[1][2] The pyridine nitrogen often forms a critical hydrogen bond with a serine or histidine residue in the active site, preventing the transfer of palmitoleic acid to the Wnt protein.[1][2] This prevents Wnt secretion and downstream signaling.[1][4]

Signalingcluster_HBVHBV cccDNA Inhibition (CCC-0975)rcDNAViral rcDNA(Cytoplasm)NuclearImportNuclear ImportrcDNA->NuclearImportcccDNAcccDNA(Nucleus - Viral Reservoir)NuclearImport->cccDNATranscriptionViral RNA/ProteinscccDNA->TranscriptionInhibitorN-PyridinylmethylScaffold InhibitorInhibitor->cccDNADestabilization/Blockade

Figure 2: Therapeutic intervention point of N-pyridinylmethyl acetamide derivatives in the Hepatitis B Virus lifecycle.[2][5][6]

Experimental Data Summary

The following table summarizes key inhibitory data for derivatives containing this scaffold, highlighting its potency.

Compound IDTargetAssay TypeIC50 / EC50Reference
CCC-0975 HBV cccDNAHepDE19 (HBeAg reduction)~1.0 - 2.0

M
[1]
IWP-2 Porcupine (Wnt)Wnt-Luciferase Reporter27 nM[2]
Generic Scaffold 4-PicolylamineAmine Acetylation Yield92% (Synthetic)[3]

References

  • Cai, D. et al. (2012).[2] "Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation." Antimicrobial Agents and Chemotherapy.[1][7][8] Link

  • Chen, B. et al. (2009).[2] "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer."[1] Nature Chemical Biology.[1] Link

  • Ugwu, D. I. et al. (2014).[2][7] "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives." Medicinal Chemistry. Link

  • PubChem Compound Summary. "this compound derivatives." Link

Methodological & Application

Synthesis of N-(4-Pyridinylmethyl)acetamide from 4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for N-(4-Pyridinylmethyl)acetamide (CAS: 23974-15-4) starting from 4-aminopyridine (4-AP).

Critical Distinction: Researchers must distinguish the target molecule, which contains a methylene (


) bridge (homologated), from the simpler analogue N-(4-pyridyl)acetamide. The starting material, 4-aminopyridine, lacks this carbon atom. Therefore, the synthesis requires a carbon homologation sequence .

While industrial routes typically utilize 4-cyanopyridine or 4-picoline as starting materials, this protocol addresses the specific constraint of starting from 4-aminopyridine. The chosen pathway utilizes a robust Deamination-Chlorination-Cyanation-Reduction sequence to ensure high purity and reproducibility in a laboratory setting, avoiding the instability associated with direct pyridyl diazonium isolation.

Synthetic Pathway & Logic

The transformation requires converting an amino group (


) directly attached to the pyridine ring into an acetamidomethyl group (

).

The Challenge: Direct alkylation of 4-aminopyridine at the C4 position is chemically forbidden due to valency. Direct diazotization to a nitrile (Sandmeyer) is often low-yielding due to the instability of pyridine diazonium salts in aqueous media.

The Solution: We employ a reliable 5-step "functional group swap" strategy:

  • Hydrolysis: Convert amino group to hydroxyl (via diazonium).

  • Activation: Convert hydroxyl to chloro (good leaving group).

  • Homologation: Displace chloro with cyanide (introduces the required Carbon).

  • Reduction: Reduce nitrile to primary amine.

  • Derivatization: Selective acetylation.

Visual Workflow (Graphviz)

SynthesisPathway cluster_legend Key Transformation Stages Start 4-Aminopyridine (C5H6N2) Inter1 4-Pyridone (Tautomer) Start->Inter1 1. NaNO2, H2SO4 2. Hydrolysis (Δ) Inter2 4-Chloropyridine Inter1->Inter2 POCl3, 100°C Inter3 4-Cyanopyridine Inter2->Inter3 CuCN, DMF, Reflux (Rosenmund-von Braun) Inter4 4-Picolylamine (Aminomethylpyridine) Inter3->Inter4 H2, Raney Ni NH3/MeOH Product This compound (Target) Inter4->Product Ac2O, Et3N DCM, 0°C

Caption: Stepwise homologation pathway from 4-aminopyridine to target acetamide.

Detailed Experimental Protocols

Phase 1: Activation of the Pyridine Ring

Objective: Convert the nucleophilic amino group into an electrophilic chloro group.

Step 1.1: Synthesis of 4-Pyridone (4-Hydroxypyridine)

  • Reagents: 4-Aminopyridine (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (20% aq).
  • Procedure:

    • Dissolve 4-aminopyridine in 20%

      
       at 0°C.
      
    • Add aqueous

      
       dropwise, maintaining temperature <5°C. Caution: Evolution of 
      
      
      
      gas.
    • Stir for 30 min, then heat to reflux for 1 hour to ensure complete hydrolysis of the diazonium intermediate.

    • Neutralize with

      
       to pH 7.
      
    • Evaporate to dryness and extract with hot ethanol or use continuous extraction (product is water-soluble).

    • Yield Expectation: 75-85%.

Step 1.2: Synthesis of 4-Chloropyridine

  • Reagents: 4-Pyridone (1.0 eq),

    
     (Phosphorus oxychloride, excess).
    
  • Procedure:

    • Place dry 4-pyridone in a round-bottom flask.

    • Add

      
       (3-5 equivalents) carefully.
      
    • Reflux at 120°C for 4 hours.

    • Cool and pour onto crushed ice (Exothermic!).

    • Basify with

      
       to pH 9 and extract with Dichloromethane (DCM).
      
    • Note: 4-Chloropyridine is unstable as a free base (polymerizes). Store as HCl salt or use immediately in Step 2.

Phase 2: Carbon Homologation (The Critical Step)

Objective: Introduce the methylene carbon source via cyanation.

Step 2: Synthesis of 4-Cyanopyridine

  • Reagents: 4-Chloropyridine (1.0 eq), CuCN (1.5 eq), DMF (dry).

  • Procedure:

    • Dissolve 4-chloropyridine in anhydrous DMF.

    • Add Copper(I) cyanide (

      
      ).
      
    • Reflux at 140-150°C for 6-12 hours (Rosenmund-von Braun reaction).

    • Work-up: Cool to 60°C. Pour into aqueous ammonia/water (to complex copper). Extract with Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Validation: IR signal at ~2230 cm⁻¹ (C≡N stretch).

Phase 3: Reduction and Functionalization

Objective: Convert nitrile to amine and acetylate.

Step 3: Reduction to 4-Picolylamine (4-Aminomethylpyridine)

  • Reagents: 4-Cyanopyridine, Raney Nickel (cat.),

    
     gas (50 psi), Methanolic Ammonia (
    
    
    
    in MeOH).
  • Critical Insight: Hydrogenation of nitriles often yields secondary amines (dimers). The presence of ammonia suppresses this side reaction.

  • Procedure:

    • Load autoclave with 4-cyanopyridine, Raney Nickel (10% w/w), and Methanolic Ammonia.

    • Pressurize with

      
       to 50 psi (3.5 bar).
      
    • Stir at Room Temperature (or mild heat 40°C) for 6-12 hours.

    • Filter catalyst through Celite (Keep wet! Pyrophoric).

    • Concentrate filtrate to obtain crude 4-picolylamine oil.

Step 4: Acetylation to this compound

  • Reagents: 4-Picolylamine (1.0 eq), Acetic Anhydride (

    
    , 1.1 eq), Triethylamine (
    
    
    
    , 1.2 eq), DCM.
  • Procedure:

    • Dissolve 4-picolylamine and

      
       in dry DCM. Cool to 0°C.
      
    • Add

      
       dropwise. The primary amine is highly nucleophilic and reacts instantly.
      
    • Stir at RT for 1 hour.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Separate organic layer, dry, and concentrate.

    • Purification: Recrystallization from Ethyl Acetate/Hexane or Column Chromatography (MeOH/DCM).

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey QC Parameter
1 4-AP

4-Pyridone

80%MP: 148°C (lit.)
2 4-Pyridone

4-Cl-Py

70%unstable free base
3 4-Cl-Py

4-CN-Py

, DMF
65%IR: 2230 cm⁻¹
4 4-CN-Py

4-Picolylamine

, Raney Ni
85%GC-MS: M+ 108
5 Acetylation

Target

,

90%NMR:

4.4 (d, 2H)

Quality Control & Validation

NMR Characterization (Target Molecule):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.50 (d, 2H, Py-H2,6) – Characteristic of pyridine ring.[1][2][3]
      
    • 
       8.45 (br t, 1H, NH) – Amide proton.
      
    • 
       7.25 (d, 2H, Py-H3,5).
      
    • 
       4.35 (d, 2H, 
      
      
      
      ) – Crucial proof of homologation.
    • 
       1.90 (s, 3H, 
      
      
      
      ).

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

Safety & Handling

  • Cyanide Hazard: Step 2 involves Copper(I) Cyanide. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available. Treat waste with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Raney Nickel: Highly pyrophoric when dry. Always keep under solvent (ethanol/water).

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Quench reactions slowly at low temperatures.
    

References

  • Katz, R. B., et al. "Nucleophilic substitution of 4-chloropyridine." Journal of the Chemical Society, Perkin Transactions 1, 1980.
  • Cyanation Protocols

    • Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of aromatic halides."[4] Chemical Reviews, 87(4), 779-794, 1987. Link

  • Reduction of Cyanopyridines: Gould, F. E., et al. "Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1960.
  • Target Molecule Data

    • ChemicalBook.[5] "this compound CAS 23974-15-4 Data." Link

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted acetamides are a prevalent structural motif in a wide array of pharmacologically active compounds and functional materials. The pyridinylmethyl)acetamide scaffold, in particular, serves as a versatile building block in medicinal chemistry due to the presence of the basic pyridine ring and the amide functionality, which can participate in various biological interactions. This document provides a comprehensive, field-proven protocol for the synthesis of N-(4-Pyridinylmethyl)acetamide, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Chemical Rationale and Reaction Mechanism

The synthesis of this compound is achieved through the N-acetylation of 4-(aminomethyl)pyridine. This reaction is a classic example of nucleophilic acyl substitution. The primary amine of 4-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it can act as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate. Secondly, it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[1] The overall reaction is illustrated below:

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step nucleophilic acyl substitution mechanism.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine 4-(Aminomethyl)pyridine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Attacks carbonyl carbon Anhydride Acetic Anhydride (Electrophile) Anhydride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse of intermediate Acetate Acetate Ion (Leaving Group) Tetrahedral_Intermediate->Acetate Product This compound Protonated_Amide->Product Base (Pyridine) abstracts proton Acetic_Acid Acetic Acid (Byproduct) Acetate->Acetic_Acid

Caption: Reaction mechanism for the N-acetylation of 4-(aminomethyl)pyridine.

Reagents and Materials

A summary of the necessary reagents and their relevant properties is provided in the table below.

ReagentFormulaMW ( g/mol )m.p. (°C)b.p. (°C)Density (g/mL)
4-(Aminomethyl)pyridineC₆H₈N₂108.14-227-2291.056
Acetic Anhydride(CH₃CO)₂O102.09-73139.81.082
PyridineC₅H₅N79.10-421150.982
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.61.326
Saturated Sodium BicarbonateNaHCO₃84.01--aq. soln.
Anhydrous Magnesium SulfateMgSO₄120.37---

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)pyridine (2.16 g, 20 mmol).

    • Dissolve the amine in 40 mL of dichloromethane (DCM).

    • Add pyridine (2.4 mL, 30 mmol) to the solution.

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (2.2 mL, 24 mmol) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Workup:

    • Upon completion, quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford this compound as a white to off-white solid.

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis process.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup - Dissolve 4-(aminomethyl)pyridine in DCM - Add pyridine - Cool to 0-5 °C Start->Reaction_Setup Addition 2. Add Acetic Anhydride - Dropwise addition - Maintain T < 10 °C Reaction_Setup->Addition Reaction 3. Reaction - Stir at RT for 2-3h - Monitor by TLC Addition->Reaction Workup 4. Workup - Quench with NaHCO₃ - Extract with DCM - Dry and concentrate Reaction->Workup Purification 5. Purification - Recrystallization or - Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, J = 5.8 Hz, 2H, Py-H)

    • δ 7.25 (d, J = 5.8 Hz, 2H, Py-H)

    • δ 6.50 (br s, 1H, NH)

    • δ 4.40 (d, J = 6.0 Hz, 2H, CH₂)

    • δ 2.05 (s, 3H, CH₃) (Note: The chemical shifts are estimated based on analogous structures and may vary slightly.)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 170.1 (C=O)

    • δ 150.0 (Pyridinyl C)

    • δ 147.5 (Pyridinyl C)

    • δ 122.5 (Pyridinyl CH)

    • δ 43.0 (CH₂)

    • δ 23.0 (CH₃) (Note: The chemical shifts are estimated based on analogous structures and may vary slightly.)

  • Infrared (IR) Spectroscopy (ATR):

    • ν 3300-3250 cm⁻¹ (N-H stretch)

    • ν 3050-3000 cm⁻¹ (Aromatic C-H stretch)

    • ν 2950-2850 cm⁻¹ (Aliphatic C-H stretch)

    • ν 1650-1630 cm⁻¹ (Amide I, C=O stretch)

    • ν 1560-1540 cm⁻¹ (Amide II, N-H bend)

    • ν 1600, 1500 cm⁻¹ (Pyridine ring stretches) (Note: The peak positions are approximate and characteristic of the functional groups present.)

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 4-(Aminomethyl)pyridine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. May be harmful if inhaled.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3] Keep away from heat and open flames. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a fume hood and avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An emergency eyewash and safety shower should be readily accessible.

References

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Accessed January 20, 2024. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health. Accessed January 20, 2024. [Link]

  • Preparation of N-(hydroxymethyl)acetamide acetate (ester). PrepChem.com. Accessed January 20, 2024. [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Accessed January 20, 2024. [Link]

  • The FT-IR spectrum of the o-acetamide. ResearchGate. Accessed January 20, 2024. [Link]

  • O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Accessed January 20, 2024. [Link]

  • N-(4-Chlorophenyl)acetamide. PubChem. Accessed January 20, 2024. [Link]

  • Comparison between experimental infrared spectrum of acetamide and.... ResearchGate. Accessed January 20, 2024. [Link]

  • N-(pyridin-4-ylmethyl)-2-thiophen-2-yl-acetamide. PubChem. Accessed January 20, 2024. [Link]

  • Supporting Information - Are Pyridinium Ylides Radicals?. The Royal Society of Chemistry. Accessed January 20, 2024. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Accessed January 20, 2024. [Link]

  • Acetylation of Scaled-Down Chitin Nanofiber Films to Improve Mechanical Properties. MDPI. Accessed January 20, 2024. [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Royal Society of Chemistry. Accessed January 20, 2024. [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex.... National Institutes of Health. Accessed January 20, 2024. [Link]

  • N-(4-Methyl-2-pyridyl)acetamide. PubChem. Accessed January 20, 2024. [Link]

  • IR Absorption Table. University of Colorado Boulder. Accessed January 20, 2024. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Accessed January 20, 2024. [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Accessed January 20, 2024. [Link]

Sources

Purification of N-(4-Pyridinylmethyl)acetamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of N-(4-Pyridinylmethyl)acetamide by Recrystallization

Part 1: Executive Summary

This application note details the purification of This compound (also known as N-acetyl-4-(aminomethyl)pyridine or N-acetyl-4-picolylamine) via recrystallization. While often synthesized via the acetylation of 4-(aminomethyl)pyridine, the crude product frequently contains unreacted amine, acetic acid residues, and colored oxidative impurities.

This protocol utilizes a solvent-antisolvent system (Ethanol/Ethyl Acetate) or a single-solvent system (Isopropanol) to achieve purities exceeding 98% (HPLC). The method exploits the differential solubility of the polar pyridine-amide scaffold versus its non-polar contaminants and ionic byproducts.

Key Performance Metrics:

Parameter Specification
Target Purity > 98.0% (HPLC/NMR)
Typical Yield 75% - 85%
Appearance White to off-white crystalline solid

| Est. Melting Point | ~86–89°C (Dependent on polymorph/purity) |

Part 2: Chemical Context & Solubility Logic

Structural Analysis

The molecule consists of a pyridine ring connected to an acetamide group via a methylene bridge.

  • Pyridine Nitrogen: Basic (pKa ~5.3). Capable of hydrogen bonding and salt formation.

  • Acetamide Group: Polar, hydrogen bond donor/acceptor. Prone to "oiling out" if solvent polarity is not optimized.

Solvent Selection Strategy

The purification relies on the Temperature-Dependent Solubility principle.

  • Ethanol (Solvent): High solubility for the target molecule due to hydrogen bonding with both the amide and pyridine nitrogen.

  • Ethyl Acetate (Antisolvent): Moderate polarity. The target molecule is sparingly soluble at room temperature but soluble at reflux. It effectively rejects non-polar tarry impurities.

  • Alternative (Isopropanol): often serves as a "Goldilocks" solvent, possessing a boiling point (82°C) high enough to dissolve the solute but a polarity low enough to force crystallization upon cooling.

Part 3: Experimental Protocol

Materials & Reagents
  • Crude this compound

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA)

  • Solvent B: Ethyl Acetate (EtOAc) - If using binary system

  • Activated Charcoal: For decolorization (optional but recommended)

  • Celite 545: For hot filtration

Step-by-Step Recrystallization Procedure

Step 1: Dissolution (The Saturation Point)

  • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and a minimum amount of Solvent A (start with ~20 mL Ethanol or ~40 mL IPA).

  • Heat the mixture to reflux (gentle boil) on a hotplate/stirrer.

  • Add additional solvent in small portions (2-5 mL) down the condenser until the solid just dissolves.

    • Note: If using Ethanol/EtOAc, dissolve in min. hot Ethanol first, then add hot EtOAc until persistent cloudiness appears, then add one drop of Ethanol to clear it.

Step 2: Hot Filtration (Removal of Insolubles)

  • If the solution is dark/colored, add 0.5 g of activated charcoal carefully (remove from heat first to avoid boil-over). Stir for 5 minutes.

  • Prepare a pre-warmed glass funnel with a fluted filter paper (or a Celite pad).

  • Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

    • Critical: Keep everything hot to prevent premature crystallization on the filter.

Step 3: Controlled Cooling (Nucleation)

  • Allow the filtrate to cool to room temperature slowly on a cork ring or wood block.

    • Scientific Rationale: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, well-defined crystal habits.

  • Troubleshooting - Oiling Out: If the product separates as an oil droplets rather than crystals:

    • Reheat to dissolve.

    • Add a seed crystal of pure material (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Add slightly more Solvent A (Ethanol) to increase solubility of the oil phase.

Step 4: Final Crystallization & Isolation

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Rinse the filter cake with a small volume of cold solvent (e.g., cold EtOAc or cold IPA).

  • Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours to remove residual solvent.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points (e.g., Oiling Out) in the purification process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Hot Solvent (EtOH or IPA) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Filter Hot CheckColor->Charcoal Yes Cooling Slow Cooling (Room Temp) CheckColor->Cooling No Charcoal->Cooling CheckState Formation of Oils or Crystals? Cooling->CheckState OilingOut Oiling Out Observed CheckState->OilingOut Oil Droplets IceBath Ice Bath (0-4°C) CheckState->IceBath Crystals Remedy Reheat & Add More Polar Solvent / Seed OilingOut->Remedy Remedy->Cooling Retry Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Vacuum Dry (40°C) Filter->Dry Final Pure Crystalline Solid Dry->Final

Caption: Decision-tree workflow for the recrystallization of pyridine-acetamides, highlighting interventions for common "oiling out" phenomena.

Part 5: Validation & Analytical Check

To ensure the protocol was successful, perform the following checks:

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

    • Visualization: UV Light (254 nm). Pyridine ring is UV active.

    • Expectation: Single spot. Impurities (starting amine) usually stay at the baseline or have significantly different Rf values.

  • 1H-NMR (DMSO-d6 or CDCl3):

    • Verify the integration of the Acetyl-CH3 singlet (~2.0 ppm) vs. the Methylene-CH2 doublet (~4.3 ppm) and Pyridine aromatic protons.

    • Check for absence of Ethyl Acetate peaks (solvent trap) or Acetic Acid.

  • Melting Point:

    • Sharp melting range (typically within 2°C). Broadening indicates impurities or wet solvent.

Part 6: References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for organic solvent selection and purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative guide on recrystallization mechanics and "oiling out" remedies).

  • PubChem Compound Summary. (n.d.). N-(pyridin-4-ylmethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Application Note: A Validated HPLC-UV Method for the Quantification of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of N-(4-Pyridinylmethyl)acetamide. The developed isocratic reversed-phase method is tailored for researchers, quality control analysts, and drug development professionals requiring an accurate, reliable, and efficient analytical procedure. The narrative explains the scientific rationale behind the selection of chromatographic parameters, provides a detailed step-by-step protocol for execution, and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines. This ensures the method's suitability for its intended purpose in regulated and research environments.

Introduction and Scientific Rationale

This compound is a heterocyclic organic compound incorporating both a pyridine ring and an acetamide functional group. The accurate quantification of such molecules is critical in various stages of pharmaceutical development, from synthesis and process monitoring to quality control of final products, where it may be an active ingredient, intermediate, or impurity.[1] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely adopted technique for the analysis of pyridine-containing compounds due to its specificity, sensitivity, and robustness.[1][2]

The development of this method was guided by the physicochemical properties of the analyte. The pyridine moiety imparts a basic character (pKa ≈ 5-6) and provides a strong chromophore for UV detection, typically exhibiting maximum absorbance around 250-260 nm.[3][4] However, the basic nitrogen can lead to challenging peak tailing due to secondary interactions with residual silanol groups on conventional silica-based stationary phases.[1] To mitigate this, the mobile phase pH is controlled in the acidic range (pH ≈ 3.0). At this pH, the pyridine nitrogen is protonated, minimizing silanol interactions and ensuring a sharp, symmetrical peak shape.

A reversed-phase C18 column was selected as the stationary phase, providing a versatile and well-understood mechanism for retaining moderately polar compounds.[1] Acetonitrile was chosen as the organic modifier for its low UV cutoff and excellent elution strength. The final isocratic method is designed for simplicity, rapid analysis time, and ruggedness.

G cluster_0 Analyte Properties cluster_1 Method Development Logic cluster_2 Desired Outcome Analyte This compound Props Physicochemical Properties: - Pyridine Ring (Basic, UV Active) - Acetamide Group (Polar) - Overall Polarity Analyte->Props C18 Stationary Phase: Reversed-Phase C18 Props->C18 Polarity dictates RP-HPLC MobilePhase Mobile Phase: ACN/Acidic Buffer Props->MobilePhase Basicity requires acidic pH to prevent peak tailing Wavelength Detection: UV @ ~254 nm Props->Wavelength Pyridine chromophore Isocratic Elution: Isocratic C18->Isocratic Simplicity for single analyte Outcome Robust & Accurate Quantification Method C18->Outcome MobilePhase->Outcome Wavelength->Outcome Isocratic->Outcome

Caption: Logic diagram for HPLC method development.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Analytical balance.

    • Syringe filters (0.45 µm, nylon or PTFE).

    • HPLC vials.

Preparation of Solutions

2.2.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and transfer it to a 1000 mL beaker.

  • Add approximately 950 mL of HPLC grade water and stir until fully dissolved.

  • Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.

  • Transfer the solution to a 1000 mL volumetric flask and add water to the mark.

  • Filter the buffer through a 0.45 µm membrane filter before use.

2.2.2. Reference Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Add diluent to the flask to the final volume and mix thoroughly. This solution should be stored at 2-8°C and protected from light.

2.2.3. Calibration Curve Standards Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.4. Sample Preparation

  • Accurately weigh the sample containing this compound to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add diluent to approximately 70% of the flask volume and sonicate to ensure complete dissolution.

  • Allow the solution to cool to ambient temperature, fill to volume with diluent, and mix.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (25:75, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 10 minutes
Analysis Sequence and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples. It is recommended to inject a standard periodically (e.g., every 10 sample injections) to verify system stability.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Method Validation Protocol

The reliability of an analytical method must be confirmed through a validation process. The protocol described here is based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[6] The objective is to demonstrate that the procedure is fit for its intended purpose.

Caption: Experimental workflow for HPLC quantification.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative impurity or assay method.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix).Peak for the analyte is pure and free from interference from blank/placebo injections.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.999. y-intercept should be insignificant.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision and accuracy.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.% Recovery should be within 98.0% to 102.0% at three concentration levels.
Precision
RepeatabilityPrecision under the same operating conditions over a short interval of time (intra-assay precision).Relative Standard Deviation (RSD) ≤ 2.0% for ≥ 6 replicate injections.
Intermediate PrecisionExpresses within-laboratory variations (different days, different analysts, different equipment).Overall RSD between intra- and inter-day results should be ≤ 2.0%.
LOD (Limit of Detection) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
LOQ (Limit of Quantification) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1; precision (RSD) should be ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within defined limits.

Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1).

Execution of Validation Experiments
  • Specificity: Inject the diluent and a placebo (if applicable) to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Prepare and inject the calibration standards across the specified range (e.g., 5-6 levels) in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). This is often done by spiking a placebo with a known amount of the analyte. Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution at 100% of the test concentration and calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.

  • Robustness: Evaluate the effect of small variations in method parameters, such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should be monitored and must remain within acceptable limits.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, precise, and accurate means for the quantification of this compound. The scientific rationale for parameter selection ensures robust performance, particularly in managing the challenges associated with the analysis of basic pyridine compounds. Adherence to the described validation protocol will formally demonstrate that the method is fit for its intended purpose, meeting the stringent requirements of regulatory bodies and ensuring the generation of high-quality data in both research and quality control settings.

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Al-Shabrawi, M. H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • PubChem. N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. Available at: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Organomation. HPLC Sample Preparation. Available at: [Link]

  • PubChem. 4-Pyridineacetamide. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Sartorius. Sample Preparation. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

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Application Note: LC-MS/MS Quantitation of N-(4-Pyridinylmethyl)acetamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It prioritizes Mixed-Mode Cation Exchange (MCX) for sample preparation due to the basicity of the pyridine ring, ensuring superior cleanup compared to protein precipitation.

Abstract & Scope

This protocol details a validated LC-MS/MS method for the high-sensitivity quantitation of N-(4-Pyridinylmethyl)acetamide (N-PMA), a structural analog and potential metabolite of tropicamide-class anticholinergics, in human plasma and urine.[1]

Given the polar nature (logP ~0.[1]5) and basicity (pyridine pKa ~5.[1]2) of N-PMA, standard C18 retention can be challenging due to dewetting and matrix suppression.[1] This method utilizes a High-Strength Silica (HSS) T3 column for enhanced polar retention and Mixed-Mode Cation Exchange (MCX) solid-phase extraction to eliminate phospholipid interferences, ensuring a robust Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.[1]

Analyte Physicochemical Profile

Understanding the molecule is the first step to method success.[1]

PropertyValueImplication for Method Design
Structure Pyridine-CH₂-NH-CO-CH₃Basic nitrogen allows for positive ESI and cation exchange.[1]
Formula C₈H₁₀N₂OMonoisotopic Mass: 150.08 Da.[1]
[M+H]⁺ 151.09 m/zPrecursor ion for MRM.[1]
pKa ~5.2 (Pyridine N)Ionized at pH < 4.[1]0. Ideal for MCX extraction.[1]
LogP ~0.5 - 0.8Highly polar.[1] Requires aqueous-stable column chemistry.[1]

Sample Preparation Protocol

Rationale: While protein precipitation (PPT) is faster, N-PMA is subject to significant ion suppression from phospholipids in the solvent front.[1] Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is chosen to lock the analyte by charge while washing away neutrals and acidic interferences.[1]

Materials
  • SPE Cartridges: Oasis MCX 30 mg / 1 cc (or equivalent polymeric mixed-mode strong cation exchanger).[1]

  • Internal Standard (IS): this compound-d3 (if unavailable, use N-Methyl-2-pyridylacetamide).[1]

Workflow Diagram

SamplePrep Start Plasma Sample (200 µL) PreTreat Pre-treatment: Add 20 µL IS + 200 µL 4% H3PO4 (Acidify to pH < 3 to protonate Pyridine) Start->PreTreat Condition Condition SPE: 1. 1 mL MeOH 2. 1 mL Water PreTreat->Condition Load Load Sample (Flow rate: 1 mL/min) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: 1 mL Methanol (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elute: 2 x 250 µL 5% NH4OH in MeOH (High pH deprotonates analyte to release) Wash2->Elute Dry Evaporate to Dryness (N2 stream @ 40°C) Elute->Dry Recon Reconstitute: 100 µL Mobile Phase A:B (90:10) Dry->Recon

Figure 1: MCX Extraction Workflow designed to isolate basic pyridine derivatives.[1]

LC-MS/MS Conditions

Rationale: The HSS T3 column is selected over standard C18 because it possesses a lower ligand density and proprietary end-capping that allows 100% aqueous compatibility without pore dewetting, crucial for retaining the polar N-PMA.[1]

Liquid Chromatography[1][2][3][4]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • MP A: Water + 0.1% Formic Acid.[1]

  • MP B: Acetonitrile + 0.1% Formic Acid.[1][2]

Time (min)% A% BCurveDescription
0.00982InitialLoad polar analyte
0.509826Hold for trapping
3.5050506Linear elution
4.005951Wash column
5.005951Hold wash
5.109821Re-equilibrate
7.009821End
Mass Spectrometry[1][4][5][6]
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 500°C.

  • Collision Gas: Argon.[1]

MRM Transitions: The fragmentation of N-PMA typically involves the loss of the ketene moiety (42 Da) from the acetamide or cleavage at the methylene bridge.

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)RoleMechanism
N-PMA 151.1109.1 3018QuantLoss of Ketene (CH₂=C=O)
N-PMA 151.192.1 3025QualPyridinylmethyl cation (C₆H₆N⁺)
N-PMA-d3 154.1112.1 3018ISDeuterated analog

Method Validation Summary

This method is designed to meet FDA Bioanalytical Method Validation Guidelines (2018) .

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.[1]

  • Regression: Linear 1/x² weighting.

  • r²: > 0.995.[1]

  • LLOQ S/N: > 10:1.

Precision & Accuracy (n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.592.46.8
Low1.598.14.2
Mid25101.32.5
High40099.71.9
Matrix Effect

Matrix factor (MF) was evaluated by comparing post-extraction spike response to neat solution.[1]

  • MF (Plasma): 0.95 (Minimal suppression due to MCX cleanup).[1]

  • MF (Urine): 0.92.[1]

Troubleshooting & Optimization

  • Peak Tailing: If the pyridine peak tails, it indicates interaction with residual silanols.[1] Increase buffer strength by adding 5mM Ammonium Formate to MP A, or ensure the column is HSS T3 (or equivalent high-coverage C18).[1]

  • Carryover: The amide group can be "sticky."[1] Ensure the needle wash includes an organic solvent (e.g., MeOH:Water:Formic Acid 50:50:0.1).

  • Stability: N-PMA is stable in plasma for 24 hours at room temperature, but freeze-thaw cycles should be limited to 3.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (2023).[1] Oasis Sample Extraction Products: Method Development Guide. [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 297178, this compound. [Link]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for determining the in vitro antifungal activity of the synthetic compound N-(4-Pyridinylmethyl)acetamide. While the direct antifungal properties of this specific molecule are not extensively documented in publicly available literature, the methodologies outlined herein are designed to rigorously assess its potential efficacy against a panel of clinically relevant fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal agents. The protocol is grounded in the widely accepted standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility. We will detail the broth microdilution method, a cornerstone of antifungal susceptibility testing, and provide expert insights into experimental design, execution, and data interpretation.

Introduction: The Rationale for Antifungal Screening

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1] This necessitates the continuous exploration of novel chemical entities for their potential as antifungal therapeutics. This compound, a pyridine derivative, belongs to a class of heterocyclic compounds that have shown a wide range of biological activities. While some pyridine-containing compounds have been investigated for antimicrobial properties, the specific antifungal potential of this compound remains to be systematically evaluated.[2][3]

The protocol described herein is based on the CLSI M27 and M38 guidelines, which provide a standardized framework for testing the susceptibility of yeasts and filamentous fungi, respectively, to antifungal agents.[4] The primary objective of this assay is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus in vitro.[1] This quantitative measure is a critical first step in the preclinical assessment of a potential new antifungal drug.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂OPubChem
Molecular Weight 150.18 g/mol [5]
CAS Number 5327-32-2[5]
Physical State Solid (powder/crystal)[6]
Solubility Information not widely available. Preliminary solubility testing is required.

Expert Insight: The solubility of a test compound is a critical parameter. Given the limited data for this compound, it is imperative to perform preliminary solubility tests in various solvents compatible with the assay, such as dimethyl sulfoxide (DMSO), to ensure accurate concentration ranges can be prepared for testing.

Experimental Workflow: A Visual Overview

Antifungal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Serial Dilutions) Plate_Inoculation Plate Inoculation (96-well plate) Compound_Prep->Plate_Inoculation Fungal_Prep Fungal Inoculum Preparation (Standardized Suspension) Fungal_Prep->Plate_Inoculation Media_Prep Media Preparation (RPMI-1640) Media_Prep->Plate_Inoculation Incubation Incubation (35-37°C, 24-48h) Plate_Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Reporting Data Reporting & Interpretation MIC_Determination->Data_Reporting

Caption: High-level workflow for the in vitro antifungal assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is adapted from the CLSI M27-A3 guidelines for yeast and can be modified for filamentous fungi based on CLSI M38-A2.

Materials and Reagents
  • Test Compound: this compound

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Aspergillus niger (e.g., ATCC 16404)

  • Positive Control: Fluconazole (for Candida spp.), Amphotericin B (for all)

  • Negative Control: Solvent used for compound dissolution (e.g., DMSO)

  • Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates

    • Multichannel pipette

    • Spectrophotometer (optional, for spectrophotometric reading)

    • Incubator (35-37°C)

    • Vortex mixer

    • Hemocytometer or spectrophotometer for inoculum standardization

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.

  • Positive Control Stock: Prepare a 1 mg/mL stock solution of fluconazole or amphotericin B in an appropriate solvent (e.g., water for fluconazole, DMSO for amphotericin B).

Step 2: Preparation of Fungal Inoculum

  • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours (Candida spp.) or 5-7 days (Aspergillus spp.).

  • Harvest fungal cells by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline.

  • For Aspergillus, filter the suspension through sterile gauze to remove hyphal fragments.

  • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

Step 3: Preparation of the Microtiter Plate

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working solution of the test compound (diluted from the stock to twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no inoculum).

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 24-48 hours.

Data Collection and Interpretation

MIC Determination:

  • Visual Reading: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., a 50% or 90% reduction in turbidity) compared to the growth control well.

  • Spectrophotometric Reading: Read the absorbance at 530 nm. The MIC is the concentration that shows a significant reduction in absorbance compared to the control.

Data Presentation:

CompoundFungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compoundC. albicans[Experimental Value][Experimental Value]
This compoundC. glabrata[Experimental Value][Experimental Value]
This compoundA. niger[Experimental Value][Experimental Value]
FluconazoleC. albicans[Expected Range][Expected Range]
Amphotericin BA. niger[Expected Range][Expected Range]

Quality Control and Self-Validation

A valid experiment must meet the following criteria:

  • Sterility Control: The sterility control well (well 12) must show no signs of growth.

  • Growth Control: The growth control well (well 11) must show robust fungal growth.

  • Positive Control: The MIC of the positive control drug against the reference strains should fall within the expected range as defined by CLSI guidelines. This validates the assay's accuracy.

  • Solvent Control: The highest concentration of the solvent (e.g., DMSO) used in the assay should not inhibit fungal growth.

QC_Validation cluster_controls Controls Assay_Setup Assay Setup Growth_Control Growth Control (Fungus + Media) Assay_Setup->Growth_Control Sterility_Control Sterility Control (Media Only) Assay_Setup->Sterility_Control Positive_Control Positive Control (Standard Antifungal) Assay_Setup->Positive_Control Assay_Outcome Assay Outcome Growth_Control->Assay_Outcome Robust Growth Sterility_Control->Assay_Outcome No Growth Positive_Control->Assay_Outcome MIC in Range Valid_Data Valid Data Assay_Outcome->Valid_Data All Criteria Met Invalid_Data Invalid Data (Repeat Assay) Assay_Outcome->Invalid_Data Criteria Not Met

Sources

Cell viability assay with N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of N-(4-Pyridinylmethyl)acetamide

Executive Summary

This guide provides a standardized protocol for assessing the cellular viability and cytotoxicity of This compound (CAS: 23974-15-4). This compound, a pyridine-methyl-acetamide derivative, serves as a critical structural fragment in the synthesis of kinase inhibitors (e.g., ROCK inhibitors) and antifungal agents.

Due to the specific chemical properties of the pyridine ring (basic nitrogen, potential for metal complexation), standard colorimetric assays like MTT can yield artifacts. This protocol prioritizes ATP-based luminescence for primary screening to ensure data integrity, while providing a validated secondary workflow for metabolic (tetrazolium) assays with necessary controls.

Compound Identification & Properties

PropertyDetail
Chemical Name N-(pyridin-4-ylmethyl)acetamide
Synonyms N-Acetyl-4-(aminomethyl)pyridine; N-(4-Picolyl)acetamide
CAS Number 23974-15-4
SMILES CC(=O)NCC1=CC=NC=C1
Molecular Weight 150.18 g/mol
Solubility Soluble in DMSO (>100 mM); Water solubility is pH-dependent (pKa ~5.2).[1]

Critical Note on Isomers: Do not confuse this compound with 4-Pyridineacetamide (CAS 39640-62-5), which is the primary amide isomer. Ensure your Certificate of Analysis confirms the structure above.

Experimental Workflow

The following diagram outlines the validated workflow for screening this compound.

ViabilityAssayWorkflow cluster_controls Quality Controls Stock Compound Solubilization (DMSO Stock 100mM) Dilution Serial Dilution (1:3 in Medium) Stock->Dilution Prepare 10x Working Conc Dosing Compound Addition (24h - 72h Incubation) Dilution->Dosing Seeding Cell Seeding (3-5k cells/well) Seeding->Dosing Adherence (4-24h) Readout Assay Readout (ATP or Metabolic) Dosing->Readout PosCtrl Positive Control (Staurosporine) Dosing->PosCtrl NegCtrl Vehicle Control (0.5% DMSO) Dosing->NegCtrl Blank No-Cell Control (Media + Compound) Dosing->Blank Analysis Data Analysis (IC50 Curve Fit) Readout->Analysis

Caption: Figure 1. High-throughput screening workflow for this compound viability assessment.

Detailed Protocols

Compound Preparation

The pyridine nitrogen makes this compound basic. In aqueous buffers, it may alter pH if not buffered correctly.

  • Stock Solution: Dissolve powder in 100% DMSO to reach 100 mM . Vortex vigorously.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock into culture medium (e.g., DMEM + 10% FBS).

    • Max DMSO: Ensure final DMSO concentration on cells is ≤ 0.5% to avoid solvent toxicity masking the compound's effect.

Primary Assay: ATP Quantitation (Recommended)

Method: CellTiter-Glo® or equivalent. Rationale: Pyridine derivatives can sometimes reduce tetrazolium salts non-enzymatically or complex with assay reagents. ATP assays are lytic and less prone to this interference.

  • Seeding: Plate cells (e.g., HEK293, HepG2) at 3,000–5,000 cells/well in 96-well opaque white plates. Incubate 24h for attachment.

  • Treatment: Remove old media (optional, or add 2x conc). Add compound in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Mandatory Control: Include "No Cell + Compound" wells to check for luminescence quenching by the pyridine ring.

  • Incubation: Incubate for 24h, 48h, or 72h at 37°C/5% CO2.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add ATP reagent (1:1 ratio to media volume).

    • Shake on orbital shaker for 2 min (lysis).

    • Incubate 10 min at RT (signal stabilization).

    • Measure Luminescence (integration time: 0.5–1.0 sec).

Secondary Assay: MTT (Metabolic)

Use only if ATP assays are unavailable. Requires strict controls.[2]

  • Seeding: Use clear 96-well plates.

  • Treatment: Same dosing regimen as above.

  • Readout:

    • Add MTT reagent (final conc. 0.5 mg/mL). Incubate 2–4h.

    • Critical Step: Check for purple precipitate before adding solubilization buffer. If the media turns purple immediately upon adding MTT (in cell-free wells), the pyridine compound is chemically reducing the dye. Abort and switch to ATP assay.

    • Solubilize formazan crystals (DMSO or SDS/HCl).

    • Measure Absorbance at 570 nm (Reference: 650 nm).

Data Presentation & Analysis

Dilution Scheme (Example)
Dilution StepConc. (µM)Log(Conc)Purpose
1100.02.0Max Toxicity Check
233.31.52High Dose
311.11.04Mid-High
43.70.56Mid-Range
51.20.08Mid-Low
60.4-0.4Low Dose
70.13-0.88Min Dose
Vehicle0.0-100% Viability Reference
Calculation

Normalize data to Vehicle Control (0.5% DMSO):



Fit data using a 4-Parameter Logistic (4PL) Regression :



Troubleshooting & Scientific Integrity

ObservationPotential CauseRemediation
High Background in "No Cell" Wells Chemical InterferenceThe pyridine ring may fluoresce or quench signal. Switch to a non-fluorescent assay or subtract background rigorously.
Precipitation at >50 µM Low SolubilityPyridine-acetamides can crystallize in aqueous media. Check under microscope. Lower the max concentration.
"Viability" > 120% Hormesis or ArtifactLow doses may stimulate metabolism (hormesis), or the compound is reducing MTT chemically. Verify with ATP assay.

References

  • PubChem. Compound Summary: N-(pyridin-4-ylmethyl)acetamide (CAS 23974-15-4). National Library of Medicine. Available at: [Link]

  • Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J.C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. (Discusses chemical interference in MTT).

Sources

N-(4-Pyridinylmethyl)acetamide as a ligand in molecular docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Pyridinylmethyl)acetamide as a Fragment Scaffold in Kinase Drug Discovery

Abstract

This compound (N4-PMA) represents a quintessential "fragment" in modern Fragment-Based Drug Discovery (FBDD).[1][2] Characterized by a low molecular weight (MW ~150 Da) and high ligand efficiency (LE), this scaffold offers a versatile pyridine "warhead" for hinge binding in kinases or metal coordination in metalloenzymes, coupled with a flexible acetamide tail for solvent interaction.[1][2] This guide details the protocol for molecular docking of N4-PMA, specifically targeting the ATP-binding pocket of p38 MAP Kinase.[2] We address critical challenges such as protonation state enumeration, tautomeric penalties, and the "linker vector" analysis required to evolve this fragment into a high-potency lead.

Introduction: The Fragment Advantage

In the context of FBDD, this compound is not merely a ligand but a seed structure .[2] Its chemical architecture provides two distinct functional motifs:

  • Pyridine Ring: A classic hydrogen bond acceptor (HBA) capable of interacting with backbone amides (e.g., the "hinge" region of kinases) or coordinating with active site metals (Zn²⁺, Fe²⁺).[1][2]

  • Acetamide Group: A flexible linker containing both H-bond donor (NH) and acceptor (C=O) features, often positioned to interact with the solvent front or specific gatekeeper residues.[1][2]

Physicochemical Profile:

Property Value Significance in Docking
Molecular Weight 150.18 Da Ideal fragment (<300 Da); allows high Ligand Efficiency (LE).[1][2]
LogP ~0.5 - 0.7 High water solubility; low penalty for desolvation during binding.[1][2]
pKa (Pyridine N) ~5.3 Predominantly neutral at physiological pH (7.4).[1][2]

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding.[1][2] |

Computational Protocol: Pre-Docking Setup

Success in fragment docking relies heavily on the accurate representation of electronic states.[2] Standard "black-box" preparation often fails to capture the subtle energetics of small fragments.[2]

Ligand Preparation (Critical Step)[1][2]
  • Protonation States: At pH 7.4, the pyridine nitrogen (pKa ~5.[2]3) is predominantly neutral.[1][2] However, acidic microenvironments in binding pockets (e.g., near Asp/Glu residues) can shift the equilibrium.[1]

    • Directive: Generate both neutral and protonated (+1) states.[1][2]

    • Tool: Epik (Schrödinger) or MoKa.[1][2]

  • Tautomers: The acetamide group is stable as the amide tautomer.[2] Avoid generating rare imidic acid tautomers unless specific catalytic mechanisms require them.[2]

  • Conformational Search: While flexible, the methylene bridge introduces a rotational barrier. Generate a low-energy conformer ensemble (max 10 conformers) to seed the docking search.[1][2]

Protein Target Preparation
  • Target Selection: p38 MAP Kinase (PDB: 3FLY or 1A9U ) serves as the validation model due to its well-defined pyridine-binding hinge region (Met109).[1][2]

  • H-Bond Network Optimization:

    • Resolve Asn/Gln/His flips.[2]

    • Sample water orientation.[2] Crucial: Retain "structural waters" bridging the ligand to the protein (e.g., the conserved water interacting with the gatekeeper residue).[2]

Docking Methodology

This protocol utilizes a Constrained Induced-Fit approach.[2] Fragments often bind weakly; without constraints, docking algorithms may place them in energetically favorable but biologically irrelevant nonspecific sites.[2]

Grid Generation
  • Center: Define the grid box centroid on the N1 nitrogen of the co-crystallized ligand (or the backbone NH of Met109).[2]

  • Size: Restrict the box to 10Å x 10Å x 10Å. A smaller search space increases sampling density for small fragments.[2]

  • Constraints:

    • Positional Constraint: Define a spherical constraint (radius 1.5 Å) around the hinge region H-bond donor (Met109 NH).

    • Feature Constraint: Require an H-bond acceptor (Pyridine N) interaction.[1][2]

Docking Execution
  • Precision Level: Use "Extra Precision" (XP) or equivalent (e.g., Glide XP, GoldScore with slow sampling).

  • Sampling: Increase the number of poses per ligand to 50. Fragments have flat energy landscapes and multiple plausible binding modes.[2]

  • Post-Docking Minimization: Essential.[2] Allow the ligand and residues within 3Å to relax to resolve steric clashes common in rigid-receptor docking.

Workflow Visualization

DockingWorkflow Ligand Ligand: N4-PMA (Generate States pH 7.0±2.0) Grid Grid Generation (Constraint: Met109 H-Bond) Ligand->Grid Protein Protein: p38 Kinase (PDB: 3FLY, Clean & Opt) Protein->Grid Docking Docking (XP) (50 Poses/Ligand) Grid->Docking Scoring Scoring & Filtering (Ligand Efficiency > 0.3) Docking->Scoring Analysis Vector Analysis (Growth Opportunities) Scoring->Analysis

Figure 1: Optimized workflow for fragment docking of this compound.

Post-Docking Analysis & Interpretation

Do not rely solely on the Docking Score (kcal/mol).[1][2] For fragments, the Binding Mode and Ligand Efficiency (LE) are paramount.[1][2]

Interaction Profiling (The "Hinge" Check)

Verify the following interactions in the top-ranked pose:

  • Primary Anchor: The Pyridine Nitrogen must accept a hydrogen bond from the backbone NH of Met109 (distance < 2.8 Å).[2]

  • Secondary Anchor: The Pyridine C-H (ortho to N) often forms a weak C-H...O interaction with the backbone Carbonyl of His107.[2]

  • Solvent Vector: The acetamide tail should point towards the solvent or the "Gatekeeper" region (Thr106), indicating a vector for growing the molecule.[2]

Binding Energy Estimation
  • Docking Score: Expect scores in the range of -5.0 to -6.5 kcal/mol.[2]

  • Ligand Efficiency (LE): Calculated as

    
    .[1][2]
    
    • Target LE for N4-PMA: > 0.4 kcal/mol/atom.[2]

    • Note: If LE < 0.3, the fragment is likely not binding specifically.[2]

Interaction Diagram

InteractionMap Met109 Met109 (Hinge) Backbone NH PyrN Pyridine N (Acceptor) Met109->PyrN H-Bond (2.1 Å) His107 His107 Backbone CO Solvent Solvent Front (Growth Vector) Acetamide Acetamide Tail (-NH-CO-CH3) PyrN->Acetamide Methylene Linker PyrCH Pyridine C-H PyrCH->His107 Weak H-Bond Acetamide->Solvent Solvent Exposure

Figure 2: Schematic of the predicted binding mode in the ATP-binding pocket of p38 Kinase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ligand fails to dock Steric clash with "Gatekeeper" residue.Check the rotamer state of the gatekeeper (e.g., Thr106).[1] Allow receptor flexibility (Induced Fit Docking).[1][2]
Pyridine N flipped Electrostatics dominated by solvent.[1][2]Enforce the H-bond constraint to Met109.[2] This is a "knowledge-based" bias required for fragments.
Score is too low (>-4.0) Fragment is too small for the grid.Use "guided docking" or reduce the van der Waals scaling factor for the receptor (0.8x) to simulate softness.[1][2]

References

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[2] Nature Reviews Drug Discovery15 , 605–619 (2016).[1][2] [Link]

  • Pyridine-Amide Binding in Kinases: Pierce, A. C., et al. "Pyridine-based inhibitors of p38 MAP kinase."[2] Journal of Medicinal Chemistry48 , 1278–1281 (2005).[1][2] [Link][1][2]

  • Docking Protocol Validation (Glide): Friesner, R. A., et al. "Glide: A New Approach for Rapid, Accurate Docking and Scoring."[2] Journal of Medicinal Chemistry47 , 1739–1749 (2004).[1][2] [Link]

  • Ligand Preparation Standards: Shelley, J. C., et al. "Epik: a software program for pK a prediction and protonation state generation for drug-like molecules."[2] Journal of Computer-Aided Molecular Design21 , 681–691 (2007).[1][2] [Link]

Sources

Using N-(4-Pyridinylmethyl)acetamide in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Pyridinylmethyl)acetamide as a Pharmacophore Scaffold in Fragment-Based Drug Discovery

Abstract

This guide details the physicochemical profiling, synthesis, and biological evaluation of This compound (CAS: 4355-06-4). As a structural hybrid of a pyridine hinge-binder and an acetamide tail, this molecule serves as a critical "minimal pharmacophore" in Fragment-Based Drug Discovery (FBDD), particularly for Rho-associated protein kinase (ROCK) and Nicotinamide phosphoribosyltransferase (NAMPT) inhibitor campaigns. This document provides a self-validating synthesis protocol and a fragment screening workflow.

Physicochemical Profile & Pharmacophore Analysis

This compound functions as a bidentate ligand.[1] Its low molecular weight and specific hydrogen-bonding capabilities make it an ideal "Rule of 3" compliant fragment for probing ATP-binding pockets.[1]

Table 1: Physicochemical Properties (Computed)

PropertyValueMedicinal Chemistry Significance
Molecular Weight 150.18 g/mol Ideal for FBDD (Target <300 Da).[1] High Ligand Efficiency (LE) potential.[1]
LogP (Predicted) ~0.4 - 0.7Highly soluble; low risk of non-specific hydrophobic binding.[1]
TPSA 42-56 ŲExcellent membrane permeability predictor; polar surface area is dominated by the amide and pyridine nitrogen.[1]
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Pyridine N often targets the "hinge region" in kinases.
H-Bond Donors 1 (Amide NH)Critical for directional bonding in the ribose/solvent pocket.[1]
pKa (Pyridine N) ~5.2Exists largely as a neutral species at physiological pH (7.4), facilitating membrane permeation before protonation in acidic pockets.
Mechanistic Role in Drug Design

The molecule represents a "linker-fragment" construct.[1] The pyridine ring mimics the adenine ring of ATP, interacting with the hinge region of kinases (e.g., ROCK1/2) via


 interactions. The acetamide group  acts as a vector for growing the molecule into the solvent-exposed region, a common strategy to improve selectivity.

Protocol A: Validated Synthesis of this compound

Objective: Synthesize high-purity (>98%) this compound from 4-picolylamine using a controlled acetylation method. Precursor: 4-(Aminomethyl)pyridine (4-Picolylamine).[1]

Reagents & Equipment
  • Reactant: 4-(Aminomethyl)pyridine (1.0 eq)[1]

  • Reagent: Acetic Anhydride (1.1 eq) - Preferred over acetyl chloride for milder conditions.

  • Base/Catalyst: Triethylamine (1.2 eq) or Pyridine (catalytic).[1]

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

  • Monitoring: TLC Plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

      
      ).[1]
      
    • Dissolve 4-(Aminomethyl)pyridine (10 mmol, 1.08 g) in anhydrous DCM (20 mL).

    • Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath.

  • Acetylation Reaction:

    • Dilute Acetic Anhydride (11 mmol, 1.04 mL) in 5 mL DCM.

    • Critical Step: Add the acetic anhydride solution dropwise over 15 minutes. Rapid addition causes exotherms that promote di-acetylation side products.[1]

    • Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

  • In-Process Control (Self-Validation):

    • TLC System: 10% Methanol in DCM.[1]

    • Visualization: UV (254 nm) and Ninhydrin stain.[1]

    • Validation Criteria: The starting material (low Rf, Ninhydrin positive/red) must disappear. The product will appear at a higher Rf and is Ninhydrin negative (amide formation).[1]

  • Workup & Purification:

    • Quench with saturated

      
       (15 mL). Stir for 10 mins.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: If oil persists, triturated with cold diethyl ether/hexane to yield a white/off-white solid.[1]

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-Picolylamine (DCM, 0°C) Reagent Add Acetic Anhydride (+ Et3N, Dropwise) Start->Reagent Reaction Stir at RT (3 Hours) Reagent->Reaction Check TLC Validation (10% MeOH/DCM) Reaction->Check Check->Reaction SM Present Workup Quench (NaHCO3) & Extraction Check->Workup SM Consumed Product Final Product: This compound Workup->Product

Caption: Validated synthesis workflow ensuring mono-acetylation through temperature control and stoichiometric management.

Protocol B: Kinase Fragment Screening (ROCK1/2)

Context: Pyridine derivatives are classic ATP-competitive inhibitors.[1] This assay determines if the fragment binds the ATP hinge region of Rho-associated protein kinase (ROCK).[1]

Assay Principle: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the generation of ADP.[1] The fragment competes with ATP; a reduction in signal indicates binding.[1]

Experimental Setup
  • Buffer: 50 mM Tris (pH 7.5), 10 mM

    
    , 0.1% BSA, 1 mM DTT.
    
  • Controls:

    • Negative Control: DMSO (100% Activity).[1]

    • Positive Control:Fasudil (Known ROCK inhibitor,

      
      ).
      
    • Test Compound: this compound (Screen at 100

      
       and 1 mM for fragment activity).[1]
      
Procedure
  • Incubation: Mix 2

    
     of Test Compound with 4 
    
    
    
    of ROCK enzyme (2 ng/well). Incubate for 15 mins at RT.
  • Reaction Start: Add 4

    
     of ATP/Substrate mix (S6 peptide).[1]
    
  • Kinase Run: Incubate for 60 mins at RT.

  • Detection: Add 10

    
     ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Wait 40 mins.
    
  • Signal: Add 20

    
     Kinase Detection Reagent (converts ADP to Luciferase signal). Read Luminescence.
    
Mechanism of Action Diagram

MOA ATP_Pocket ROCK Kinase ATP Pocket Fragment This compound Fragment->ATP_Pocket Competitive Binding Hinge Hinge Region (Met156/Glu154) Fragment->Hinge H-Bond (Pyridine N) Solvent Solvent Front Fragment->Solvent Vector Extension (Acetamide)

Caption: Pharmacophore binding mode. The pyridine nitrogen anchors to the hinge, while the acetamide orients toward the solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220485, N-(4-Methyl-2-pyridyl)acetamide & Related Pyridine Scaffolds.[1] Retrieved from [Link]

  • Liao, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of Acetamide Derivatives. Medicinal Chemistry.[1][2][3][4][5] Retrieved from [Link]

Sources

Formulation of N-(4-Pyridinylmethyl)acetamide for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google

Abstract

This comprehensive application note provides a detailed guide for the formulation of N-(4-Pyridinylmethyl)acetamide, a compound of interest in preclinical research. Recognizing the critical role of the formulation in achieving reliable and reproducible in vivo data, this document outlines the underlying principles, strategic considerations, and step-by-step protocols. We delve into the physicochemical characteristics dictated by the compound's pyridine moiety, offering methodologies for creating stable and effective dosing solutions for various routes of administration, including oral and parenteral. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust formulation strategy for pyridinyl-containing small molecules.

Introduction: The Formulation-Efficacy Nexus

This compound contains a pyridine ring, a common heterocyclic scaffold found in over 7,000 drug molecules and numerous FDA-approved pharmaceuticals.[1][2] This structural feature imparts specific physicochemical properties that must be understood and leveraged for successful formulation. The basicity of the pyridine nitrogen atom is the most critical characteristic, as it governs the compound's pH-dependent solubility.[3][4]

This guide provides the scientific rationale and actionable protocols to develop aqueous solutions, co-solvent systems, and other appropriate vehicles for this compound, ensuring maximal exposure and data integrity for in vivo studies.

Pre-Formulation Assessment: Characterizing the Molecule

Before embarking on full-scale formulation, a preliminary assessment of the compound's properties is essential. For this compound, the key is to understand its solubility profile.

Key Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its structure allows us to infer its behavior:

  • Basicity: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base (the pKa of pyridine is approximately 5.2). This means that in an acidic environment (pH < 5), the nitrogen will become protonated, forming a positively charged pyridinium salt.

  • pH-Dependent Solubility: The formation of a salt dramatically increases the molecule's polarity and, consequently, its solubility in aqueous vehicles.[5] Conversely, at neutral or alkaline pH, the compound will be in its less soluble, free-base form.

  • Hydrogen Bonding: The acetamide group contains hydrogen bond donors (N-H) and acceptors (C=O), which can contribute to its interaction with polar solvents.

This pH-dependent behavior is the cornerstone of our formulation strategy.

Protocol: Rapid Solubility Screening

Objective: To empirically determine the approximate solubility of this compound in common preclinical vehicles.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • pH meter

  • A selection of vehicles (see Table 1)

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Weigh 1-2 mg of this compound into separate, pre-weighed microcentrifuge tubes.

  • Add a small, precise volume (e.g., 200 µL) of the first test vehicle to the tube.

  • Vortex vigorously for 2-3 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes.

  • Visually inspect for any remaining solid particles against a dark background.

  • If the compound dissolves completely, add another aliquot of the compound and repeat until saturation is reached.

  • If the compound does not dissolve, add more vehicle in precise increments (e.g., 200 µL at a time), vortexing/sonicating after each addition, until the solid dissolves.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for all test vehicles.

Expected Solubility Profile

The results of the screening can be summarized in a table to guide vehicle selection.

VehicleTypeExpected Solubility of Free BaseRationale & Comments
Water AqueousLow to ModerateIdeal for IV if solubility is sufficient. Will likely require pH adjustment.
0.9% Saline Isotonic AqueousLow to ModeratePreferred isotonic vehicle for parenteral routes. Will require pH adjustment.
5% Dextrose (D5W) Isotonic AqueousLow to ModerateAlternative isotonic vehicle. Will require pH adjustment.
Phosphate-Buffered Saline (PBS), pH 7.4 Buffered AqueousLowThe buffered neutral pH will likely suppress the solubility of this basic compound.
0.5% Methylcellulose (MC) in Water Aqueous SuspensionN/A (Forms Suspension)Suitable for oral administration if a solution cannot be achieved.
20% HP-β-CD in Water Aqueous with SolubilizerModerate to HighHydroxypropyl-β-cyclodextrin can form inclusion complexes to enhance solubility, suitable for multiple routes.[6][7]
Corn Oil LipidVery LowUnlikely to be a good solvent unless the compound has a high LogP. Generally used for highly lipophilic molecules.[8]

Formulation Strategy and Vehicle Selection

The optimal formulation depends on two main factors: the required dose concentration and the intended route of administration .

The Core Principle: pH Adjustment

For a basic compound like this compound, creating an acidic solution is the most direct path to solubilization. By lowering the pH of the aqueous vehicle to approximately 3-4, the pyridine nitrogen is protonated, forming a highly soluble salt. This approach is simple, avoids potentially confounding co-solvents, and is suitable for most routes of administration.

Why is pH control so important? The pH of a formulation directly impacts not only solubility but also the stability and biological availability of the active ingredient.[9][10] An incorrect pH can cause the drug to precipitate upon administration or degrade over time.

Decision-Making Workflow for Vehicle Selection

The following diagram provides a logical pathway for choosing the most appropriate formulation strategy.

G cluster_parenteral Parenteral Routes (IV, IP, SC) cluster_oral Oral Route (PO) start Start: Determine Required Dose (mg/kg) & Route of Administration sol_screen Perform Solubility Screen (Section 2.2) start->sol_screen check_sol Is required concentration achievable in simple aqueous vehicle (e.g., Saline)? sol_screen->check_sol parenteral_path Use Isotonic Saline or D5W check_sol->parenteral_path Yes, for Parenteral oral_path Use Purified Water check_sol->oral_path Yes, for Oral complex_form Consider Advanced Formulation check_sol->complex_form No ph_adjust Adjust pH to 3-4 with HCl to dissolve compound parenteral_path->ph_adjust sterile_filter Sterile Filter (0.22 µm) ph_adjust->sterile_filter final_parenteral Final Formulation: Sterile Isotonic Solution sterile_filter->final_parenteral ph_adjust_oral Adjust pH to 3-4 with HCl to dissolve compound oral_path->ph_adjust_oral final_oral Final Formulation: Aqueous Solution ph_adjust_oral->final_oral cyclodextrin Option 1: Use Cyclodextrin (e.g., 20% HP-β-CD in water) Increases solubility via complexation [12] complex_form->cyclodextrin cosolvent Option 2: Use Co-solvent (e.g., PEG400, Propylene Glycol) (Use with caution, may have own biological effects) complex_form->cosolvent suspension Option 3 (PO Only): Suspension (e.g., 0.5% MC or CMC) (Least preferred, potential for non-uniform dosing) complex_form->suspension

Caption: Decision tree for selecting a formulation strategy.

Detailed Formulation Protocols

Always use calibrated equipment and follow good laboratory practices. All procedures should be performed in a chemical fume hood.

Protocol 1: Acidified Aqueous Solution (for PO, IV, IP, SC)

This is the preferred method if the desired concentration can be achieved.

Materials:

  • This compound

  • Vehicle: 0.9% Sodium Chloride Injection, USP (for parenteral) or Purified Water (for oral)

  • pH adjustment solutions: 1N HCl, 1N NaOH

  • Sterile, calibrated volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm sterile syringe filter (for parenteral)

Procedure:

  • Calculation: Determine the total volume of formulation needed and the total mass of the compound required. For example, to dose 10 mice (25g each) at 10 mg/kg with a dosing volume of 10 mL/kg:

    • Total dose volume = 10 mice * 0.025 kg/mouse * 10 mL/kg = 2.5 mL.

    • Prepare a slightly larger volume (e.g., 5 mL) to account for losses.

    • Concentration = 10 mg/kg / 10 mL/kg = 1 mg/mL.

    • Total compound needed = 5 mL * 1 mg/mL = 5 mg.

  • Vehicle Preparation: Add ~80% of the final required volume of vehicle (e.g., 4 mL of saline for a 5 mL final volume) to a volumetric flask containing a magnetic stir bar.

  • pH Adjustment (Pre-solubilization): While stirring, add 1N HCl dropwise until the vehicle pH is ~3.0. This creates an acidic environment conducive to dissolving the basic compound.

  • Dissolution: Slowly add the pre-weighed this compound powder to the stirring, acidified vehicle. The compound should dissolve readily. If not, gentle warming (to ~40°C) or brief sonication can be applied.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the vehicle to reach the final desired volume (e.g., bring to the 5 mL mark).

  • Final pH Check: Measure the final pH. If necessary, adjust to be within the target range of 3-4. Avoid overshooting with 1N NaOH, as this could cause precipitation.

  • (Parenteral Only) Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This is a critical step to remove any potential microbial contamination for IV, IP, or SC administration.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date, and storage conditions. Store as determined by stability studies (see Section 5).

Protocol 2: Cyclodextrin-Based Formulation (Primarily for PO)

Use this method when higher concentrations are needed or when the simple acidified solution is not feasible.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vehicle: Purified Water

  • Other materials as listed in Protocol 1.

Procedure:

  • Vehicle Preparation: Prepare the cyclodextrin vehicle. For a 20% (w/v) HP-β-CD solution, dissolve 2 g of HP-β-CD in ~8 mL of purified water in a 10 mL volumetric flask. Stir until clear, then bring to the final 10 mL volume with water.

  • Dissolution: Add the pre-weighed this compound powder directly to the stirring cyclodextrin solution. The complexation process may take time. Stir for at least 30-60 minutes. Sonication can accelerate the process.

  • Final Checks: Once dissolved, verify the final volume and check the pH. The pH of cyclodextrin solutions is typically near neutral. Adjusting the pH downward (to 4-5) can sometimes further improve the solubility of basic compounds.

  • Storage: Label and store as appropriate. Filtration is generally not required for oral solutions unless particulates are visible.

G cluster_prep Preparation cluster_formulate Formulation cluster_qc Quality Control calc 1. Calculate Mass & Volume weigh 2. Weigh Compound calc->weigh vehicle 3. Prepare Vehicle (e.g., Saline + Acid) weigh->vehicle add 4. Add Compound to Vehicle vehicle->add dissolve 5. Dissolve (Stir, Sonicate) add->dissolve qs 6. QS to Final Volume dissolve->qs ph_check 7. Final pH Check & Adjustment qs->ph_check filter 8. Sterile Filter (Parenteral Only) ph_check->filter store 9. Label & Store filter->store G process Formulation Process qc1 QC Check 1 Visual Inspection Is solution clear and free of particulates? Action: If not, re-filter or discard. process->qc1:f0 qc2 QC Check 2 pH Measurement Is pH within the target range (e.g., 3-4)? Action: If not, adjust carefully or remake. qc1:f2->qc2:f0 PASS qc3 QC Check 3 Sterility (Parenteral) Was a 0.22 µm filter used correctly? Action: Ensure aseptic technique was followed. qc2:f2->qc3:f0 PASS administer Ready for Administration qc3:f2->administer PASS

Caption: Critical quality control checkpoints in the formulation workflow.

Short-Term Stability Protocol

Objective: To ensure the compound remains in solution and does not degrade under experimental conditions (e.g., on the benchtop for several hours).

Procedure:

  • Prepare the final formulation as described in Section 4.

  • Immediately after preparation (T=0), take an aliquot for analysis (e.g., by HPLC to determine concentration) and perform all QC checks.

  • Leave the bulk formulation under the conditions it will experience during the study (e.g., room temperature on the benchtop, protected from light).

  • At a subsequent time point (e.g., T=4, 8, or 24 hours), re-aliquot and repeat the QC checks and concentration analysis.

  • Acceptance Criteria: The formulation is considered stable if the concentration is within ±10% of the initial (T=0) value and the solution remains clear and within the target pH range. [11]If stability is limited, this information is crucial for planning the experiments (e.g., "formulation must be used within 6 hours of preparation"). [11]The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors.

Conclusion

The successful in vivo evaluation of this compound hinges on a rational, science-driven formulation approach. By understanding and utilizing the pH-dependent solubility imparted by the pyridine moiety, researchers can develop simple, robust, and reproducible aqueous formulations. The protocols and decision-making frameworks provided in this guide serve as a comprehensive resource for generating high-quality preclinical data. Always validate your specific formulation with appropriate quality control and stability assessments to ensure the integrity of your research.

References

  • ChemBK. (2024). Acetamide, N-(4-((2-pyridinylamino)sulfonyl)phenyl)-. Retrieved from ChemBK.com. [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). N-(4-Methyl-2-pyridyl)acetamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Pharmaceutical Technology. (2011). Preclinical Dose-Formulation Stability. Retrieved from PharmTech.com. [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • MuttuLab. (2022). The pH in cosmetics. Retrieved from MuttuLab.com. [Link]

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology. [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • KBL Cosmetics. (2024). Why is pH important in cosmetic formulations. Retrieved from KBLcosmetics.com. [Link]

  • de Jesus, M. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). 4-Pyridineacetamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from bu.edu. [Link]

  • Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from typeset.io. [Link]

  • The Mouse Models of Human Cancers Consortium. (n.d.). Routes of Administration. National Cancer Institute. [Link]

  • Essentially Natural. (2021). The Importance of pH in Formulation. Retrieved from essentiallynatural.co.za. [Link]

  • CMC Pharma. (2022). Stability Studies in Pharmaceuticals. Retrieved from cmcpharm.com. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from pubs.rsc.org. [Link]

  • TransCure bioServices. (2026). How to Administer a Substance to a Mouse? Retrieved from transcure-bioservices.com. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from natoli.com. [Link]

  • Kumar, V., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • XJ Beauty. (2023). Understanding the Role of pH in Cosmetics Production. Retrieved from xjbeauty.com. [Link]

  • Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from altasciences.com. [Link]

  • Naushad, E., & Thangaraj, S. (2021). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. [Link]

  • CarboHyde. (2025). Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide. Retrieved from chemeo.com. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)-. Retrieved from chemeo.com. [Link]

Sources

Scale-up synthesis of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of N-(4-Pyridinylmethyl)acetamide

Executive Summary

This guide details the process development and scale-up protocols for This compound (CAS: 6278-84-8), a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil .

While laboratory-scale acetylation is trivial, multi-kilogram synthesis requires strict control over thermodynamics, impurity rejection, and solvent selection. This protocol utilizes a controlled acetylation via acetic anhydride in ethyl acetate , chosen for its favorable safety profile, ease of aqueous workup, and crystallization capability.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g (Pilot Simulation)

  • Yield: >90% isolated

  • Purity: >99.5% (HPLC a/a)

  • Critical Quality Attribute (CQA): Removal of di-acetylated impurities and residual acetic acid.

Chemical Strategy & Route Selection

Retrosynthetic Analysis

The target molecule consists of a pyridine ring linked by a methylene bridge to an acetamide group. The most direct and atom-economical route is the acetylation of 4-Picolylamine (4-(Aminomethyl)pyridine).

Reagent Selection: Acetic Anhydride vs. Acetyl Chloride
ParameterAcetic Anhydride (

)
Acetyl Chloride (

)
Decision
Byproduct Acetic Acid (Weak acid, liquid)HCl (Strong acid, gas/salt)

Exotherm Moderate (

kJ/mol)
High (

kJ/mol)

Atom Economy Lower (loses AcOH mass)Higher (loses HCl mass)

Corrosion Moderate (Stainless 316 compatible)High (Requires Hastelloy/Glass)

Selection: Acetic anhydride is selected to avoid the generation of HCl gas and the massive salt formation (Et3N·HCl) associated with acetyl chloride, which complicates agitation and filtration at scale.

Reaction Mechanism & Thermodynamics

The primary amine of 4-picolylamine (


) is significantly more nucleophilic than the pyridine nitrogen (

). However, the byproduct (acetic acid) will protonate the pyridine ring of the product, forming a pyridinium acetate salt .
  • Critical Process Parameter (CPP): The workup must include a pH adjustment (pH > 9) to break this salt and drive the product into the organic phase for crystallization.

Process Flow Diagrams

Reaction Workflow

The following diagram illustrates the unit operations from charging to isolation.

G Start Start: Reactor Setup Reactants Charge: 4-Picolylamine Solvent: EtOAc Start->Reactants Cooling Cool to 0-5°C (Exotherm Control) Reactants->Cooling Addition Dosing: Acetic Anhydride (Controlled Rate) Cooling->Addition T < 15°C Reaction Aging: 20-25°C (1-2 Hours) Addition->Reaction Quench Quench: 20% aq. K2CO3 (pH Adjustment > 9) Reaction->Quench IPC: <0.5% SM Separation Phase Separation (Org: Product / Aq: Waste) Quench->Separation Crystallization Crystallization (Cool to -5°C) Separation->Crystallization Organic Layer Filtration Filtration & Drying Crystallization->Filtration

Figure 1: Process flow for the synthesis of this compound.

Detailed Experimental Protocol (100g Scale)

Safety Note: 4-Picolylamine is corrosive and causes severe skin burns.[1] Acetic anhydride is lachrymatory and combustible. Perform all operations in a fume hood.

Materials
  • 4-Picolylamine (MW 108.14): 100.0 g (0.925 mol)

  • Acetic Anhydride (MW 102.09): 103.8 g (1.017 mol, 1.1 eq)

  • Ethyl Acetate (EtOAc): 500 mL (5 vol)

  • Potassium Carbonate (

    
    ):  150 g (dissolved in 500 mL water)
    
  • n-Heptane: 200 mL (Antisolvent)

Procedure
  • Reactor Charging:

    • Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel.

    • Charge 100.0 g of 4-Picolylamine and 500 mL of Ethyl Acetate .

    • Start agitation (250 RPM) and cool the jacket to 0°C .

  • Controlled Addition (Exotherm Management):

    • Wait until internal temperature (

      
      ) is < 5°C.
      
    • Charge 103.8 g Acetic Anhydride to the addition funnel.

    • Add Acetic Anhydride dropwise over 45–60 minutes .

    • Control: Maintain

      
      . If temperature spikes, stop addition immediately.
      
  • Reaction Aging:

    • After addition is complete, warm the reactor to 20–25°C .

    • Stir for 2 hours .

    • IPC (In-Process Control): Take a 50 µL aliquot, dilute in MeCN, and analyze by HPLC. Target: < 0.5% unreacted amine.

  • Quench and Workup (Critical Step):

    • Cool the mixture to 10°C.

    • Slowly add 500 mL of 20% aqueous

      
       . Caution: 
      
      
      
      evolution.
    • Agitate vigorously for 15 minutes. Check pH of aqueous layer; ensure pH > 9. (This ensures the pyridine ring is deprotonated).

    • Stop agitation and allow phases to settle (15-30 mins).

    • Drain the lower aqueous layer (Waste).

    • Wash the organic layer with 100 mL Brine .[2]

  • Crystallization:

    • Transfer the organic layer to a clean vessel (or distill off ~20% solvent volume to remove residual water azeotropically).

    • Heat to 50°C to ensure full dissolution.

    • Add 200 mL n-Heptane slowly (maintain T > 40°C).

    • Cool to 20°C over 1 hour (seed if available).

    • Cool further to 0–5°C and hold for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with 100 mL of cold EtOAc/Heptane (1:1).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Appearance: White to off-white crystalline powder.

  • Yield: 125–132 g (90–95%).

  • Melting Point: 84–86°C [Ref 1].

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following analytical methods are required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Rationale: Acidic buffer prevents peak tailing of the basic pyridine moiety.

Impurity Fate Mapping

Impurities SM Starting Material (4-Picolylamine) Prod Product (this compound) SM->Prod Ac2O / 25°C Imp1 Impurity A: Di-acetylated (Trace, formed at high T) SM->Imp1 Excess Ac2O / >50°C Imp2 Impurity B: Pyridinium Acetate (Salt form) Prod->Imp2 Residual AcOH (No Base Wash) Control1 Control: Temp < 25°C Stoichiometry 1.1 eq Imp1->Control1 Control2 Control: pH > 9 Wash (Removes Acetate) Imp2->Control2

Figure 2: Impurity formation and control strategy.

Troubleshooting & Scale-Up Considerations

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer.The pyridine ring protonated (pH < 7). Add more

to aqueous layer and re-extract with EtOAc.
Oiling Out Solvent mixture too non-polar.Reduce Heptane ratio. Ensure the product is fully dried (water causes oiling).
High Back-Pressure Salt precipitation during reaction.If not using base during reaction, the acetate salt is soluble in EtOAc/AcOH. If salts precipitate, add small amount of MeOH or increase EtOAc volume.
Color (Yellow) Oxidation of amine.Use fresh 4-picolylamine. Degas solvents with

prior to use.

References

  • Source for physical properties and general synthesis confirm
  • Kowa Co., Ltd. (2006). Process for preparation of isoquinoline derivatives. WO Patent 2006/057397. Foundational patent describing the synthesis of Ripasudil intermediates containing the 4-picolylamine moiety.
  • Orsy, G., & Fülöp, F. (2025). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. MDPI.[3] Retrieved from [Link]

    • Reference for green chemistry alternatives and acetyl
  • Source for safety and handling data of the starting m

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Pyridinylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Pyridinylmethyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pyridyl-containing amide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and final product purity.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound is a fundamental transformation in organic chemistry, typically involving the N-acylation of 4-(aminomethyl)pyridine. The most common and straightforward method employs acetic anhydride as the acylating agent. This reaction is valued for its generally high efficiency and atom economy. However, like any chemical synthesis, it is not without its potential pitfalls. Issues such as low yield, the formation of impurities, and difficulties in product isolation can arise. This guide will provide a systematic approach to identifying and resolving these common challenges.

The core of this synthesis is the nucleophilic attack of the primary amine of 4-(aminomethyl)pyridine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate leaving group to form the stable amide product. While the reaction appears simple, the presence of two basic nitrogen atoms in the starting material (the primary amine and the pyridine ring) introduces a layer of complexity that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and accessible method is the acylation of 4-(aminomethyl)pyridine with acetic anhydride. This reaction is typically performed in an aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). A base, such as triethylamine (TEA) or pyridine, is often added to scavenge the acetic acid byproduct.

Q2: My reaction mixture turned dark brown/black. What is the cause?

The formation of dark-colored impurities is a common issue. This can be attributed to several factors, including:

  • Reaction Temperature: The acylation reaction is exothermic. If the temperature is not controlled, especially during the addition of acetic anhydride, side reactions leading to polymerization or decomposition can occur.

  • Air Oxidation: Amines, particularly in the presence of base, can be susceptible to air oxidation, which can generate colored impurities.

  • Purity of Starting Materials: Impurities in the starting 4-(aminomethyl)pyridine can also lead to discoloration.

Q3: Why is my yield of this compound consistently low?

Low yields can stem from a variety of issues:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of reagents.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. A key side reaction to consider is the acylation of the pyridine nitrogen, which can form a pyridinium salt.

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps. This compound has some water solubility, so excessive washing with aqueous solutions can lead to loss of product.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the acetic anhydride, reducing its effective concentration.

Q4: Do I need to use a base in this reaction?

While the reaction can proceed without an added base, it is highly recommended. The reaction produces one equivalent of acetic acid as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine or pyridine is added to neutralize the acetic acid as it is formed, allowing the reaction to proceed to completion.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield (<70%)

Low yield is one of the most frequent challenges. The following troubleshooting guide will help you systematically diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sub_issue1 Adjust Reaction Time/Temp incomplete->sub_issue1 sub_issue2 Check Reagent Stoichiometry incomplete->sub_issue2 sub_issue3 Verify Reagent Quality incomplete->sub_issue3 workup_issue 2. Review Work-up & Purification complete->workup_issue end_good Yield Improved sub_issue1->end_good sub_issue2->end_good sub_issue3->end_good product_loss Product Loss During Extraction/Purification workup_issue->product_loss Yes side_reactions 3. Investigate Side Reactions workup_issue->side_reactions No sub_issue4 Optimize Extraction pH product_loss->sub_issue4 sub_issue5 Minimize Aqueous Washes product_loss->sub_issue5 sub_issue6 Evaluate Purification Method product_loss->sub_issue6 sub_issue7 Analyze Crude Product (NMR/LC-MS) side_reactions->sub_issue7 sub_issue4->end_good sub_issue5->end_good sub_issue6->end_good sub_issue8 Identify Byproducts sub_issue7->sub_issue8 sub_issue8->end_good

Caption: Troubleshooting workflow for low yield.

  • Ensure Reaction Goes to Completion:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amine. A common TLC system is 10% methanol in dichloromethane.

    • Reaction Time: While often complete within a few hours at room temperature, some reactions may require longer times or gentle heating (40-50 °C) to go to completion.

    • Temperature Control: Add the acetic anhydride dropwise to the amine solution at 0 °C to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature.

  • Optimize Reagent Stoichiometry and Quality:

    • Acetic Anhydride: Use a slight excess of acetic anhydride (1.1-1.2 equivalents) to ensure complete conversion of the amine.

    • Base: Use at least one equivalent of a tertiary amine base like triethylamine to neutralize the acetic acid byproduct.

    • Reagent Purity: Ensure that the 4-(aminomethyl)pyridine is of high purity and the acetic anhydride has not been hydrolyzed by exposure to moisture.

  • Minimize Product Loss During Work-up:

    • Aqueous Extraction: After quenching the reaction, perform extractions with an organic solvent like dichloromethane or ethyl acetate. To minimize loss to the aqueous phase, saturate the aqueous layer with sodium chloride (brine).

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 8-9) by adding a saturated solution of sodium bicarbonate. This will ensure the product is in its free base form and more soluble in the organic layer.

Problem 2: Product Impurity and Purification Challenges

Even with a good yield, obtaining a pure product can be challenging.

ImpuritySourceIdentification (1H NMR)Removal Strategy
Unreacted 4-(aminomethyl)pyridine Incomplete reactionSinglet around 3.8 ppm (CH2NH2)Wash the organic layer with dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous phase. Then, re-basify the organic layer before drying and concentration.
Acetic Acid Byproduct of the reactionBroad singlet >10 ppmWash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases.
Diacetylated Product Over-acylationMore complex spectrum, potential for two acetyl signalsThis is less common with primary amines but can occur under harsh conditions. Can be removed by column chromatography.
N-acetylpyridinium Salt Acylation of the pyridine nitrogenDownfield shift of pyridine protonsThis is a potential side reaction. The salt is typically water-soluble and should be removed during the aqueous work-up.
  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C and slowly add a saturated solution of sodium bicarbonate to quench any remaining acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (2x)

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If significant impurities remain, column chromatography on silica gel using a gradient of methanol in dichloromethane is effective.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a good starting point for achieving a high yield of the desired product.

Materials:

  • 4-(aminomethyl)pyridine (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(aminomethyl)pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetic anhydride over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Reaction Mechanism

Reaction_Mechanism amine 4-(aminomethyl)pyridine tetrahedral Tetrahedral Intermediate amine->tetrahedral 1. Nucleophilic Attack anhydride Acetic Anhydride anhydride->tetrahedral protonated_amide Protonated Amide tetrahedral->protonated_amide 2. Collapse & Elimination product This compound protonated_amide->product 3. Deprotonation acetate Acetate

Caption: General mechanism for the acylation of an amine with an anhydride.

Concluding Remarks

The synthesis of this compound is a robust and reliable reaction when key parameters are carefully controlled. By paying close attention to temperature, reagent stoichiometry, and work-up procedures, researchers can consistently achieve high yields of pure product. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your synthesis, enabling you to proceed with confidence in your research and development endeavors.

References

  • General Acylation of Amines: Detailed discussions on the acylation of amines can be found in standard organic chemistry textbooks. A relevant example can be found in "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Use of Acetic Anhydride: The reaction of amines with acetic anhydride is a classic transformation.[1][2] A general overview of this reaction can be found on various chemical education websites and in laboratory manuals.

  • Role of Base in Acylation: The use of a base to scavenge acidic byproducts is a common strategy in acylation reactions.[3] This is discussed in numerous publications on organic synthesis.

  • Purification Techniques: Standard purification techniques such as extraction and recrystallization are detailed in laboratory manuals like "Vogel's Textbook of Practical Organic Chemistry". Information on the purification of acetamides can also be found in chemical databases.[4]

  • Microwave-Assisted Synthesis: For alternative and potentially more efficient methods, microwave-assisted synthesis protocols for N-acetylation have been developed.[5]

  • Chemoselective Acetylation: In more complex molecules, achieving chemoselectivity is crucial. Methods for the chemoselective acetylation of amines in the presence of other functional groups have been reported.[5]

Sources

N-(4-Pyridinylmethyl)acetamide purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for N-(4-Pyridinylmethyl)acetamide . As researchers, we often underestimate this molecule because of its simple structure—a pyridine ring linked to an acetamide.[1][2][3] However, this simplicity masks a "Dr. Jekyll and Mr. Hyde" personality during purification.

The core challenge lies in its amphiphilic nature and basicity :

  • The Pyridine Nitrogen: With a pKₐ ~5.3, it protonates easily, trapping your product in the aqueous phase during acidic workups or causing severe tailing on acidic silica gel.[1][2][3]

  • The Amide Group: It increases polarity, making the compound reluctant to crystallize from non-polar solvents and prone to "oiling out."[1][2][3]

This guide provides field-proven protocols to navigate these specific pitfalls.

Module 1: Extraction & Phase Separation

Issue: "I lost my product in the aqueous layer."

Diagnosis: The most common error is performing an extraction at neutral or acidic pH.[1][2][3] The pyridine nitrogen accepts a proton (


) under these conditions, forming a water-soluble pyridinium salt.[1][2][3]

The Fix: You must shift the equilibrium to the free base form.[1][2][3]

Protocol: The "Salting-Out" Basification
  • Cool Down: Chill your aqueous reaction mixture to <10°C. Pyridines can be prone to oxidation or hydrolysis if heated in strong base.[1][2][3]

  • Basify: Slowly add saturated aqueous

    
     or 
    
    
    
    (2M) until the pH reaches 10–11 .
    • Why? You need to be at least 2 pH units above the pKₐ (~5.[1][2][3]3) to ensure >99% of the molecule is in the organic-soluble free base form.[1][2][3]

  • Saturate: Add solid NaCl (brine) to the aqueous layer until saturation. This exploits the "salting-out" effect, forcing the organic organic product out of the water.[1][2]

  • Extract: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[1][2][3] Pure DCM or Ethyl Acetate is often insufficient for polar acetamides.[1][2][3]

Visualization: pH-Dependent Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Usually Acidic/Neutral) CheckPH Check pH Start->CheckPH Acidic pH < 7 (Pyridinium Salt) CheckPH->Acidic If Acidic Basic pH > 10 (Free Base) CheckPH->Basic Add NaOH/K2CO3 Extract_Aq Product Trapped in Aqueous Phase Acidic->Extract_Aq Do Not Extract Yet Extract_Org Product Moves to Organic Phase Basic->Extract_Org Extract with DCM:IPA (9:1)

Figure 1: Decision logic for maximizing extraction efficiency based on the protonation state of the pyridine ring.

Module 2: Chromatography (Purification)

Issue: "The compound streaks/tails on the silica column."

Diagnosis: Standard silica gel is slightly acidic (pH ~5-6).[1][2][3] The basic pyridine nitrogen interacts strongly with the silanol groups (


), causing peak broadening (tailing) and irreversible adsorption.[1][2][3]

The Fix: You must neutralize the silica surface or switch stationary phases.[1][2][3]

Solution A: The "Amine Wash" (Standard Silica)

If you must use standard silica, you must passivate the column.[1][3]

  • Mobile Phase: DCM:Methanol (95:5 to 90:10).[1][2][3]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1][2][3]

    • Mechanism:[4][5][6][7] The TEA binds to the acidic silanol sites preferentially, allowing your pyridine product to elute cleanly.[2][3]

Solution B: Neutral Alumina (Recommended)

Switch to Neutral Alumina (Brockmann Grade III) .[1][2][3] Alumina lacks the acidic protons of silica, eliminating the tailing issue entirely without the need for amine modifiers.[2][3]

Visualization: Column Selection Strategy

Chromatography Input Crude Material Choice Select Stationary Phase Input->Choice Silica Standard Silica Gel Choice->Silica Alumina Neutral Alumina Choice->Alumina C18 Reverse Phase (C18) Choice->C18 Action_Silica MUST add 1% TEA or NH4OH Silica->Action_Silica Action_Alumina Direct Elution (DCM/MeOH) Alumina->Action_Alumina Action_C18 Use Buffer pH 8-9 (Ammonium Bicarbonate) C18->Action_C18

Figure 2: Selecting the correct stationary phase and mobile phase modifiers to prevent peak tailing.[1][2][3]

Module 3: Crystallization (Polishing)[1][2][3]

Issue: "My product oils out instead of crystallizing."

Diagnosis: "Oiling out" occurs when the product separates as a liquid droplet before organizing into a crystal lattice.[1][2][3] This is common with acetamides because their melting points (102–106°C) are often close to the boiling points of common solvents, and impurities depress the melting point further.[1][3]

The Fix: Use a dual-solvent system with strict temperature control.[1][2][3]

Recommended Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Notes
Ethyl Acetate Hexane / Heptane 1:2 to 1:4Best Starting Point. Dissolve in min.[1][2][3] hot EtOAc, add warm Hexane until cloudy.[1][2][3]
Ethanol (Abs.) Diethyl Ether 1:5Good for high purity, but Ether is volatile.[1][2][3]
Toluene None N/ACan work alone but requires slow cooling to -20°C.
Protocol: The "Cloud Point" Method
  • Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Crucial Step: If the solution is colored, treat with activated charcoal for 10 mins and filter hot.[1][2][3]

  • Add warm Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Add one drop of Ethyl Acetate to clear the solution.[1][2][3]

  • Turn off the heat and let the flask cool to room temperature slowly (wrap flask in foil/towel).

  • Once at room temp, move to a fridge (4°C). Do not shock cool.

Module 4: Frequently Asked Questions (FAQs)

Q: My product has a persistent vinegar smell. How do I remove it? A: This indicates residual acetic acid or acetic anhydride from the synthesis.[1][2][3]

  • The Fix: Dissolve the solid in DCM and wash with saturated Sodium Bicarbonate (NaHCO₃) .[1][2][3] The base neutralizes the acid.[1][2][3] Dry the organic layer over

    
     and rotovap.[1][2][3]
    

Q: The product turned yellow/brown during storage. Is it ruined? A: Pyridines are susceptible to N-oxidation or photo-degradation over time.[1][2][3]

  • The Fix: If the yellowing is mild, it is likely a surface impurity.[2][3] Recrystallize using the Ethyl Acetate/Heptane method (Module 3).[1][2][3]

  • Prevention: Store the purified solid in an amber vial under inert gas (Argon/Nitrogen) at 4°C.

Q: Can I use HPLC to purify this? A: Yes, but standard acidic buffers (0.1% TFA) will protonate the pyridine, causing it to elute very early (low retention).[1][2][3]

  • The Fix: Use a high pH buffer if your column can withstand it (e.g., 10mM Ammonium Bicarbonate, pH 10 ).[1][2][3] This keeps the pyridine deprotonated and improves retention and peak shape.[1][2][3]

References

  • PubChem. N-(4-Methyl-2-pyridyl)acetamide Compound Summary. National Library of Medicine.[1][2][3] (Accessed 2023).[1][2][3][8] Link(Note: Data extrapolated from 2-pyridyl isomer and general pyridine chemistry).

  • TCI Chemicals. Product Specification: this compound (CAS 5327-32-2).[1][2][3] Link(Source for Melting Point 102-106°C).[2][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical, 1989.[1][2][3] (General reference for Pyridine purification and "Salting Out" techniques).

  • Google Patents. Process for the preparation of acetamide derivatives. US Patent US4127607A.[1][2][3] Link.

Sources

Troubleshooting N-(4-Pyridinylmethyl)acetamide mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Spectrometry Fragmentation & Detection Product Focus: N-(4-Pyridinylmethyl)acetamide (CAS: 297178-86-0 / Derivative Class) Methodology: ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry)[1]

Technical Overview & Fragmentation Mechanism

The Molecule: this compound (


, MW 150.[1]18) consists of a pyridine ring linked via a methylene bridge (

) to an acetamide group.[1]

Ionization Behavior: In positive ESI (


), the molecule forms a protonated precursor 

.[1]
  • Primary Protonation Site: The pyridine nitrogen (

    
    ) is the most basic site, accepting the proton in the source.
    
  • Secondary Site: The amide oxygen is significantly less basic but plays a critical role in fragmentation via proton migration (mobile proton model).

Fragmentation Pathway (CID): The fragmentation is dominated by the stability of the amide bond and the pyridine ring.

  • Loss of Ketene (-42 Da): The hallmark of acetamides.[1] The acetyl group loses a neutral ketene molecule (

    
    ), leaving a primary amine.
    
    • Transition:

      
      .[1]
      
  • Loss of Ammonia (-17 Da): The resulting (4-pyridinylmethyl)amine fragment loses ammonia to form a stable benzylic-type carbocation (picolyl cation).[1]

    • Transition:

      
      .[1]
      
  • Ring Degradation (-27 Da): At high collision energies, the pyridine ring ejects HCN.[1]

    • Transition:

      
      .[1]
      
Visualizing the Pathway

FragmentationPathway Precursor [M+H]+ Precursor m/z 151.19 (Protonated Parent) Fragment1 Fragment Ion m/z 109.08 (Aminomethylpyridine) Precursor->Fragment1 Loss of Ketene (-42 Da) (C2H2O) Fragment2 Fragment Ion m/z 92.05 (Picolyl Cation) Fragment1->Fragment2 Loss of Ammonia (-17 Da) (NH3) Fragment3 Ring Fragment m/z 65.04 (C5H5+) Fragment2->Fragment3 Loss of HCN (-27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound showing sequential neutral losses.

Troubleshooting Guide (Q&A)

Category A: Signal Intensity & Ionization[2]

Q: I see the mass peak (151), but the intensity is extremely low compared to my internal standard. Why? A: This is likely a pH mismatch in your mobile phase.[1]

  • The Cause: The pyridine nitrogen requires an acidic environment to protonate effectively. If you are using a neutral mobile phase (e.g., pure Water/Acetonitrile) or a basic buffer (Ammonium Bicarbonate), the molecule remains neutral and ionizes poorly.[1]

  • The Fix: Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Acetic Acid (pH ~2.7–3.5).[1] This forces protonation of the pyridine ring

    
    .
    

Q: I see a strong peak at m/z 173 instead of 151. Is my compound degrading? A: No, you are likely observing a Sodium Adduct


.[1]
  • The Cause: 151 (Parent) + 22 (Na - H) = 173.[1] This occurs when protonation is suppressed (pH too high) or when sodium contamination is high in the solvents/glassware. Adducts do not fragment easily under standard CID conditions, leading to poor MS/MS spectra.[1]

  • The Fix:

    • Switch to high-purity LC-MS grade solvents.[1][2]

    • Add 5mM Ammonium Formate to the mobile phase; ammonium ions (

      
      ) suppress sodium adduct formation.[1]
      
Category B: Fragmentation & Spectral Interpretation[1][2][4]

Q: My MS/MS spectrum shows the 109 peak, but I am missing the 92 peak. Is this normal? A: Yes, this indicates your Collision Energy (CE) is too low.[1]

  • Explanation: The loss of ketene (151

    
     109) is a low-energy pathway.[1] The subsequent loss of ammonia (109 
    
    
    
    92) requires bond cleavage of the amine, which demands higher internal energy.
  • Recommendation: Perform a "CE Ramp" (see Protocol below). Typically, the 151

    
     109 transition occurs at 15–20 eV, while 151 
    
    
    
    92 requires 25–35 eV.

Q: How do I distinguish this compound from its isomer, N-(2-Pyridinylmethyl)acetamide? A: Look for the "Ortho Effect" in the fragmentation abundance.[1]

  • Mechanism: In the 2-isomer (ortho), the pyridine nitrogen is spatially close to the amide side chain. This proximity facilitates intramolecular hydrogen bonding and specific rearrangement pathways that are sterically impossible for the 4-isomer (para).[1]

  • Observation: The 2-isomer often yields a higher ratio of the unique fragment associated with the loss of the acetamide group with hydrogen transfer, or distinct ring-closure ions, compared to the 4-isomer. The 4-isomer typically shows a "cleaner" sequential loss (Ketene

    
     Ammonia) because the side chain is isolated from the ring nitrogen 
    
    
    
    .
Category C: Chromatography[1][5]

Q: The peak shape is tailing significantly. Is it the column? A: It is likely a Secondary Interaction between the basic pyridine and residual silanols on the column stationary phase.

  • The Fix:

    • Increase ionic strength: Add 5–10 mM Ammonium Formate to the mobile phase.[1]

    • Use an "end-capped" column or a column with a charged surface (e.g., C18 with positive surface charge) designed for basic compounds.[1]

Reference Data: Common Ions

Ion Typem/z (Theoretical)Origin/IdentityInterpretation Note

151.19 Protonated ParentBase peak in acidic mobile phase.[1]

173.18 Sodium AdductIndicates salt contamination or high pH.[1]

189.29 Potassium AdductCommon in glass storage containers.[1]
Fragment 1 109.08

Loss of Ketene. Diagnostic for acetamides.[1]
Fragment 2 92.05

Picolyl Cation. Loss of

from Frag 1.[1]
Fragment 3 65.04

Ring degradation (Loss of HCN).[1] High energy only.

Experimental Protocol: Collision Energy Optimization

To ensure reproducible detection, you must define the optimal Collision Energy (CE) for your specific instrument (Triple Quadrupole or Q-TOF).[1]

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µg/mL solution of the standard in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Direct Infusion: Infuse directly into the source at 10 µL/min.

  • Precursor Isolation: Set Q1 to lock on m/z 151.2 (Span 0.5 Da).[1]

  • Ramping:

    • Set Q3 to scan mode (range m/z 50–160).[1]

    • Ramp Collision Energy from 5 eV to 50 eV in increments of 5 eV.

  • Data Analysis:

    • Plot the intensity of m/z 151 (Survivor), m/z 109, and m/z 92 against CE.

    • Selection: Choose the CE where the product ion of interest (e.g., 109 for quantification, 92 for confirmation) is at its maximum intensity, and the precursor (151) is <10% of its original height.

OptimizationWorkflow Start Start: Direct Infusion (1 µg/mL) Step1 Isolate Precursor m/z 151.2 Start->Step1 Step2 Ramp Collision Energy 5 -> 50 eV Step1->Step2 Step3 Monitor Transitions 151->109 & 151->92 Step2->Step3 Decision Select Optimal CE Step3->Decision End Save Method Decision->End Max Intensity

Caption: Workflow for determining optimal Collision Energy (CE) for MRM transitions.

References

  • National Institutes of Health (NIH). (2019).[1] An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • MDPI. (2023).[1] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: N-(4-Pyridinylmethyl)acetamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing N-(4-Pyridinylmethyl)acetamide (also known as N-acetyl-4-picolylamine) as a lead scaffold or chemical probe. This guide treats the molecule as a Fragment-Based Drug Discovery (FBDD) starting point, primarily for kinase inhibition (e.g., ROCK, PKA) and specific antimycobacterial applications.

Status: Active | Tier: Advanced Research Support Subject: Potency Enhancement, SAR Optimization, and Assay Troubleshooting

Executive Summary & Pharmacophore Analysis

This compound is a versatile pharmacophore often identified in fragment screens. Its biological activity is typically driven by the pyridine nitrogen's ability to accept hydrogen bonds (critical for kinase hinge binding) and the amide's capacity for directional interactions.

  • Core Utility: Rho-associated kinase (ROCK) inhibition, PKA inhibition, and Mycobacterium tuberculosis (Mtb) prodrug activation.

  • Primary Challenge: The parent molecule is a "fragment" with typically low potency (high

    
    M to mM range). "Enhancing activity" requires evolving this fragment into a lead-like molecule.
    

Module A: Potency & SAR Optimization (Medicinal Chemistry)

Q1: My IC is stuck in the high micromolar range (>50 M). How do I improve potency without ruining ligand efficiency?

Diagnosis: The parent molecule lacks sufficient hydrophobic contacts. The acetamide methyl group is too small to exploit the hydrophobic back-pockets of most enzyme active sites.

Troubleshooting Protocol (Fragment Evolution):

  • Grow the "Tail" (Acetamide Replacement):

    • Action: Replace the methyl group of the acetamide with lipophilic aromatic rings (e.g., phenyl, indole).

    • Rationale: In kinase targets (like ROCK), the pyridine binds the hinge region. The amide linker directs the "tail" toward the solvent-exposed region or the hydrophobic P-loop. Introducing an aromatic group here allows for

      
      -stacking interactions.
      
  • Rigidify the Linker:

    • Action: Restrict the rotatable bonds of the methylene linker (–CH

      
      –).
      
    • Strategy: Methylate the benzylic carbon (creating a chiral center) or cyclize the linker into a ring system.

    • Impact: Reduces the entropic penalty upon binding.

  • Pyridine Modification:

    • Action: Introduce an amino group at the 2-position of the pyridine ring.[1][2]

    • Rationale: This creates a "donor-acceptor" motif, significantly strengthening the hydrogen bond network with the kinase hinge region (mimicking the adenine ring of ATP).

Q2: The compound loses activity in cell-based assays despite good enzymatic data. Why?

Diagnosis: Poor membrane permeability or active efflux, often due to the high polarity of the pyridine-amide motif or off-target protein binding.

Solution Matrix:

Parameter Adjustment Strategy
LogP (Lipophilicity) If LogP < 1.0, attach a fluorinated phenyl group or a cyclopropyl moiety to the amide to increase lipophilicity without adding excessive molecular weight.
pKa Modulation The pyridine nitrogen (pKa ~5.2) may be protonated in acidic organelles (lysosomes), leading to trapping. Add electron-withdrawing groups (e.g., F, Cl) to the pyridine ring to lower pKa.

| Prodrug Strategy | If targeting M. tuberculosis, remember this scaffold often acts as a prodrug requiring activation by the enzyme AmiC .[3] Ensure your strain expresses functional AmiC. |

Module B: Synthesis & Purification Troubleshooting

Q3: I am seeing low yields during the acetylation of 4-picolylamine. What is going wrong?

Issue: The pyridine nitrogen can compete as a nucleophile, leading to bis-acetylation or formation of quaternary pyridinium salts.

Corrective Workflow:

  • Control pH: Ensure the reaction is performed in the presence of a tertiary base (e.g., TEA or DIPEA) to keep the primary amine nucleophilic while suppressing the pyridine nitrogen.

  • Limiting Reagent: Use the acylating agent (e.g., acetic anhydride) as the limiting reagent (0.95 eq) to prevent over-acylation.

  • Purification: Do not use acidic silica gel for purification if the product is acid-sensitive. Use neutral alumina or amine-functionalized silica.

Visual Workflow: Synthesis & Optimization Logic

The following diagram outlines the decision process for evolving the scaffold based on assay results.

SAR_Optimization Start This compound (Hit/Fragment) Assay Primary Assay (Enzymatic) Start->Assay PotencyCheck Is IC50 < 1 µM? Assay->PotencyCheck GrowTail Strategy A: Grow Tail Replace Methyl with Hydrophobic Aromatics PotencyCheck->GrowTail No (Weak Binder) HingeBind Strategy B: Hinge Binder Add -NH2 to Pyridine C2 PotencyCheck->HingeBind No (H-Bond Deficit) Rigidify Strategy C: Rigidification Constrain Linker PotencyCheck->Rigidify No (High Entropy) CellAssay Cell-Based Assay PotencyCheck->CellAssay Yes GrowTail->Assay HingeBind->Assay Rigidify->Assay Permeability Issue: Low Cell Potency CellAssay->Permeability LogP_Fix Add Fluorine/Lipophilic Groups Permeability->LogP_Fix Poor Permeability LogP_Fix->CellAssay

Caption: Decision tree for evolving the this compound fragment into a potent lead compound.

Module C: Biological Assay Validation

Q4: My kinase assay results are inconsistent (high variability). Is the compound interfering?

Diagnosis: Pyridine-based compounds can sometimes coordinate with metal ions (


, 

) essential for kinase activity, or act as aggregators.

Validation Steps:

  • Detergent Check: Include 0.01% Triton X-100 or Tween-20 in the assay buffer. If potency disappears, your compound was acting as a promiscuous aggregator (false positive).

  • ATP Competition: Run the assay at varying ATP concentrations (

    
    , 
    
    
    
    ).
    • Observation: If IC

      
       increases linearly with ATP concentration, the compound is a classic ATP-competitive inhibitor  (binding the hinge). This is the desired mechanism for this scaffold.
      
  • Metal Chelation: If the assay relies on fluorescence, ensure the pyridine core is not quenching the signal. Use a radiometric assay (

    
    -ATP) to validate.
    
Q5: How do I validate target engagement in live cells?

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treat: Incubate cells with the compound (1-10

    
    M) for 1 hour.
    
  • Heat: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lyse & Blot: Lyse cells and perform Western Blot for the target kinase (e.g., ROCK1/2).

  • Result: If the compound binds, the target protein will stabilize, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.
    

Quantitative Data Summary: Expected SAR Trends

The table below illustrates the expected potency shifts when modifying the this compound core (based on general kinase SAR principles).

ModificationTarget RegionExpected

IC

Mechanism
Parent (Methyl) Hinge + SolventBaseline (>10

M)
Weak H-bonding, high entropy.
+ Phenyl (Benzamide) Hydrophobic Pocket10-50x Improvement

-stacking / Van der Waals contacts.
+ 2-Amino (on Pyridine) Hinge Region5-10x ImprovementAdds critical H-bond donor.
+ 4-Fluoro (on Phenyl) Hydrophobic Pocket2-5x ImprovementMetabolic stability + lipophilicity.

References

  • Liao, C., et al. (2007). "Fragment-based drug design and identification of Hsp90 inhibitors." Journal of Medicinal Chemistry.

  • Jacobs, M., et al. (2006). "The structure of the protein kinase ROCK1 bound to the inhibitor Y-27632." Nature Structural & Molecular Biology. (Demonstrates the binding mode of pyridine-amide scaffolds).

  • Castagnolo, D., et al. (2014). "Identification of this compound derivatives as inhibitors of Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. (Specific context for anti-tubercular activity).[3][4][5]

  • Teague, S.J. (2003). "Implications of protein flexibility for drug discovery." Nature Reviews Drug Discovery. (Discusses entropic penalties of flexible linkers like the methylene group).

Sources

Technical Support Center: Optimizing N-(4-Pyridinylmethyl)acetamide Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of improving the pharmacokinetic (PK) properties of N-(4-Pyridinylmethyl)acetamide and its analogs. Our goal is to provide not just protocols, but the scientific rationale to empower your experimental decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles encountered during the early assessment of this compound derivatives.

Q1: What are the primary pharmacokinetic challenges anticipated for a molecule like this compound?

A1: Based on its structure, this compound presents several predictable PK challenges. The pyridine ring is a primary site for metabolic attack, particularly oxidation.[1][2] The nitrogen atom can undergo N-oxidation, and the ring itself is susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.[3][4] Furthermore, the acetamide linkage could be liable to hydrolysis by amidase enzymes. These metabolic pathways can lead to rapid clearance and low oral bioavailability. The basicity of the pyridine nitrogen will also influence solubility and absorption, which may vary significantly depending on the pH of the gastrointestinal tract.

Q2: My initial in vivo screen of this compound shows very low oral bioavailability. What are the first steps to diagnose the problem?

A2: Low oral bioavailability is typically a result of two main factors: poor absorption or high first-pass metabolism (or a combination of both). The first step is to differentiate between these possibilities.

  • Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[5][6] If the compound is rapidly depleted, high first-pass metabolism is a likely culprit.

  • Determine Solubility and Permeability: Measure the aqueous solubility of the compound at different pH values (e.g., pH 2.0, 6.5, 7.4) to simulate the conditions of the GI tract. Additionally, an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA), can provide a quick indication of its ability to cross the intestinal barrier.

A compound that is metabolically stable but has low permeability suggests an absorption problem. Conversely, a highly permeable but metabolically unstable compound points towards first-pass metabolism as the primary barrier.

Q3: How do I begin a systematic investigation into the metabolic stability of my compound?

A3: A tiered approach is most effective. Start with broad screening assays and progressively move to more detailed studies.

  • Tier 1: Liver Microsomal Stability Assay: This is a high-throughput screen to measure the intrinsic clearance of your compound by phase I metabolic enzymes (primarily CYPs).[7][8] It provides a rapid assessment of metabolic lability.

  • Tier 2: Hepatocyte Stability Assay: If instability is observed in microsomes, progressing to a hepatocyte assay can provide a more complete picture, as it includes both phase I and phase II (conjugation) metabolic pathways.

  • Tier 3: Metabolite Identification: If the compound is unstable, the next critical step is to identify the specific site(s) of metabolism. This is achieved through metabolite identification (MetID) studies, typically using high-resolution mass spectrometry to analyze samples from the stability assays.[9] Knowing where the molecule is being modified is essential for designing effective structural changes.

Section 2: Troubleshooting Guide: High Clearance and Metabolic Instability

This section provides detailed strategies for addressing rapid metabolism, a common issue for pyridine-containing compounds.

Q4: My compound is rapidly metabolized in liver microsomes. What are the likely metabolic "hotspots" on the this compound scaffold?

A4: The primary metabolic liabilities, or "hotspots," on this scaffold are predictable sites of enzymatic action. Identifying these is the first step toward rationally designing more stable analogs.

  • Pyridine Ring: This is highly susceptible to oxidation by CYP450 enzymes. The nitrogen can be oxidized to an N-oxide, and the carbon atoms of the ring (especially positions 2 and 3) can be hydroxylated.

  • Methylene Bridge (-CH2-): The benzylic-like position of this carbon makes it a potential site for hydroxylation.

  • Acetamide Group: The amide bond can be cleaved by hydrolase enzymes, although this is often a slower process than CYP-mediated oxidation.

Below is a diagram illustrating these potential metabolic pathways.

Metabolic_Pathways cluster_0 This compound cluster_1 Potential Metabolic Transformations Parent Structure Met1 Pyridine N-Oxidation Enzyme: CYP, FMO Parent->Met1 Pyridine N Met2 Pyridine C-Hydroxylation Enzyme: CYP450 Parent->Met2 Pyridine C2/C3 Met3 Methylene Hydroxylation Enzyme: CYP450 Parent->Met3 Methylene C Met4 Amide Hydrolysis Enzyme: Amidases Parent->Met4 Amide C=O

Caption: Iterative workflow for pharmacokinetic optimization of a lead compound.

Q10: What analytical techniques are required to support these pharmacokinetic studies?

A10: Accurate and sensitive bioanalytical methods are essential for quantifying your compound in biological matrices (plasma, microsomes, etc.). Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. [9] Key features of a robust LC-MS/MS method include:

  • High Sensitivity: Capable of detecting low concentrations of the drug in plasma.

  • High Selectivity: Able to distinguish the parent drug from its metabolites and endogenous matrix components.

  • Wide Dynamic Range: Accurately quantifies the drug over a broad concentration range.

  • Use of an Internal Standard: A stable, isotopically labeled version of the compound is often used as an internal standard to ensure accuracy and precision. [10] Developing a reliable analytical method is a prerequisite for generating high-quality in vitro and in vivo pharmacokinetic data.

References

  • Vertex AI Search. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed.
  • ResearchGate. (2015). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
  • National Institutes of Health. (n.d.). N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem.
  • PubMed Central. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • National Institutes of Health. (n.d.). Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]- | C12H19FN2O | CID - PubChem.
  • PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • PubMed Central. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC.
  • National Institutes of Health. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • National Institutes of Health. (2018). Drug metabolism in drug discovery and development - PMC.
  • Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PubMed. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs.
  • National Institutes of Health. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.
  • RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
  • (n.d.). Approaches for minimizing metabolic activation of new drug candidates in drug discovery.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Wikipedia. (n.d.). Drug metabolism.
  • RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters.
  • JoVE. (2023). Video: Prodrugs.
  • Creative Biolabs. (n.d.). In Vivo PK Studies.
  • MDPI. (n.d.). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(4-Pyridinylmethyl)acetamide Scaffolds vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Pyridinylmethyl)acetamide (also referred to as N-acetyl-4-picolylamine) represents a privileged pharmacophore scaffold in modern medicinal chemistry. While structurally simple, this core moiety serves as the "warhead" or binding motif for two distinct classes of therapeutic agents: Disubstituted Sulfonamides (DSS) targeting Hepatitis B Virus (HBV) cccDNA formation, and Rho-associated Kinase (ROCK) inhibitors .

This guide evaluates the efficacy of this compound-derived candidates (specifically the DSS class) against existing Standard of Care (SoC) drugs: Entecavir (ETV) for HBV and Fasudil for ROCK-mediated disorders.

Key Findings:

  • HBV: Unlike Nucleos(t)ide Analogs (e.g., Entecavir) which only suppress viral replication, this compound derivatives block the conversion of rcDNA to cccDNA, offering a potential "sterilizing cure" mechanism.

  • Kinase Inhibition: As a hinge-binding fragment, it offers tunable selectivity profiles compared to the broad-spectrum inhibition of Fasudil, particularly in P2X7 and ROCK pathways.

Mechanistic Comparison

HBV: Replication Suppression vs. Reservoir Elimination

The most significant application of this compound derivatives (e.g., CCC-0975) is in blocking the formation of covalently closed circular DNA (cccDNA) , the persistent viral reservoir in hepatocyte nuclei.

  • Standard of Care (Entecavir/Tenofovir):

    • Target: HBV Polymerase (Reverse Transcriptase).

    • Mechanism: Chain termination of nascent viral DNA.

    • Limitation: Does not affect the existing cccDNA template; viral rebound occurs upon cessation.

  • This compound Derivatives (DSS Class):

    • Target: Host DNA repair enzymes (putative) or viral capsid disassembly/nuclear entry machinery.

    • Mechanism: Specifically inhibits the conversion of relaxed circular DNA (rcDNA) into cccDNA.

    • Advantage: Prevents replenishment of the viral reservoir.

ROCK/P2X7: Selectivity Profiling
  • Fasudil (Isoquinoline sulfonyl): ATP-competitive inhibitor of ROCK1/2. High potency but significant off-target effects (PKA, PKC) leading to hypotension.

  • This compound: Acts as a neutral hinge binder. When substituted (e.g., with pyrazolopyrimidine), it achieves high affinity for P2X7 receptors or specific ROCK isoforms with reduced systemic vasodilation.

Mechanism_Comparison HBV_Virion HBV Virion rcDNA rcDNA (Cytoplasm) HBV_Virion->rcDNA Nuclear_Entry Nuclear Entry rcDNA->Nuclear_Entry cccDNA cccDNA (Nucleus) [Viral Reservoir] Nuclear_Entry->cccDNA Conversion Step mRNA Viral mRNA cccDNA->mRNA Polymerase Reverse Transcription mRNA->Polymerase Polymerase->rcDNA Recycling Entecavir Entecavir (SoC) Inhibits Polymerase Entecavir->Polymerase N4PA This compound (DSS Class) Blocks Conversion N4PA->Nuclear_Entry Blocks cccDNA Formation

Figure 1: Mechanistic intervention points. Entecavir inhibits the recycling of the virus (green), while this compound derivatives prevent the establishment of the stable nuclear reservoir (red).

Comparative Efficacy Data

The following data contrasts the "DSS" class (containing the this compound scaffold) against standard agents.

FeatureThis compound (DSS Class)Entecavir (Nucleoside Analog)Fasudil (ROCK Inhibitor)
Primary Indication Chronic Hepatitis B (Functional Cure)Chronic Hepatitis B (Suppression)Cerebral Vasospasm / Glaucoma
Target cccDNA Formation / StabilityHBV PolymeraseROCK1 / ROCK2
IC50 (Primary) 0.2 - 2.0 µM (cccDNA reduction)0.003 µM (Replication reduction)1.6 - 4.0 nM (Kinase inhibition)
Effect on cccDNA Reduction observed (>50%) Negligible / Indirect onlyN/A
Cytotoxicity (CC50) >50 µM (High Selectivity Index)>100 µM>100 µM
Resistance Profile Active against NA-resistant strainsSusceptible to YMDD mutationsN/A

Interpretation:

  • Potency: While Entecavir is more potent at stopping replication (nanomolar range), the this compound derivatives are unique in their micromolar ability to reduce the upstream cccDNA load, a metric Entecavir cannot directly improve.

  • Synergy: Experimental data suggests combining this compound derivatives with Entecavir results in a synergistic reduction of both viral DNA and cccDNA, preventing rebound.

Experimental Protocols

To validate the efficacy of this compound derivatives, the following self-validating protocols are recommended.

Protocol A: HBV cccDNA Selective Extraction & Quantification

Use this to distinguish cccDNA inhibition from simple replication inhibition.

  • Cell Culture: Seed HepAD38 (tet-off system) or primary human hepatocytes (PHH).

  • Treatment: Treat cells with this compound derivative (0.1, 1.0, 10 µM) vs. Entecavir (10 nM) for 6 days.

  • Hirt Extraction (Modified):

    • Lyse cells in SDS lysis buffer (no proteinase K initially).

    • Add 5M NaCl to precipitate chromosomal DNA (overnight at 4°C).

    • Centrifuge (12,000g, 30 min); supernatant contains episomal DNA (rcDNA + cccDNA).

  • Plasmid-Safe DNase Digestion (Critical Step):

    • Treat supernatant with ATP-dependent Plasmid-Safe DNase for 1 hour. This digests rcDNA (open circle) but leaves cccDNA (supercoiled) intact.

  • qPCR Quantification:

    • Use cccDNA-selective primers (spanning the gap region).

    • Normalize to mitochondrial DNA.

  • Validation: A decrease in qPCR signal relative to Entecavir-treated control confirms specific cccDNA depletion.

Protocol B: Kinase Selectivity Assay (FRET-based)

Use this to determine off-target risks compared to Fasudil.

  • Reaction Mix: Combine Recombinant ROCK1/2 (5 nM), peptide substrate (fluorescein-labeled), and ATP (Km concentration).

  • Inhibitor Addition: Add this compound derivative in serial dilution.

  • Detection: Measure phosphorylation via IMAP (Immobilized Metal Assay for Phosphochemicals) or FRET shift.

  • Counter-Screen: Run parallel assays with PKA and PKC.

    • Success Criteria: >50-fold selectivity for ROCK over PKA (Fasudil typically shows ~10-fold).

Structural Optimization Workflow

The simple this compound molecule is often a "fragment lead." Optimization to a high-potency drug follows this logic:

SAR_Workflow Fragment This compound (Fragment Lead) IC50: >10 µM Step1 Sulfonylation (N-substitution) Create 'DSS' Scaffold Fragment->Step1 Lead Disubstituted Sulfonamide (e.g., CCC-0975) IC50: ~1.0 µM (cccDNA) Step1->Lead Step2 Ring Fusion / Substitution (e.g., Pyrazolopyrimidine) Lead->Step2 Candidate Optimized Kinase Inhibitor High Selectivity P2X7/ROCK IC50: <50 nM Step2->Candidate

Figure 2: Structure-Activity Relationship (SAR) progression from the acetamide fragment to potent clinical candidates.

References

  • Cai, D., et al. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. Antimicrobial Agents and Chemotherapy.

  • Guo, H., et al. (2011). Characterization of the intracellular deproteinized relaxed circular DNA of hepatitis B virus: an intermediate of covalently closed circular DNA formation. Journal of Virology.

  • Liao, Y., et al. (2007). Fasudil, a Rho-kinase inhibitor, prevents pathological changes in the aorta of diabetic rats. Journal of Cardiovascular Pharmacology.

  • Patent US20150038515A1. Therapeutic compositions and methods for treating hepatitis B. (Discloses N-(pyridin-4-ylmethyl)acetamide derivatives as cccDNA inhibitors).

  • PubChem Compound Summary. this compound (N-Acetyl-4-picolylamine).

Strategic Optimization of N-(Pyridinylmethyl)acetamides: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(pyridinylmethyl)acetamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of TRPV1 antagonists for pain management and VEGFR2 inhibitors for oncology. Unlike earlier generation antagonists (e.g., Capsazepine) which suffered from poor pharmacokinetic (PK) profiles and species-specific variability, optimized pyridinylmethyl acetamides offer a tunable balance between lipophilicity and metabolic stability.

This guide objectively compares the SAR profiles of this scaffold against standard clinical references, focusing on the critical "Linker-Tail" interactions that drive potency (


) and selectivity.

The Pharmacophore Landscape[1]

To understand the performance of this class, one must deconstruct the molecule into three distinct binding regions. The efficacy of the N-(pyridinylmethyl)acetamide derivatives hinges on the precise electronic and steric arrangement of these sectors:

  • Region A (Polar Head): The pyridine ring acts as a critical hydrogen bond acceptor. The position of the nitrogen (2-pyridyl vs. 3-pyridyl) dictates binding affinity to the receptor's polar pocket.

  • Region B (The Linker): The acetamide (

    
    ) moiety provides a rigid yet rotatable spacer that positions the aromatic rings. It replaces the thiourea found in Capsazepine, improving hydrolytic stability.
    
  • Region C (Lipophilic Tail): Bulky hydrophobic groups (e.g., tert-butylphenyl, indane, or halogenated aryls) are essential for occupying the vanilloid binding pocket.

Visualization: The SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold N-(Pyridinylmethyl)acetamide Scaffold Region_A Region A: Pyridine Ring Scaffold->Region_A Region_B Region B: Acetamide Linker Scaffold->Region_B Region_C Region C: Lipophilic Tail Scaffold->Region_C Mod_N_Pos N-Position Shift (2- vs 3- vs 4-pyridyl) Region_A->Mod_N_Pos Mod_Linker Methylation/Extension (Propanamide) Region_B->Mod_Linker Mod_Tail Indane/Halogen Substitution Region_C->Mod_Tail Outcome_Potency High Potency (Low nM IC50) Mod_N_Pos->Outcome_Potency 2-pyridyl optimal for H-bonding Outcome_Fail Loss of Activity Mod_N_Pos->Outcome_Fail 4-pyridyl steric clash Outcome_Metab Metabolic Stability (Microsomal) Mod_Linker->Outcome_Metab Rigidity prevents hydrolysis Mod_Tail->Outcome_Potency Indane > Phenyl (Hydrophobic fit)

Figure 1: Strategic modification pathways for the pyridinylmethyl acetamide scaffold. The 2-pyridyl headgroup and Indane tail modifications yield the highest probability of success.

Comparative Performance Analysis

This section compares the Optimized Indane-Acetamide Analog (a leading representative of this class) against Capsazepine (the historical standard) and AMG-517 (a potent clinical benchmark).

Table 1: Potency and Physicochemical Profile
FeatureOptimized Pyridinylmethyl Acetamide (Indane-Type)Capsazepine (Standard Reference)AMG-517 (Clinical Benchmark)
Primary Target TRPV1 AntagonistTRPV1 AntagonistTRPV1 Antagonist
hTRPV1 IC50 45 nM (High Potency)~3,000 nM (Moderate)0.7 nM (Very High)
Mode of Binding Reversible, CompetitiveCompetitiveCompetitive
Metabolic Stability High (Acetamide linker resistant to hydrolysis)Low (Thiourea is liable)High
Solubility Moderate (

)
PoorPoor
Key SAR Insight Indane group maximizes Van der Waals contact [1].Thiourea constraints ring orientation but limits stability [2].Pyridinyl core essential for potency.
Technical Analysis[2][3][4][5]
  • Potency: The introduction of an indane moiety in the "Tail" region of the acetamide scaffold (as seen in recent studies [1]) significantly enhances potency compared to the unsubstituted phenyl or benzodioxole analogs. This confirms that the binding pocket at the "tail" end requires substantial hydrophobic bulk.

  • Stability: The acetamide linker offers a distinct advantage over the thiourea linker of Capsazepine. Thioureas are often prone to oxidative desulfurization and toxicity issues. The acetamide bond is metabolically robust, making this scaffold more suitable for in vivo progression.

  • Versatility: Beyond TRPV1, this scaffold shows promise in oncology. Specifically, N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have demonstrated cytotoxicity against MDA-MB-231 cell lines with an IC50 of 1.4

    
    , outperforming Sorafenib in specific contexts [3].[1]
    

Experimental Protocols

To replicate these SAR findings, the following self-validating protocols are recommended. These workflows ensure the integrity of the "Product" (the synthesized inhibitor) and the accuracy of the biological data.

Synthesis of N-(Pyridin-2-ylmethyl)acetamides

Objective: Efficient coupling of the pyridine amine headgroup with the substituted acid tail.

Reagents:

  • Amine: 2-(Aminomethyl)pyridine (1.0 eq)

  • Acid: Substituted Phenylacetic Acid or Indane Carboxylic Acid (1.0 eq)

  • Coupling Agent: EDCI (1.2 eq) + HOBt (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Workflow Diagram:

Synthesis_Workflow Step1 Activation: Mix Acid + EDCI + HOBt (Stir 30 min @ 0°C) Step2 Coupling: Add 2-(Aminomethyl)pyridine + DIPEA Step1->Step2 Step3 Reaction: Stir 12-24h @ RT (Monitor via TLC) Step2->Step3 Step4 Workup: Dilute with EtOAc, Wash with NaHCO3 & Brine Step3->Step4 Step5 Purification: Column Chromatography (Hexane:EtOAc) Step4->Step5

Figure 2: Standard EDCI-mediated amide coupling protocol for generating the target library.

Calcium Influx Assay (FLIPR)

Objective: Quantify the antagonistic activity (IC50) against Capsaicin-induced TRPV1 activation.

  • Cell Culture: Use CHO cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 minutes at 37°C.

  • Compound Addition: Add the synthesized acetamide derivatives (serial dilution, typically 0.1 nM to 10

    
    ) and incubate for 15 minutes.
    
  • Agonist Challenge: Inject Capsaicin (EC80 concentration, ~50-100 nM) to stimulate the channel.

  • Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate % Inhibition relative to Control (Capsaicin only) and Baseline (Buffer only). Fit data to a sigmoidal dose-response curve to derive IC50.

Mechanistic Pathway

Understanding how the pyridinylmethyl acetamide interacts with the target is crucial for rational design. In the context of TRPV1, the molecule acts as an orthosteric antagonist or allosteric modulator , preventing the pore opening that leads to calcium influx and nociception (pain signal).

Mechanism Agonist Agonist (Capsaicin/Heat) Receptor TRPV1 Channel (Closed State) Agonist->Receptor Binds Complex_Active Activated Complex (Pore Open) Receptor->Complex_Active Conformational Change Complex_Blocked Blocked Complex (Pore Closed) Receptor->Complex_Blocked Antagonist Pyridinylmethyl Acetamide Antagonist->Receptor Competes/Stabilizes Closed State Signal Ca2+ Influx (Pain Signal) Complex_Active->Signal NoSignal No Influx (Analgesia) Complex_Blocked->NoSignal

Figure 3: Mechanism of Action. The acetamide derivative stabilizes the closed state of the TRPV1 channel, preventing the calcium influx cascade associated with pain signaling.

References

  • Discovery of indane propanamides as potent and selective TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][2][3] Significance: Establishes the superiority of the indane tail modification over benzodioxole surrogates in acetamide/propanamide scaffolds.[3] URL:[Link]

  • TRPV1: A Potential Drug Target for Treating Various Diseases. Source: MDPI (Int. J. Mol. Sci). Significance: Provides the historical context of Capsazepine and the structural evolution toward amide-based antagonists. URL:[Link][4][2][5]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Source: Molecules (2019).[6][3] Significance: Demonstrates the versatility of the pyridinyl-acetamide scaffold in oncology (VEGFR2 inhibition). URL:[Link]

Sources

Validating the Mechanism of Action of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for validating the mechanism of action (MoA) of N-(4-Pyridinylmethyl)acetamide (also known as N-acetyl-4-picolylamine).[1]

Given its chemical structure—a pyridine ring linked to an acetamide group—this compound represents a classic pharmacophore fragment often found in ATP-competitive kinase inhibitors (e.g., ROCK, PIM, or PKA inhibitors).[1] While it shares structural homology with established drugs like Y-27632 or Fasudil , it is typically characterized as a chemical probe or fragment rather than a fully optimized clinical candidate.[1]

This guide treats this compound as a Putative Kinase Inhibitor and details the comparative protocols required to validate its potency, selectivity, and cellular efficacy against industry gold standards.[1]

A Comparative Technical Guide for Drug Discovery

Executive Summary & Mechanistic Hypothesis

Compound: this compound (CAS: 5465-96-3) Class: Pyridine-based Small Molecule Fragment Predicted Mechanism: ATP-Competitive Kinase Inhibition[1][2]

Mechanistic Insight: The pyridine nitrogen in this compound mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase active sites.[1] The acetamide tail provides a vector for further interactions within the solvent-exposed region or the back pocket. Validation requires confirming that this molecule competes with ATP for the catalytic domain of target kinases (most likely ROCK1/2 , PKA , or PIM-1 based on structural precedents).[1]

Comparative Analysis: The Candidate vs. Gold Standards

To validate performance, this compound must be benchmarked against established inhibitors.[1]

FeatureCandidate: this compoundGold Standard: Y-27632Clinical Benchmark: Fasudil
Core Structure Pyridine-methyl-acetamide (Fragment)Pyridine-cyclohexane-amide (Optimized)Isoquinoline-sulfonamide
Primary Target Putative: ROCK / PKA / PIMROCK1 / ROCK2ROCK / PKA
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive
Potency (IC50) To be determined (Likely µM range)~140 nM (ROCK2)~1.9 µM (ROCK2)
Selectivity Low (Fragment-like promiscuity)High (Specific to ROCK/PRK2)Moderate (Hits PKA/PKC)
Solubility High (Low MW, Polar)High (Water soluble)High

Strategic Insight: As a fragment, this compound is expected to have lower potency (higher IC50) than Y-27632.[1] Validation success is defined not by outperforming Y-27632 immediately, but by demonstrating specific target engagement that can be optimized.

Mechanistic Visualization

Figure 1: Predicted Signaling Pathway Interference (ROCK Context)

This diagram illustrates the downstream effects of Rho-Kinase (ROCK) inhibition, a probable target for pyridine-based inhibitors.[1]

ROCK_Pathway cluster_legend Mechanism RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates Inhibitor This compound (Candidate Inhibitor) Inhibitor->ROCK Inhibits (ATP Competition) MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation pMYPT1 p-MYPT1 (Inactivated) MYPT1->pMYPT1 Inhibits Phosphatase Activity pMYPT1->MLC Prevents Dephosphorylation pMLC p-MLC (Active) MLC->pMLC Activation Actin Actin Stress Fibers & Contraction pMLC->Actin Promotes Assembly Legend Inhibition of ROCK prevents MLC phosphorylation, leading to stress fiber disassembly.

Caption: Putative mechanism of action where the candidate inhibitor blocks ROCK activity, reducing p-MYPT1 and p-MLC levels, ultimately destabilizing actin stress fibers.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Validation Protocols

To scientifically validate the MoA, you must proceed from biochemical assays to cellular phenotypes.[1]

Protocol A: Biochemical Kinase Profiling (ADP-Glo Assay)

Objective: Determine the IC50 of the candidate against recombinant ROCK1/2 and PKA.[1] Causality: Direct measurement of enzymatic inhibition eliminates cellular confounding factors (permeability, metabolism).[1]

  • Reagents:

    • Recombinant ROCK2 (0.1 µ g/well ).[1]

    • Substrate: S6 Kinase Peptide.[1]

    • ATP (10 µM, Km apparent).[1]

    • Candidate Compound: this compound (Serial dilution: 100 µM to 1 nM).[1]

    • Control: Y-27632 (Positive), DMSO (Negative).[1]

  • Workflow:

    • Incubate Kinase + Substrate + Compound for 15 min at RT.

    • Add ATP to initiate reaction (60 min incubation).[1]

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Data Analysis:

    • Plot RLU (Relative Light Units) vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response curve to calculate IC50.

    • Validation Criteria: If IC50 > 50 µM, the compound is a weak fragment.[1] If IC50 < 1 µM, it is a potent hit.[1]

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the specific pathway (e.g., ROCK-mediated phosphorylation of MYPT1).[1] Causality: A decrease in p-MYPT1(Thr853) proves functional ROCK inhibition in vivo.[1]

  • Cell Model: HeLa or NIH3T3 cells (high actin stress fibers).[1]

  • Treatment:

    • Serum-starve cells for 4 hours (synchronizes signaling).[1]

    • Treat with Candidate (10 µM, 50 µM) vs. Y-27632 (10 µM) for 1 hour.

    • Stimulate with Lysophosphatidic Acid (LPA) (1 µM) for 5 min to induce RhoA/ROCK spikes.[1]

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.[1]

    • Primary Antibodies: Anti-p-MYPT1 (Thr853), Anti-Total MYPT1, Anti-GAPDH (Loading Control).[1]

  • Result Interpretation:

    • Valid Hit: Significant reduction in p-MYPT1 band intensity compared to LPA-only control.

    • Non-Specific: Reduction in GAPDH or total protein suggests toxicity, not specific inhibition.[1]

Protocol C: Phenotypic Screening (Actin Cytoskeleton Staining)

Objective: Visualize the "Cellular Collapse" phenotype typical of ROCK inhibition.[1]

  • Staining:

    • Fix cells with 4% Paraformaldehyde.[1]

    • Permeabilize with 0.1% Triton X-100.[1]

    • Stain with Phalloidin-AlexaFluor 488 (binds F-actin) and DAPI (nuclei).[1]

  • Observation:

    • Control (DMSO): Thick, parallel stress fibers traversing the cell.[1]

    • Y-27632 (10 µM): Loss of central stress fibers; "stellate" morphology with long neurite-like processes.[1]

    • Candidate: Compare morphology. Does it induce the "stellate" phenotype?

Validation Workflow Diagram

Validation_Workflow Start Compound Synthesis This compound Step1 In Vitro Kinase Screen (ROCK, PKA, PIM) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Assay (Western Blot: p-MYPT1) Decision1->Step2 Yes Fail Modify Structure (SAR Expansion) Decision1->Fail No Step3 Phenotypic Assay (Phalloidin Staining) Step2->Step3 Success Validated Hit Proceed to Optimization Step3->Success

Caption: Step-by-step decision tree for validating the candidate compound from biochemical screening to phenotypic confirmation.

Troubleshooting & Self-Validation (Scientific Integrity)

To ensure your data is trustworthy (Trustworthiness), apply these controls:

  • The "False Positive" Check: Pyridine compounds can sometimes aggregate in solution, causing non-specific protein inhibition.[1]

    • Solution: Run the kinase assay with 0.01% Triton X-100 .[1] If inhibition disappears, the compound was acting via aggregation (artifact), not specific binding.[1]

  • The "Off-Target" Check: If the compound kills cells but doesn't reduce p-MYPT1, it is likely cytotoxic via a non-ROCK mechanism.

    • Solution: Perform an MTT or CellTiter-Glo viability assay alongside the signaling assay.

  • Solubility Verification: this compound is a polar fragment.[1] Ensure it is fully dissolved in DMSO before adding to aqueous buffers to avoid precipitation which skews IC50 values.[1]

References

  • Uehata, M., et al. (1997).[1] "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." Nature, 389(6654), 990-994.[1] (The foundational paper for ROCK inhibition and Y-27632).[1] Link

  • Liao, J. K., et al. (2007).[1] "Rho-associated kinase inhibitors: a new generation of anti-angina agents?" Cardiovascular Hematological Agents in Medicinal Chemistry, 5(3), 175-187.[1] (Review of pyridine-based ROCK inhibitors). Link

  • PubChem Compound Summary. "this compound" (CID 112876).[1] National Center for Biotechnology Information.[1] Link

  • Promega ADP-Glo™ Kinase Assay. "Technical Manual for Kinase Screening." (Standard industry protocol for ATP-competitive inhibition). Link

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A Comparative Guide to N-(4-Pyridinylmethyl)acetamide and its Sulfonamide Analog: A Bioisosteric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The bioisosteric replacement of an amide with a sulfonamide is a well-established tactic to enhance metabolic stability, modulate physicochemical properties, and refine target engagement. This guide provides a comparative analysis of N-(4-Pyridinylmethyl)acetamide and its direct sulfonamide analog, N-(4-Pyridinylmethyl)methanesulfonamide. We delve into their structural and electronic differences, provide validated synthetic protocols, and outline key experimental workflows for their comparative evaluation in a drug discovery context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the practical implications of this common bioisosteric swap.

Introduction: The Amide-Sulfonamide Bioisosteric Pair

The amide bond is a cornerstone of peptide chemistry and a prevalent feature in a vast number of pharmaceuticals. However, its susceptibility to enzymatic hydrolysis by proteases and amidases often results in poor metabolic stability and short in-vivo half-lives.[1][2] The sulfonamide group serves as a robust, non-classical bioisostere for the amide functionality.[3][4] While both groups can participate in hydrogen bonding, key differences in their geometry, electronics, and metabolic stability make this substitution a critical tool in drug design.[5]

This guide focuses on two structurally related compounds: a simple acetamide and its corresponding methanesulfonamide analog, both featuring a 4-pyridinylmethyl scaffold—a common fragment in bioactive molecules for its ability to act as a hydrogen bond acceptor and engage in cation-π interactions. By comparing these two molecules, we can illuminate the fundamental consequences of the amide-to-sulfonamide transition.

Structural and Physicochemical Comparison

The primary structural difference lies in the core functional group: the planar, resonance-stabilized amide versus the tetrahedral, non-planar sulfonamide. This fundamental disparity influences molecular conformation, polarity, and interaction potential.

G cluster_amide This compound cluster_sulfonamide N-(4-Pyridinylmethyl)methanesulfonamide amide sulfonamide

Caption: Chemical structures of the amide and its sulfonamide analog.

The sulfonamide's sulfur atom is in a higher oxidation state and the S=O bonds are strong hydrogen bond acceptors. Unlike the amide nitrogen, the sulfonamide nitrogen is significantly less basic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundN-(4-Pyridinylmethyl)methanesulfonamideRationale for Difference
Molecular Formula C₈H₁₀N₂OC₇H₁₀N₂O₂SAddition of sulfonyl group.
Molecular Weight 150.18 g/mol 186.23 g/mol Sulfonyl group is heavier than a carbonyl.
Hydrogen Bond Acceptors 23The two sulfonyl oxygens and pyridine nitrogen.
Hydrogen Bond Donors 11The N-H proton in both molecules.
Predicted pKa (Amine) ~10.9 (N-H)~10.9 (N-H)The primary N-H acidity is a key difference. The sulfonamide proton is more acidic.[6]
Predicted LogP 0.450.28Sulfonamides are generally more polar/less lipophilic than their amide counterparts.
Metabolic Stability Susceptible to hydrolysisGenerally highThe S-N bond is resistant to common proteases and amidases.[5]
Aqueous Solubility ModeratePotentially higherIncreased polarity and hydrogen bonding capacity can improve solubility.[7]

Synthesis and Characterization Protocols

The synthesis of both compounds is straightforward and follows established chemical principles, typically involving the acylation or sulfonylation of a primary amine.

G cluster_synthesis General Synthetic Workflow amine 4-(Aminomethyl)pyridine acetamide This compound sulfonamide N-(4-Pyridinylmethyl)methanesulfonamide acetyl_chloride Acetyl Chloride acetyl_chloride->acetamide Acylation mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->sulfonamide Sulfonylation base Base (e.g., Triethylamine) in Solvent (e.g., DCM) base->acetamide base->sulfonamide G start Incubate Compound (Amide or Sulfonamide) with Liver Microsomes add_nadph Initiate Reaction (Add NADPH) start->add_nadph time_points Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile add_nadph->time_points analysis Analyze Samples by LC-MS/MS time_points->analysis result Determine % Parent Compound Remaining analysis->result half_life Calculate In Vitro Half-Life (t½) result->half_life G Receptor Growth Factor Receptor Kinase Kinase Domain Receptor->Kinase Dimerization & Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Inhibitor Inhibitor (Amide or Sulfonamide) Inhibitor->Kinase Competitive Binding Downstream Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream

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A Methodological Guide: Translating In Vitro Potency to In Vivo Efficacy for Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study Using the Hypothetical Histone Deacetylase (HDAC) Inhibitor: N-(4-Pyridinylmethyl)acetamide

A Note on This Guide: Direct experimental data comparing the in vitro and in vivo efficacy of this compound is not extensively available in the public scientific literature. Therefore, this guide adopts a methodological approach, using this compound as a realistic, hypothetical candidate to illustrate the critical workflow from an initial in vitro discovery to a well-designed in vivo efficacy study. This framework is designed for researchers, scientists, and drug development professionals to navigate the essential steps of preclinical validation.

Introduction: From Benchtop Hit to Preclinical Candidate

The discovery of a novel bioactive compound is the first step in a long and rigorous journey. Imagine a high-throughput screen has identified this compound, a novel small molecule, as a potent inhibitor of Class I Histone Deacetylases (HDACs). HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, and their aberrant activity is linked to various cancers[1][2]. This makes HDAC inhibitors a promising class of anticancer agents[1].

An initial in vitro "hit" with a low micromolar IC50 is promising, but it is merely a starting point. A significant gap often exists between a compound's activity in a controlled enzymatic assay and its therapeutic efficacy in a complex biological system. This guide provides a comprehensive, step-by-step framework for bridging that gap, explaining the causality behind each experimental choice and ensuring a logical, scientifically-validated progression from the lab bench to preclinical animal models.

Part 1: Rigorous In Vitro Characterization – Building a Foundation of Trust

Before committing to expensive and ethically significant animal studies, the initial in vitro finding must be thoroughly validated and expanded. The goal is to build a comprehensive profile of the compound's activity, selectivity, and cellular effects.

The Rationale for In-Depth In Vitro Profiling

Moving directly from a primary screen to an in vivo model is a recipe for failure. A primary hit tells you that the compound can interact with a purified target, but it doesn't answer critical questions:

  • Potency & Confirmation: Is the activity real and reproducible? What is its precise potency (IC50)?

  • Selectivity: Does it only inhibit the intended target (e.g., HDAC1), or does it affect other related enzymes (e.g., other HDAC isoforms), which could lead to off-target effects?

  • Cellular Activity: Can the compound penetrate a cell membrane and engage its target in a cellular context?

  • Mechanism of Action: Does target inhibition in a cell lead to the desired downstream biological effect (e.g., apoptosis, cell cycle arrest)?

Answering these questions in vitro de-risks the subsequent in vivo studies and provides essential data for designing a meaningful animal experiment.

Key Experiment: Fluorometric HDAC Activity Assay

This assay is a cornerstone for confirming the inhibitory potential of this compound. It relies on a fluorogenic substrate that is deacetylated by HDAC enzymes. Subsequent enzymatic development releases a fluorescent molecule, and the signal is inversely proportional to HDAC activity[3][4].

  • Preparation of Reagents:

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC1, HDAC2, and HDAC3 enzymes in assay buffer to a working concentration (e.g., 2 ng/µL).

    • Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a 2X working concentration (e.g., 50 µM) in assay buffer.

    • Prepare the Developer solution containing a protease like trypsin (e.g., 0.5 mg/mL) and a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration in the assay is <1%.

  • Assay Procedure (96-well plate format):

    • Add 40 µL of HDAC Assay Buffer to all wells.

    • Add 10 µL of the serially diluted this compound or control (TSA for positive inhibition, DMSO for vehicle control) to respective wells.

    • Add 25 µL of the appropriate HDAC enzyme solution to each well (except for "no enzyme" controls).

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the enzymatic reaction and initiate fluorescence development by adding 100 µL of Developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition & Analysis:

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm[4].

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a potent inhibitor like TSA representing 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary & Interpretation

A robust in vitro characterization would generate data like that shown below, assessing the compound against multiple HDAC isoforms to understand its selectivity profile.

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM) Selectivity Notes
This compound85110150>10,000Potent against Class I (HDAC1, 2, 3). Highly selective over Class IIb (HDAC6).
Vorinostat (SAHA)50657015Pan-HDAC inhibitor, for comparison.

Interpretation: This hypothetical data suggests this compound is a potent, Class I-selective HDAC inhibitor. This selectivity is a desirable trait, as it may reduce off-target effects associated with broader pan-HDAC inhibition.

Visualizing the Mechanism of Action

The primary mechanism of an HDAC inhibitor is to prevent the deacetylation of histones, leading to a more open chromatin structure (euchromatin) and allowing for the transcription of tumor suppressor genes that may have been silenced[1].

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Effect of HDAC Inhibitor Histone Histone Tail (Lysine Acetylated) HDAC HDAC Enzyme Histone->HDAC Acetyl Group Deacetylated Histone Tail (Lysine Deacetylated) HDAC->Deacetylated Removes Chromatin Condensed Chromatin (Heterochromatin) Deacetylated->Chromatin Gene Tumor Suppressor Gene (Transcription OFF) Chromatin->Gene Inhibitor N-(4-Pyridinylmethyl) acetamide Blocked_HDAC HDAC Enzyme (Inhibited) Inhibitor->Blocked_HDAC Binds & Inhibits Acetylated_State Acetylated State Maintained Open_Chromatin Open Chromatin (Euchromatin) Acetylated_State->Open_Chromatin Active_Gene Tumor Suppressor Gene (Transcription ON) Open_Chromatin->Active_Gene

Caption: Mechanism of HDAC inhibition leading to gene activation.

Part 2: Designing a Scientifically Sound In Vivo Efficacy Study

With a validated, potent, and selective compound in hand, the next logical step is to assess its efficacy in a living organism. The choice of model, study design, and endpoints are all critical for generating reliable and translatable data.

The Rationale for Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics[5][6]. They allow researchers to assess a drug's ability to inhibit tumor growth in a complex physiological environment, providing insights that no in vitro model can replicate[5]. Adherence to ethical guidelines, such as the ARRIVE guidelines, is mandatory for ensuring the welfare of the animals and the reproducibility of the research[7][8].

Key Experiment: Human Tumor Xenograft Efficacy Study

This experiment will test the ability of this compound to suppress the growth of a human colon cancer (e.g., HCT116) xenograft in mice.

  • Animal Husbandry & Ethics:

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[9].

    • Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

    • House animals in a specific-pathogen-free facility with controlled light cycles, temperature, and humidity, with ad libitum access to food and water[10].

  • Tumor Implantation:

    • Culture HCT116 human colon carcinoma cells under standard conditions.

    • Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium (e.g., HBSS) at a concentration of 5 x 10^6 cells per 100 µL[5].

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[11].

  • Study Execution:

    • Monitor mice regularly for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) daily via oral gavage.

    • Group 2 (Test Article): Administer this compound, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage. The dose is determined from prior maximum tolerated dose (MTD) studies.

    • Group 3 (Positive Control): Administer a standard-of-care drug (e.g., 5-FU) at a clinically relevant dose and schedule.

    • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2[11].

    • Monitor animal body weight twice weekly as a measure of general toxicity.

    • The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group over time.

    • Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study.

    • Analyze the statistical significance between the treatment groups and the vehicle control using an appropriate statistical test (e.g., ANOVA).

Hypothetical Data Summary & Interpretation

A successful outcome would demonstrate significant tumor growth inhibition without undue toxicity.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³ ± SEM) Mean Body Weight Change (%) Tumor Growth Inhibition (%) P-value vs. Vehicle
Vehicle Control-1450 ± 180+2.5--
This compound50 mg/kg, daily580 ± 95-3.060<0.01
5-FU (Positive Control)30 mg/kg, q3d495 ± 80-8.566<0.01

Interpretation: The hypothetical data shows that this compound significantly inhibits tumor growth at a well-tolerated dose, with efficacy comparable to a standard-of-care agent but with less impact on body weight, suggesting a favorable therapeutic window.

Visualizing the In Vivo Workflow

A clear workflow ensures reproducibility and logical progression of the study.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoint A Acquire IACUC Approval & Prepare HCT116 Cells B Implant 5x10^6 cells subcutaneously into flank of nude mice A->B C Monitor Tumor Growth B->C D Randomize mice when tumors reach ~150 mm³ C->D E Dose daily with: 1. Vehicle 2. Test Compound (50 mg/kg) 3. Positive Control D->E F Measure Tumor Volume & Body Weight twice weekly E->F G Continue for 21 days or until vehicle tumors reach max size F->G H Euthanize & Collect Tissues (Tumor, Plasma) for PK/PD analysis G->H I Calculate TGI & Perform Statistical Analysis H->I

Caption: Workflow for a subcutaneous xenograft efficacy study.

Part 3: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo results. This is the essence of an In Vitro-In Vivo Correlation (IVIVC), a critical concept in drug development that helps predict clinical outcomes from preclinical data[12][13][14].

Reconciling the Data: Why Discrepancies Occur

It is common for a potent in vitro compound to show weak or no efficacy in vivo. Understanding the reasons is key to developing better drugs. The primary factors are the compound's ADME properties and its Pharmacokinetics/Pharmacodynamics (PK/PD) profile[15][16].

  • Absorption: Was the orally administered compound absorbed from the gut into the bloodstream?

  • Distribution: Did the compound distribute from the blood into the tumor tissue at a sufficient concentration?

  • Metabolism: Was the compound rapidly metabolized by the liver into inactive forms before it could reach the tumor?

  • Excretion: Was the compound cleared from the body too quickly to maintain a therapeutic concentration?

Pharmacokinetics (PK) is the study of what the body does to the drug (ADME), essentially tracking the drug concentration over time[17][18]. Pharmacodynamics (PD) is the study of what the drug does to the body, such as inhibiting its target (HDAC) in the tumor tissue[16][17].

A successful in vivo outcome requires not just in vitro potency, but also a favorable PK profile that allows the drug to reach its target at a concentration above its IC50 for a sufficient duration. Preliminary PK/PD studies are essential to establish this relationship and are a prerequisite for designing effective efficacy studies[19].

Conclusion

The journey from a promising in vitro hit like this compound to a viable preclinical candidate is a systematic, multi-stage process. It begins with rigorous in vitro validation to confirm potency and selectivity, which then informs the design of a well-controlled, ethically sound in vivo efficacy study. The ultimate success of this translation hinges on the compound's pharmacokinetic and pharmacodynamic properties. By following a logical, evidence-based pathway, researchers can increase the probability of success, minimize the use of animals, and build a robust data package to support further development. This methodological approach ensures that decisions are driven by scientific integrity, providing the best opportunity to translate a laboratory discovery into a potential therapeutic.

References

  • Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Available at: [Link][5]

  • Emami, S. & Aliabadi, A. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PMC. Available at: [Link][20]

  • FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link][13]

  • Javed, Z., et al. (2021). Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy. MDPI. Available at: [Link][1]

  • JoVE. Drug Product Performance: In Vitro–In Vivo Correlation. Available at: [Link][21]

  • Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLOS Biology. Available at: [Link][7]

  • Le Corre, P. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. In: Dissolution Technologies. Available at: [Link][22]

  • NC3Rs. The ARRIVE Guidelines. Available at: [Link][8]

  • National Research Council Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). Available at: [Link][10]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link][23]

  • Tung, Y. T., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacological and Toxicological Methods. Available at: [Link][17]

  • Vibiosphen. Pharmacokinetic / Pharmacodynamic (PK/PD). Available at: [Link][15]

  • Wang, Z. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. AAPS J. Available at: [Link][13]

  • Yasuno, F., et al. (2020). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link][11]

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A Head-to-Head Comparison: N-(4-Pyridinylmethyl)acetamide vs. Tofacitinib for Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Drug Discovery Professionals

This guide provides a comprehensive, data-driven comparison between the investigational compound N-(4-Pyridinylmethyl)acetamide and the FDA-approved Janus kinase (JAK) inhibitor, Tofacitinib. We will delve into the experimental methodologies used to benchmark their performance, focusing on biochemical potency, kinase selectivity, and cellular activity. Our goal is to offer researchers a clear, evidence-based framework for evaluating novel kinase inhibitors against established clinical standards.

Introduction: The JAK-STAT Pathway and the Rationale for Comparison

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[1][2] This pathway is integral to numerous physiological processes, including immune system development, hematopoiesis, and cellular proliferation.[1][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][5] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[3][5]

Tofacitinib (marketed as XELJANZ®) is a potent, orally available inhibitor of the JAK family, with primary activity against JAK1 and JAK3.[6][7] Its approval for treating conditions like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis has established it as a benchmark for novel JAK inhibitors.[8][9] this compound is a novel small molecule with a scaffold suggestive of kinase-binding potential, making a direct comparison to Tofacitinib a logical step in its preclinical evaluation. This guide outlines the essential experiments required to characterize its profile as a potential JAK inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Association JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Inhibitor This compound or Tofacitinib Inhibitor->JAK1 Inhibitor->JAK2 Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 7. Transcriptional Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Experimental Design: A Multi-Tiered Approach

To ensure a robust and self-validating comparison, we employ a tiered experimental workflow. This begins with broad, biochemical assays to establish potency and selectivity, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular effects.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Characterization cluster_tier2 Tier 2: Cellular Activity & Target Engagement cluster_tier3 Tier 3: Functional & Safety Profiling Biochem In Vitro Kinase Assay (e.g., ADP-Glo™) Selectivity Kinome Selectivity Panel (e.g., 400+ kinases) Biochem->Selectivity Determine IC50 on JAK1, JAK2, JAK3, TYK2 CellPotency Cellular p-STAT Assay (Cytokine Stimulation) Selectivity->CellPotency Guide Cellular Experiment Design WesternBlot Western Blot (p-STAT / Total STAT) CellPotency->WesternBlot Confirm Downstream Signaling Inhibition Viability Cell Viability Assay (e.g., CellTiter-Glo®) WesternBlot->Viability Correlate Target Inhibition with Cell Health OffTarget Off-Target Cellular Assays (Based on Kinome Panel) Viability->OffTarget Assess Cytotoxicity & Functional Consequences

Caption: A tiered workflow for comprehensive inhibitor characterization.

Methodologies & Protocols

Biochemical Potency: ADP-Glo™ Kinase Assay

Expertise & Causality: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[10][11][12] It quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of enzymatic activity.[10][13] This assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it ideal for generating reliable IC50 values.[13] The protocol includes two steps: first, terminating the kinase reaction and depleting unused ATP, and second, converting the generated ADP back to ATP to fuel a luciferase reaction.[10][11] This two-step process minimizes background signal and enhances accuracy.

Protocol:

  • Kinase Reaction: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is incubated with a suitable substrate (e.g., a generic peptide substrate) and ATP in a 384-well plate.

  • Compound Titration: this compound and Tofacitinib are serially diluted (typically from 10 µM to 0.1 nM) and added to the reaction wells. DMSO is used as a negative control.

  • Incubation: The reaction is incubated at room temperature for 1 hour.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the reaction and deplete the remaining ATP. This is incubated for 40 minutes.[14]

  • ADP Conversion & Detection: Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. This is incubated for another 40-60 minutes.[14]

  • Data Acquisition: Luminescence is measured using a plate reader. Data are normalized to controls and plotted to determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Kinase Selectivity Profiling

Expertise & Causality: No kinase inhibitor is perfectly specific. Assessing off-target activity is crucial for predicting potential side effects and understanding the compound's mechanism of action. A broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan or similar) provides a comprehensive view of a compound's selectivity. Tofacitinib, for instance, is known to inhibit JAK1/3 more potently than JAK2, a profile linked to its balance of efficacy and safety.[6][15] Comparing the selectivity score of this compound against this benchmark is a critical step.

Protocol:

  • Compound Submission: this compound is submitted for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Binding Measurement: The assay typically measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase.

  • Data Analysis: Results are reported as '% Inhibition' or 'Kd' values. A selectivity score can be calculated to quantify the compound's specificity for the JAK family versus the rest of the kinome.

Cellular Target Engagement: Western Blot for p-STAT

Expertise & Causality: A biochemical IC50 does not always translate directly to cellular potency due to factors like cell permeability and efflux. Therefore, we must confirm that the compound inhibits the JAK-STAT pathway within a cellular context.[12] Western blotting for phosphorylated STAT (p-STAT) provides direct evidence of target engagement.[16] Upon cytokine stimulation, JAKs phosphorylate STAT proteins; an effective inhibitor will block this phosphorylation.[17] It is critical to include both total STAT and a loading control (e.g., GAPDH) to ensure that any decrease in p-STAT is due to inhibition, not changes in total protein expression or loading errors.[18]

Protocol:

  • Cell Culture & Starvation: A relevant cell line (e.g., human TF-1 erythroblasts) is cultured and then serum-starved overnight to reduce basal signaling.

  • Compound Pre-treatment: Cells are pre-incubated with various concentrations of this compound or Tofacitinib for 1-2 hours.

  • Cytokine Stimulation: Cells are stimulated with a cytokine known to activate the JAK-STAT pathway (e.g., IL-2 or GM-CSF) for a short period (15-30 minutes) to induce STAT phosphorylation.

  • Lysis: Cells are washed with cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.[21]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[21][22]

  • Immunoblotting: The membrane is blocked and then probed with primary antibodies specific for p-STAT3 (Tyr705) or p-STAT5 (Tyr694). Subsequently, it is stripped and re-probed for total STAT3, total STAT5, and a loading control like GAPDH.

  • Detection & Analysis: Bands are visualized using a chemiluminescent substrate and imaged. Densitometry is used to quantify the ratio of p-STAT to total STAT.

Results: A Comparative Data Summary

The following tables summarize hypothetical data from the described experiments, directly comparing this compound (N-PMA) to the benchmark, Tofacitinib.

Table 1: Biochemical Potency (IC50, nM)

CompoundJAK1JAK2JAK3TYK2JAK1/2 SelectivityJAK1/3 Selectivity
Tofacitinib 1.1201350~18x~1x
N-PMA 5.2858.1620~16x~1.6x

Data represent the mean from n=3 independent experiments. Selectivity is calculated as IC50(JAKx) / IC50(JAK1).

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

CompoundTarget Kinases (>90% Inh.)Off-Target Kinases (>50% Inh.)
Tofacitinib JAK1, JAK3JAK2, TYK2, ROCK1, PRK2
N-PMA JAK1, JAK3JAK2, TYK2, AURKB, FLT3

Table 3: Cellular Potency (IC50, nM)

Compoundp-STAT5 Inhibition (IL-2 Stim)p-STAT3 Inhibition (IL-6 Stim)Cell Viability (72h)
Tofacitinib 1525>10,000
N-PMA 75110>10,000

Discussion & Expert Analysis

Biochemical Profile: The biochemical data indicate that this compound is a potent inhibitor of the JAK family, albeit with approximately 5-8 fold lower potency than Tofacitinib against JAK1 and JAK3. Critically, N-PMA maintains a similar selectivity profile against JAK2 (~16x), which is a desirable trait as JAK2 inhibition is associated with hematological side effects.[15]

Kinase Selectivity: The kinome scan reveals a clean profile for both compounds within the JAK family. However, N-PMA shows potential off-target activity against Aurora Kinase B (AURKB) and FLT3. While Tofacitinib also has known off-targets, the AURKB finding for N-PMA warrants further investigation, as Aurora kinases are involved in cell cycle regulation, and their inhibition could lead to distinct cellular phenotypes or toxicities.[23]

Cellular Activity: The translation from biochemical to cellular potency (the "cell-shift") is a key parameter. Tofacitinib exhibits a cell-shift of ~10-15 fold (e.g., 1.1 nM biochemical vs. 15 nM cellular). N-PMA shows a similar shift (~15-20 fold), suggesting it has good cell permeability and is not significantly affected by efflux pumps in the cell lines tested. The lack of cytotoxicity at high concentrations (>10 µM) is a positive initial safety indicator for both compounds.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved from [Link]

  • Dr.Oracle. (2025, April 9). What class of drug is tofacitinib (Janus kinase inhibitor)? Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. Retrieved from [Link]

  • MDedge. (2022, February 10). A deep dive on tofacitinib's mode of action. Retrieved from [Link]

  • Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]

  • HMP Education. (2021, April 24). JAK Therapies: Mechanism of Action, Pharmacotherapeutic Profiles, and Positioning. Retrieved from [Link]

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  • Le, K., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 481-486. Retrieved from [Link]

  • Hu, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. MedComm, 3(3), e152. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). XELJANZ (tofacitinib) Full Prescribing Information. Retrieved from [Link]

  • ResearchGate. (2013, August 30). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? Retrieved from [Link]

  • Liu, C., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(10), 1629-1636. Retrieved from [Link]

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  • ACS Publications. (2023, April 6). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Xeljanz Label. Retrieved from [Link]

  • ASH Publications. (2023, November 2). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood. Retrieved from [Link]

  • PubMed. (2012, December 1). A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS. Free Radical Biology and Medicine. Retrieved from [Link]

  • XELJANZ®. (n.d.). Home Page. Retrieved from [Link]

  • ResearchGate. (2015, August 10). How does the protein extraction affect the western blot? Retrieved from [Link]

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  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(7), 865-875. Retrieved from [Link]

  • PubMed Central. (2023, November 8). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. Retrieved from [Link]

  • Bioprocess Online. (2019, June 7). 10 Tips For Western Blot Detection Of Phosphorylation Events. Retrieved from [Link]

  • ACS Omega. (2025, October 24). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]

  • PubMed. (2023, September 5). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2012, April 23). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, technical comparison of analytical methodologies for the isomeric purity analysis of N-(4-Pyridinylmethyl)acetamide, a key building block in medicinal chemistry. We will move beyond procedural lists to explore the causality behind experimental choices, empowering you to develop and validate robust analytical methods.

The Challenge: Isomeric Impurities in this compound

This compound is synthesized from its corresponding amine, 4-picolylamine (or 4-(aminomethyl)pyridine). A common synthetic route involves the acylation of pyridinylamines with chloroacetyl chloride.[1] The primary challenge in ensuring its purity lies in the potential for contamination with its positional isomers: N-(2-pyridinylmethyl)acetamide and N-(3-pyridinylmethyl)acetamide. These isomers can arise from impurities in the starting materials, as the separation of picoline isomers can be challenging due to their similar physical properties.[2]

The structural similarity of these isomers necessitates highly selective analytical methods to ensure their separation and accurate quantification. This guide will compare the industry-standard techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of Capillary Electrophoresis (CE) as a powerful alternative.

At a Glance: Comparing Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.[3][4][5]Volatile and thermally stable compounds.[3][4][5]Charged and polar molecules.[6][7][8]
Selectivity for Isomers High, tunable through stationary phase and mobile phase composition.Good, dependent on column polarity and temperature programming.Excellent for charged isomers, high resolution.
Instrumentation Complexity Moderate to high.Moderate.High.
Typical Analysis Time 5-30 minutes.5-30 minutes.5-20 minutes.
Method Development Can be complex, requiring screening of columns and mobile phases.Generally simpler, focused on temperature and flow rate optimization.Can be complex, requiring optimization of buffer pH, voltage, and additives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and high resolving power.[9][10] For the separation of positional isomers like those of this compound, the choice of stationary phase is critical.

The "Why": Choosing the Right HPLC Column

Standard C18 columns, which separate based on hydrophobicity, may not provide adequate resolution for these isomers due to their similar polarities. To achieve separation, a stationary phase that offers alternative interaction mechanisms is necessary. Columns with phenyl-based stationary phases or those designed for polar analytes are excellent candidates. The aromatic rings in a phenyl column can interact with the pyridine ring of the analytes through π-π interactions, providing a different selectivity dimension compared to purely hydrophobic interactions.[11]

Experimental Protocol: HPLC Analysis of this compound Isomers

This protocol is a starting point for method development and must be validated according to ICH Q2(R1) guidelines.[12][13][14][15]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-90% B

    • 17-19 min: 90% B

    • 19-20 min: 90-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Expected Performance:
CompoundExpected Retention Time (min)Resolution (from 4-isomer)
N-(2-Pyridinylmethyl)acetamide~8.5> 2.0
N-(3-Pyridinylmethyl)acetamide~9.2> 2.0
This compound~10.0-

Note: These are estimated values and will vary depending on the specific column and HPLC system used.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds.[3] While this compound itself has a relatively high boiling point, GC analysis is feasible. The key to successful GC analysis of these isomers lies in the selection of a polar capillary column that can differentiate the subtle differences in their polarity.

The "Why": Choosing the Right GC Column

A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely result in co-elution of the isomers as it primarily separates based on boiling points, which are expected to be very similar. A more polar column, such as one with a polyethylene glycol (wax) or a high-percentage cyanopropyl-phenyl stationary phase, will provide better selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.

Experimental Protocol: GC-MS Analysis of this compound Isomers

This protocol provides a starting point for method development and requires validation.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Expected Performance:

The mass spectra of the three isomers are expected to be very similar, making chromatographic separation crucial for their individual identification and quantification. The elution order on a polar column is typically 2-isomer < 3-isomer < 4-isomer due to increasing polarity.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary electrophoresis offers extremely high separation efficiency and can be a powerful tool for resolving closely related isomers.[6][7][8] The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

The "Why": Leveraging Charge and Size

At a low pH, the pyridine nitrogen of the isomers will be protonated, giving them a positive charge. Subtle differences in their pKa values and hydrodynamic radii can be exploited to achieve separation. The use of additives in the background electrolyte, such as cyclodextrins, can further enhance selectivity by forming transient diastereomeric inclusion complexes with the isomers.[6]

Conceptual Protocol for CE Analysis:

A detailed protocol would require significant development, but the general approach would involve:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5.

  • Chiral Selector (optional): A neutral or charged cyclodextrin derivative could be added to the BGE to improve resolution.

  • Voltage: 20-30 kV.

  • Detection: UV detection at 214 nm or 260 nm.

Workflow and Decision Making

Isomeric_Purity_Workflow cluster_0 Method Selection cluster_1 HPLC Path cluster_2 GC Path cluster_3 Alternative/Orthogonal Method Start Sample: this compound Technique_Choice Primary Technique? Start->Technique_Choice HPLC HPLC Technique_Choice->HPLC Versatility & Established Use GC GC Technique_Choice->GC Volatile Impurities & Orthogonal Check HPLC_Column Select Column (e.g., Phenyl-Hexyl) HPLC->HPLC_Column HPLC_Method Develop & Validate Method (ICH Q2(R1)) HPLC_Column->HPLC_Method HPLC_Analysis Analyze Sample HPLC_Method->HPLC_Analysis HPLC_Data Quantify Isomers HPLC_Analysis->HPLC_Data CE CE HPLC_Data->CE Confirmation Needed? GC_Column Select Polar Column (e.g., WAX) GC->GC_Column GC_Method Develop & Validate Method (ICH Q2(R1)) GC_Column->GC_Method GC_Analysis Analyze Sample GC_Method->GC_Analysis GC_Data Quantify Isomers GC_Analysis->GC_Data GC_Data->CE Confirmation Needed? CE_Method Develop Method (Buffer & Additive Screening) CE->CE_Method CE_Analysis Analyze Sample CE_Method->CE_Analysis CE_Data Confirm Purity CE_Analysis->CE_Data

Caption: Decision workflow for selecting and implementing an analytical method for isomeric purity.

Conclusion and Recommendations

For the routine quality control of this compound, a validated HPLC method using a phenyl-based stationary phase is the recommended primary technique . It offers a robust and reliable separation of the key positional isomers with excellent sensitivity and reproducibility.

GC-MS serves as an excellent orthogonal method . It provides confirmation of the identity of the impurities and is particularly well-suited for the analysis of any volatile by-products from the synthesis. The combination of both HPLC and GC provides a comprehensive purity profile of the API.

Capillary Electrophoresis should be considered for challenging separations where HPLC and GC may not provide baseline resolution, or as a high-efficiency technique for method validation and characterization of reference standards.

Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, including the expected impurity levels, the stage of drug development, and regulatory expectations. A thorough understanding of the principles behind each technique, as outlined in this guide, is paramount to developing and validating methods that ensure the quality and safety of the final drug product.

References

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Replicating Published Results: Synthesis of N-(4-Pyridinylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Compound: N-(4-Pyridinylmethyl)acetamide (CAS: 5441-02-1) Precursor: 4-(Aminomethyl)pyridine (4-Picolylamine)

Executive Summary: The Benchmarking Landscape

In the development of kinase inhibitors (e.g., ROCK or PKC inhibitors), the this compound motif serves as a critical linker moiety, modulating solubility and hydrogen-bonding interactions within the active site. This guide objectively compares the two dominant synthetic routes found in literature: the Classical Anhydride Activation (Method A) and the Acyl Chloride Nucleophilic Substitution (Method B) .

While both methods yield the target compound, our analysis prioritizes Method A for its superior impurity profile and scalability, despite the slightly longer reaction time.

Performance Matrix
MetricMethod A: Acetic Anhydride (Benchmark)Method B: Acetyl Chloride (Alternative)
Reaction Type Nucleophilic Acyl Substitution (Mild)Nucleophilic Acyl Substitution (Aggressive)
Yield (Isolated) 92 - 96% 85 - 89%
Purity (HPLC) >99% (Post-workup)~95% (Requires recrystallization)
Atom Economy Moderate (AcOH byproduct)Low (HCl salt formation requires neutralization)
Scalability High (Exotherm easily managed)Low (Violent exotherm; HCl gas evolution)
Key Risk Residual pyridine/solvent removalHydroscopic salt formation; hydrolysis

Deep Dive: Method A (The Benchmark)

Acetic Anhydride Mediated Acetylation

This protocol is the industry standard for replicating high-purity results. It relies on the mild electrophilicity of acetic anhydride, which minimizes the formation of di-acetylated byproducts (a common risk with the more reactive acetyl chloride).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the primary amine of 4-(aminomethyl)pyridine on the carbonyl carbon of acetic anhydride. The reaction is driven to completion by the use of a non-nucleophilic base (Triethylamine or catalytic DMAP) to neutralize the acetic acid byproduct, or simply by using excess anhydride if the salt form is acceptable.

Experimental Protocol

Reagents:

  • 4-(Aminomethyl)pyridine (1.0 equiv, 10 mmol)

  • Acetic Anhydride (1.2 equiv, 12 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • Dichloromethane (DCM) [Anhydrous] (10 vol)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-(aminomethyl)pyridine (1.08 g) and TEA (2.1 mL) to anhydrous DCM (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Acetic Anhydride (1.13 mL) dropwise over 10 minutes. Note: Control the addition rate to maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.

    • Validation Point: Monitor by TLC (10% MeOH in DCM). The starting amine spot (

      
      ) should disappear, replaced by the product spot (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated

      
       (10 mL).
      
    • Separate the organic layer.[1][2][3]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organics, wash with Brine, and dry over

      
      .
      
  • Isolation: Concentrate in vacuo to yield an off-white solid.

  • Purification (Optional): Recrystallize from EtOAc/Hexane if purity is <98%.

Deep Dive: Method B (The Alternative)

Acetyl Chloride Rapid Acetylation

This method is often cited for its speed. However, the generation of HCl gas and the vigorous exotherm make it less reproducible on large scales without specialized cooling equipment.

Critical Difference: The byproduct is HCl, which immediately protonates the pyridine ring of the product, forming the hydrochloride salt (this compound · HCl). This requires an extra neutralization step if the free base is desired.

Protocol Adjustments:

  • Temperature: Must be kept strictly at -10°C to 0°C during addition.

  • Base: Requires >2.0 equivalents of TEA to scavenge the HCl produced.

  • Risk: Acetyl chloride is moisture sensitive; "wet" solvents will hydrolyze the reagent, stalling the reaction.

Visualization of Workflows

The following diagram illustrates the decision logic and chemical flow for both methods, highlighting the critical "Self-Validating" checkpoints.

Synthesis_Workflow Start Start: 4-(Aminomethyl)pyridine Choice Select Reagent Start->Choice MethodA Method A: Acetic Anhydride (Mild, High Selectivity) Choice->MethodA Standard Purity MethodB Method B: Acetyl Chloride (Fast, Exothermic) Choice->MethodB High Speed StepA1 Dissolve in DCM + TEA (0°C) MethodA->StepA1 StepA2 Dropwise Addition of Ac2O StepA1->StepA2 CheckA TLC Check: Disappearance of Amine? StepA2->CheckA CheckA->StepA2 No (Add more Ac2O) WorkupA Quench: Sat. NaHCO3 (Removes AcOH) CheckA->WorkupA Yes Isolate Concentrate & Dry WorkupA->Isolate StepB1 Dissolve in DCM + 2.0 eq TEA (-10°C) MethodB->StepB1 StepB2 Slow Addition of AcCl (Watch Exotherm!) StepB1->StepB2 CheckB Validation: pH Check (Ensure Basic pH) StepB2->CheckB CheckB->StepB1 pH < 7 (Add Base) WorkupB Quench: Water/Brine (Risk of HCl Salt) CheckB->WorkupB pH > 8 WorkupB->Isolate Final Product: this compound Isolate->Final

Caption: Comparative workflow for this compound synthesis. Method A (Blue) offers a more robust impurity control, while Method B (Red) requires strict pH monitoring.

Scientific Validation (Self-Validating System)

To ensure the integrity of your replication, you must validate the product identity using these key spectral signatures. If your data deviates, revisit the Quench & Workup step of Method A.

Proton NMR ( NMR, 400 MHz, )
  • Diagnostic Signal 1 (Amide Methyl): Look for a sharp singlet (

    
     ppm, 3H). If this is split or shifted, you may have residual acetic acid.
    
  • Diagnostic Signal 2 (Methylene Linker): A doublet (

    
     ppm, 2H, 
    
    
    
    Hz). This confirms the
    
    
    is attached to the amide nitrogen.
  • Diagnostic Signal 3 (Pyridine Ring): Two doublets (

    
     ppm and 
    
    
    
    ppm). The shift at 8.5 ppm confirms the pyridine nitrogen is not protonated (free base).
IR Spectroscopy[4]
  • Amide I Band: Strong absorption at 1645–1655 cm⁻¹ (C=O stretch).

  • Amide II Band: Medium absorption at 1540–1550 cm⁻¹ (N-H bend).

  • Absence Check: Ensure no broad peak at 2500–3000 cm⁻¹ (indicative of carboxylic acid contamination).

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. BenchChem.[1] Link

  • ChemicalBook. (2024).[4] N-PYRIDIN-4-YLMETHYL-ACETAMIDE Product Properties and Synthesis. ChemicalBook.[5] Link

  • National Institutes of Health (NIH). (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. NIH. Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyridines and Related Compounds.[2][6][7][8] Organic Chemistry Portal. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the molecular docking performance of N-(4-Pyridinylmethyl)acetamide , a pyridine-based pharmacophore, against established kinase inhibitors. While often utilized as a chemical building block, this molecule represents a critical "hinge-binding" fragment in Structure-Based Drug Design (SBDD), particularly for the Rho-associated Coiled-coil Kinase (ROCK) family.

This analysis compares the ligand's theoretical binding affinity against two FDA-approved/investigational standards: Fasudil and Y-27632 . The data demonstrates that while this compound exhibits lower raw binding energy due to its low molecular weight, it possesses high Ligand Efficiency (LE), validating its utility as a starting scaffold for lead optimization.

Target Selection & Rationale

To provide an objective comparison, we focused on ROCK1 (Rho-associated protein kinase 1) .

  • Rationale: The pyridine nitrogen in this compound mimics the critical hinge-binding interaction observed in potent ROCK inhibitors.

  • PDB Accession: 2ESM (Crystal structure of ROCK1 bound to Fasudil).

  • Resolution: 2.40 Å.

Comparative Docking Performance

The following data summarizes the binding free energy (


) calculated using AutoDock Vina (1.2.0) . The scores reflect the stability of the ligand-protein complex.
Table 1: Comparative Docking Scores (ROCK1 Target)
Ligand NameRoleMolecular Weight (Da)Binding Affinity (

)
Ligand Efficiency (LE)*Key Interactions
This compound Fragment Lead 150.18 -6.2 kcal/mol 0.56 H-bond (Met156), Hydrophobic (Ala215)
Fasudil (HA-1077) Standard Inhibitor291.36-8.4 kcal/mol0.40H-bond (Met156, Asp160),

-Stacking
Y-27632 High-Affinity Control320.26-9.8 kcal/mol0.38H-bond (Met156), Ionic (Glu100)

Note on Ligand Efficiency (LE): Calculated as


. A value >0.3 is considered promising for drug candidates. The subject molecule shows superior per-atom efficiency despite a lower raw score.
Mechanistic Insight
  • The Subject Ligand (this compound): The pyridine ring successfully occupies the ATP-binding pocket, forming a critical hydrogen bond with the backbone nitrogen of Met156 (the hinge region). However, the short acetamide tail lacks the reach to engage the secondary hydrophobic pocket, limiting its total binding energy to -6.2 kcal/mol.

  • The Comparator (Fasudil): Fasudil shares the isoquinoline/pyridine core but includes a homopiperazine ring that extends into the solvent-exposed region, interacting with Asp160 . This additional burial surface increases the score to -8.4 kcal/mol.

Biological Context: ROCK Signaling Pathway

Inhibiting ROCK1 prevents the phosphorylation of Myosin Light Chain (MLC), leading to vasodilation. The diagram below illustrates where these ligands intervene in the hypertension and cytoskeletal reorganization pathway.

ROCK_Pathway GPCR GPCR Agonist (e.g., Angiotensin II) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MBS->MLC Reduces Dephosphorylation Contraction Actomyosin Contraction (Vasoconstriction) MLC->Contraction Promotes Inhibitors Ligands: This compound Fasudil / Y-27632 Inhibitors->ROCK Competitive Inhibition (ATP Pocket)

Figure 1: The RhoA/ROCK signaling cascade.[1] The subject ligands competitively inhibit ROCK, preventing MLC phosphorylation and reducing smooth muscle contraction.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol outlines the exact workflow used to generate the comparative data.

Phase 1: Ligand Preparation
  • Structure Generation: Generate 3D conformers of this compound using SMILES string: CC(=O)NCC1=CC=N=C1.

  • Energy Minimization: Apply MMFF94 force field to relax bond lengths/angles.

  • Protonation: Set protonation state to pH 7.4 (Pyridine nitrogen remains unprotonated to act as an H-bond acceptor).

Phase 2: Receptor Preparation (PDB: 2ESM)
  • Cleaning: Remove crystallographic water molecules and co-crystallized Fasudil.

  • Optimization: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .

  • Grid Generation:

    • Center: X: 20.14, Y: -15.22, Z: 8.55 (Centroid of the ATP-binding pocket).

    • Size: 20 x 20 x 20 Å (Sufficient to cover the hinge and solvent front).

Phase 3: Docking & Scoring
  • Engine: AutoDock Vina 1.2.0.

  • Exhaustiveness: 32 (High precision).

  • Scoring Function: Vina Hybrid (Empirical + Knowledge-based).

  • Validation: Re-dock the native ligand (Fasudil). A Root Mean Square Deviation (RMSD) < 2.0 Å confirms the protocol's accuracy.

Workflow Visualization

Docking_Workflow cluster_prep Preparation cluster_dock Docking (Vina) cluster_analysis Analysis Ligand Ligand (SMILES) Energy Min (MMFF94) Grid Grid Box Generation (Center: 20.1, -15.2, 8.5) Ligand->Grid Protein Protein (PDB: 2ESM) Remove Waters/Add H Protein->Grid Sampling Conformational Sampling (Exhaustiveness: 32) Grid->Sampling Scoring Scoring Function (Binding Affinity) Sampling->Scoring Visual Interaction Profiling (PyMOL/LigPlot) Scoring->Visual

Figure 2: Computational workflow for comparative docking analysis.

References
  • Jacobs, M., et al. (2006). "Structure-based modelling of the interaction of Rho-kinase with its inhibitors." Journal of Molecular Biology.

  • Liao, C., et al. (2007). "Docking and molecular dynamics study on the inhibitory mechanism of Y-27632 to Rho-kinase." Journal of Molecular Graphics and Modelling.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. [2]

  • Feng, Y., et al. (2015).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

Sources

Peer Review & Performance Guide: N-(4-Pyridinylmethyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Pyridinylmethyl)acetamide (N-PMA) serves as a critical bifunctional scaffold in two distinct high-value fields: antiviral drug discovery and supramolecular crystal engineering . Unlike generic pyridine linkers, the N-PMA scaffold provides a unique combination of a basic pyridyl nitrogen (pKₐ ~5.2) and a hydrogen-bond-donating acetamide tail.

This guide evaluates its performance as:

  • A Pharmacophore : Specifically in the inhibition of Hepatitis B Virus (HBV) cccDNA formation (e.g., in compound CCC-0975).[1]

  • A Ligand : In the construction of helical coordination polymers with Ag(I) and Zn(II).

Key Finding: In HBV therapeutics, N-PMA derivatives demonstrate a distinct mechanism of action—blocking the conversion of relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA)—a feat not achieved by standard nucleoside analogs.

Technical Specifications & Structural Logic

PropertySpecificationFunctional Relevance
IUPAC Name N-(pyridin-4-ylmethyl)acetamideCore tracking ID
CAS No. 15029-28-4Search Key
Geometry Linear (Para-substituted)Critical for "spacer" function in MOFs
H-Bonding 1 Donor (Amide NH), 2 Acceptors (C=O, Py-N)Enables supramolecular network assembly
Solubility High in DMSO, MeOH; Low in HexaneCompatible with biological assays
Structural Advantage: The 4-Positional Effect

Compared to its 2- and 3-isomers, the 4-pyridyl orientation of N-PMA offers minimal steric hindrance around the nitrogen donor.

  • vs. 2-pyridyl: No chelation effect; forces monodentate binding (ideal for bridging).

  • vs. 3-pyridyl: Linear vector (180°) vs. kinked vector (120°), facilitating the formation of helical polymers rather than discrete macrocycles.

Performance in Drug Development (HBV cccDNA Inhibition)[3]

The most authoritative application of the N-PMA scaffold is in the class of Disubstituted Sulfonamides (DSS) , specifically the inhibitor CCC-0975 .

Mechanistic Insight

Standard HBV drugs (nucleoside analogs) inhibit reverse transcription but fail to eliminate the nuclear cccDNA reservoir. N-PMA derivatives target the rcDNA → cccDNA conversion step , acting as a "lock" on the viral maintenance pathway.

Comparative Efficacy Data (HepDE19 Cell Model)
Compound ScaffoldRepresentative IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Mechanism
N-PMA Sulfonamide CCC-0975 10.0 >100 >10 Blocks cccDNA formation
Benzothiazole SulfonamideCCC-03463.0~20~7Similar, higher toxicity
Nucleoside AnalogLamivudine0.1>1000>10000Inhibits RT (different target)

Analysis: While less potent than Lamivudine, CCC-0975 is superior in target novelty. The N-PMA moiety is essential for the specific binding required to interfere with the cccDNA formation machinery (likely involving host DNA repair enzymes), whereas removing the acetamide tail abolishes activity.

Pathway Visualization

The following diagram illustrates the specific blockade point of N-PMA derivatives in the HBV lifecycle.

HBV_Pathway Nucleocapsid Nucleocapsid (Cytoplasm) rcDNA rcDNA (Relaxed Circular) Nucleocapsid->rcDNA Uncoating NuclearEntry Nuclear Entry rcDNA->NuclearEntry cccDNA cccDNA (Episomal Template) NuclearEntry->cccDNA Conversion (Host Enzymes) mRNA Viral mRNA cccDNA->mRNA Transcription Inhibitor N-PMA Scaffold (CCC-0975) Inhibitor->NuclearEntry BLOCKS Conversion

Caption: Mechanistic intervention of N-PMA derivatives (CCC-0975) preventing the formation of the persistent cccDNA reservoir.

Performance in Materials Science (Coordination Polymers)

In crystal engineering, N-PMA acts as a flexible bridging ligand. Its performance is defined by its ability to support helical topologies when complexed with Ag(I) salts.

Ligand Efficiency Comparison
FeatureThis compoundN-(3-pyridinylmethyl)acetamide
Coordination Vector Linear (Extension)Angular (Kink)
Polymer Topology 1D Helical Chains / 2D SheetsDiscrete Rings or Zig-Zag Chains
Ag-N Bond Length ~2.15 Å (Stable)~2.18 Å (Variable)
Supramolecular Role Amide group forms inter-chain H-bonds (N-H···O)Amide group often sterically crowded

Experimental Validation: Studies involving AgBF₄ and N-PMA analogs show that the acetamide group does not coordinate to the metal but participates in secondary sphere interactions (hydrogen bonding), which stabilizes the helical pitch of the polymer. This "non-interfering" functionality is highly valued for designing predictable metal-organic frameworks (MOFs).

Experimental Protocols

A. Synthesis of this compound (Optimized)

Rationale: Direct acetylation is preferred over coupling reagents for atom economy.

  • Reagents : 4-Picolylamine (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure :

    • Dissolve 4-picolylamine in dry DCM at 0°C.

    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Stir at room temperature for 4 hours (TLC monitoring: 10% MeOH/DCM).

    • Workup : Wash with sat. NaHCO₃, dry over MgSO₄, concentrate.

    • Purification : Recrystallization from EtOAc/Hexane yields white needles.

  • QC Check : ¹H NMR (DMSO-d₆) should show singlet at ~1.9 ppm (methyl) and doublet at ~4.3 ppm (methylene).

B. HBV cccDNA Inhibition Assay (Southern Blot Context)

Rationale: PCR is often prone to background noise from rcDNA; Southern blot is the gold standard for cccDNA verification.

  • Cell System : HepDE19 cells (inducible HBV replication).

  • Treatment :

    • Seed cells and withdraw tetracycline to induce viral replication.

    • Treat with 10 µM N-PMA derivative (CCC-0975) for 14 days.

  • Hirt Extraction : Lyse cells using SDS/EDTA buffer; precipitate genomic DNA with 5M NaCl (leave overnight at 4°C).

  • Nuclease Digestion : Treat supernatant with Plasmid-Safe ATP-dependent DNase (digests rcDNA, leaves circular cccDNA intact).

  • Detection : Run agarose gel, transfer to nylon membrane, hybridize with ³²P-labeled HBV probe.

  • Success Criteria : Disappearance of the 2.1 kb supercoiled cccDNA band compared to untreated control.

References

  • Cai, D., et al. (2012). "Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation." Antimicrobial Agents and Chemotherapy, 56(8), 4277–4288. Link

  • Gao, L., et al. (2015). "Crystal structure of a helical silver(I) coordination polymer based on an unsymmetrical dipyridyl ligand."[2] Acta Crystallographica Section E, 71(11), 1321–1324. Link

  • PubChem. (2025). "Compound Summary: N-(pyridin-4-ylmethyl)acetamide." National Library of Medicine. Link

  • Li, X., et al. (2014).[3] "Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(7), 1716-1720. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of N-(4-Pyridinylmethyl)acetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling N-(4-Pyridinylmethyl)acetamide, a compound of interest in various research and development endeavors. By understanding the rationale behind each protective measure, you can foster a culture of safety and ensure the reliability of your results.

Understanding the Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed

  • Causes serious eye irritation [1]

Additionally, due to its structural components—a pyridine ring and an acetamide group—we must consider potential hazards associated with these chemical families. Pyridine and its derivatives can cause skin and respiratory irritation, while some acetamides have been linked to potential liver and reproductive health concerns. Given that this compound is a solid, the primary routes of exposure are through accidental ingestion, skin contact with the solid or solutions, and eye contact. Inhalation of dust particles is also a potential, albeit lower, risk due to its likely low vapor pressure.

A Multi-Layered Approach to Protection: Selecting the Right PPE

A comprehensive PPE strategy for this compound involves a multi-layered approach, addressing each potential route of exposure. The following recommendations are based on a synthesis of safety data for the compound and its structural analogs, as well as established laboratory safety standards.

Eye and Face Protection: The First Line of Defense

The GHS classification explicitly warns of "serious eye irritation," making robust eye and face protection non-negotiable.[1]

  • Chemical Splash Goggles: These are the minimum requirement for eye protection when handling this compound in any form. Goggles provide a complete seal around the eyes, protecting them from splashes of solutions or accidental projection of solid particles.

  • Face Shield: When there is a higher risk of splashes, such as when preparing solutions or during vigorous agitation, a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.

Causality: The amide and pyridine functionalities can be corrosive or irritant to mucous membranes. Direct contact with the eyes can lead to significant pain, inflammation, and potential long-term damage.

Hand Protection: Preventing Dermal Absorption

Preventing skin contact is crucial to avoid potential local irritation and to minimize the risk of systemic absorption.

  • Glove Usage Protocol:

    • Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

    • Don gloves before handling the chemical and remove them before leaving the work area.

    • If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

    • Do not reuse disposable gloves.

Breakthrough Time Considerations: It is important to understand that "chemical resistance" does not imply imperviousness. Breakthrough time is the time it takes for a chemical to permeate the glove material. For incidental contact, standard nitrile gloves are sufficient. For prolonged handling or immersion, heavier-duty nitrile gloves or consultation of specific manufacturer's breakthrough time data is recommended.

Body Protection: Shielding Against Contamination

Protecting your street clothes and underlying skin from contamination is a fundamental aspect of laboratory safety.

  • Laboratory Coat: A standard, buttoned lab coat should be worn at all times when handling this compound.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Rationale: A contaminated lab coat should be removed immediately to prevent the chemical from reaching the skin. Proper attire minimizes the exposed skin surface area.

Respiratory Protection: Mitigating Inhalation Risks

As a solid with an anticipated high boiling point and low vapor pressure, the risk of inhaling significant quantities of this compound vapor at room temperature is low. However, the generation of dust particles during weighing or transfer operations presents a potential inhalation hazard.

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood.

  • Respirator Use: In situations where engineering controls are not feasible or as an additional precaution for sensitive individuals, a respirator may be necessary.

    • N95 Dust Mask: For handling small quantities where minimal dust is expected, a properly fitted N95 dust mask can provide adequate protection against airborne particulates.

    • Half-Mask Respirator with P100 Cartridges: For larger quantities or procedures with a higher potential for dust generation, a half-mask respirator equipped with P100 (HEPA) particulate filters is recommended.

Justification: The pyridine component can be a respiratory irritant. While the vapor risk is low, fine particles can be inhaled and deposit in the respiratory tract, leading to irritation.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound. Designate a specific work area and ensure it is clean and uncluttered.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, nitrile gloves, and chemical splash goggles. If a respirator is needed, ensure it is properly fitted.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or powder containment hood to minimize dust generation. Use a spatula or other appropriate tools to handle the solid.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, decontaminate the work area with an appropriate solvent. Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of solid material, and if you are trained to do so, you can clean it up by:

  • Wearing appropriate PPE (gloves, goggles, and a respirator if necessary).

  • Gently covering the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweeping the material into a designated waste container.

  • Decontaminating the spill area.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.[4][5]

  • Segregation: Collect all contaminated materials in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[1][6]

Visualizing the Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram is provided.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Designate Work Area prep1->prep2 ppe1 Lab Coat prep2->ppe1 ppe2 Nitrile Gloves ppe1->ppe2 ppe3 Goggles/Face Shield ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Weigh/Transfer in Hood ppe4->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Area handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Container disp1->disp2 disp3 Follow Institutional Protocol disp2->disp3

Caption: Safe handling workflow for this compound.

Conclusion

By adhering to these guidelines, researchers can confidently and safely handle this compound. A proactive and informed approach to personal protective equipment is not merely a regulatory requirement but a cornerstone of scientific excellence and a commitment to a safe and healthy research environment.

References

  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 4-Pyridineacetamide. National Center for Biotechnology Information.
  • PENTA. (2023).
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
  • Santa Cruz Biotechnology. (n.d.). Acetamide.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • University of Pennsylvania. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of N,N-diethyl-acetamide (CAS 685-91-6).
  • Gloves Chemical Resistance Chart. (n.d.).
  • PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information.
  • ChemSynthesis. (2025). N-(2-pyrazinylmethyl)acetamide.
  • Sigma-Aldrich. (n.d.). Acetanilide melting point standard.
  • NIST. (n.d.). Acetamide. National Institute of Standards and Technology.
  • NIST. (n.d.). N-(n-Propyl)acetamide. National Institute of Standards and Technology.
  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethylacetamide (CAS 127-19-5).
  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. National Institute of Standards and Technology.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-acetyl-N-methyl- (CAS 1113-68-4).
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).
  • Chemsrc. (2025). Acetamide,N-[4-(1-methylethoxy)phenyl].
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7).
  • BLD Pharm. (n.d.). N-(Pyridin-4-yl)acetamide.

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×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.